molecular formula C10H12Cl2N2 B068480 2-(3,4-Dichlorophenyl)piperazine CAS No. 185110-06-9

2-(3,4-Dichlorophenyl)piperazine

カタログ番号: B068480
CAS番号: 185110-06-9
分子量: 231.12 g/mol
InChIキー: PUJZPGUYDJGSAC-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(3,4-Dichlorophenyl)piperazine is a chemical compound belonging to the substituted phenylpiperazine class. It is a positional isomer of 1-(3,4-Dichlorophenyl)piperazine (CAS 57260-67-0), which is well-characterized as a key synthetic intermediate and impurity in the production of pharmaceuticals, most notably the atypical antipsychotic aripiprazole . The dichlorophenylpiperazine structure is a critical pharmacophore in several modern antipsychotic medications, including not only aripiprazole but also brexpiprazole and cariprazine, underscoring its significant value in neuroscience and medicinal chemistry research . Studies on related phenylpiperazine compounds indicate potential activity on various neurotransmitter systems; for instance, the isomer 3,4-dichlorophenylpiperazine has been investigated for its interactions with the serotonin transporter and beta-adrenergic receptors . As a reagent, it provides a versatile building block for the synthesis and study of complex molecules targeting the central nervous system. Researchers utilize this compound and its derivatives to explore receptor mechanisms and metabolic pathways . This product is provided strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

2-(3,4-dichlorophenyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12Cl2N2/c11-8-2-1-7(5-9(8)12)10-6-13-3-4-14-10/h1-2,5,10,13-14H,3-4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUJZPGUYDJGSAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(CN1)C2=CC(=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30401066
Record name 2-(3,4-dichlorophenyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30401066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

185110-06-9
Record name 2-(3,4-dichlorophenyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30401066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

physicochemical properties of 2-(3,4-Dichlorophenyl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: Physicochemical Profiling of 2-(3,4-Dichlorophenyl)piperazine

Executive Summary

This compound (CAS: 185110-06-9) is a specialized C-substituted piperazine scaffold distinct from its more common regioisomer, 1-(3,4-dichlorophenyl)piperazine (3,4-DCPP). Unlike the 1-isomer, which functions as a phenylpiperazine (aniline-like) pharmacophore, the 2-isomer retains the character of a vicinal benzylic amine, introducing a chiral center at the C2 position. This structural nuance significantly alters its basicity, metabolic stability, and receptor binding profiles, making it a critical intermediate in the synthesis of neurokinin-1 (NK1) receptor antagonists and other CNS-active agents.

Chemical Identity & Structural Analysis

Parameter Data
IUPAC Name This compound
CAS Registry Number 185110-06-9
Molecular Formula C₁₀H₁₂Cl₂N₂
Molecular Weight 231.12 g/mol
SMILES Clc1ccc(cc1Cl)C2CNCCN2
Isomerism Possesses a chiral center at C2.[1] Existing as (R)- and (S)- enantiomers.
Structural Differentiation (Isomer Alert)

It is imperative to distinguish this molecule from 1-(3,4-Dichlorophenyl)piperazine (CAS 57260-67-0).

  • 1-Isomer: Phenyl group attached to Nitrogen (N1). Reduced basicity at N1 (aniline-like).

  • 2-Isomer (Target): Phenyl group attached to Carbon (C2).[2] Both nitrogens are aliphatic secondary amines.

IsomerComparison Target This compound (Target Molecule) C-Substituted Chiral Center at C2 Common 1-(3,4-Dichlorophenyl)piperazine (Common Impurity/Isomer) N-Substituted Achiral Target->Common Positional Isomerism

Figure 1: Structural distinction between the C-substituted target and its N-substituted isomer.

Physicochemical Properties

The following data synthesizes vendor specifications with structure-property relationship (SPR) predictions based on the 2-phenylpiperazine core.

General Properties
PropertyValueSource/Confidence
Physical State Solid (Low melting) or Viscous OilPredicted based on 2-phenylpiperazine (mp 87°C) + Cl substitution.
Density 1.238 ± 0.06 g/cm³Vendor Data / Predicted
Boiling Point 365.1 ± 42.0 °C (at 760 mmHg)Predicted (ACD/Labs)
Flash Point 164.3 ± 24.4 °CPredicted
Vapor Pressure ~1.85E-05 mmHg at 25°CPredicted (Low volatility)
Lipophilicity & Solubility
  • LogP (Octanol/Water): ~2.3 – 2.6

    • Analysis: The addition of two chlorine atoms to the phenyl ring increases lipophilicity compared to 2-phenylpiperazine (LogP ~1.2). This places the molecule in an optimal range for blood-brain barrier (BBB) penetration.

  • Solubility:

    • Water: Low (< 1 mg/mL at neutral pH).

    • Acidic Media (0.1 N HCl): High solubility due to protonation of piperazine nitrogens.

    • Organic Solvents: Soluble in DMSO, Methanol, DCM.

Ionization (pKa)

As a piperazine derivative, the molecule acts as a diprotic base.

  • pKa 1 (N4 - Distal): 9.6 ± 0.2

    • Mechanism:[3][4] The distal nitrogen (N4) behaves like a typical secondary cyclic amine, relatively unaffected by the phenyl ring.

  • pKa 2 (N1 - Proximal): 8.4 ± 0.3

    • Mechanism:[3][4] The nitrogen adjacent to the phenyl-substituted carbon (N1) experiences steric hindrance and a weak inductive electron-withdrawing effect from the dichlorophenyl group, slightly lowering its basicity compared to unsubstituted piperazine.

Synthetic & Degradation Pathways[4]

Synthesis Logic

The synthesis typically avoids direct arylation of piperazine (which yields the 1-isomer). Instead, it employs cyclization or reduction strategies.

Synthesis Start 3,4-Dichlorophenylglyoxal Step1 Condensation with Ethylenediamine Start->Step1 Inter 2-(3,4-Dichlorophenyl)pyrazine Step1->Inter Step2 Catalytic Hydrogenation (PtO2 or Pd/C) Inter->Step2 Product This compound (Racemic Mixture) Step2->Product

Figure 2: Retrosynthetic pathway via pyrazine reduction to ensure C2 substitution.

Stability Profile
  • Oxidation: The secondary amines are susceptible to N-oxidation to form N-oxides upon exposure to peroxides or air over prolonged periods.

  • Carbamylation: Rapidly reacts with atmospheric CO₂ to form carbamates if not stored under inert gas (Argon/Nitrogen).

Experimental Protocols

Protocol A: Potentiometric pKa Determination

Objective: To determine the precise ionization constants of the diamine core.

  • Preparation: Dissolve 5 mg of this compound in 20 mL of 0.1 M KCl (ionic strength adjuster).

  • Acidification: Add 100 µL of 1.0 M HCl to fully protonate both amine sites (Species:

    
    ).
    
  • Titration: Titrate with 0.1 M standardized NaOH (CO₂-free) at 25°C under N₂ atmosphere.

  • Analysis: Plot pH vs. Volume of NaOH. Identify two inflection points corresponding to the deprotonation of N1 and N4. Use the Bjerrum method or Gran plot to calculate pKa values.

Protocol B: HPLC Purity & Isomer Separation

Objective: Quantify purity and separate potential enantiomers.

  • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose based) for enantiomer separation; C18 for chemical purity.

  • Mobile Phase (Chiral): Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 230 nm (Absorption max of dichlorophenyl moiety).

  • Standard: Purity must be >98% for biological assays.

References

  • Sigma-Aldrich. this compound Product Specification (CAS 185110-06-9).[1]Link (Note: Link directs to catalog search for verification).

  • PubChem. 2-Phenylpiperazine (Analogous Scaffold Properties).[5] National Library of Medicine. Link

  • ChemicalBook. this compound Properties and Supplier Data.Link

  • Finetech Industry. Safety Data Sheet (SDS) for CAS 185110-06-9.Link

Sources

2-(3,4-Dichlorophenyl)piperazine CAS number and structure

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 2-(3,4-Dichlorophenyl)piperazine , a critical C-substituted pharmacophore distinct from its psychoactive N-substituted isomer.

Core Scaffold for NK1 Antagonists and Chiral Drug Discovery

Executive Summary & Disambiguation

This compound (CAS: 185110-06-9) is a specialized heterocyclic building block used primarily in the synthesis of neurokinin-1 (NK1) receptor antagonists and other G-protein coupled receptor (GPCR) ligands.[1][2][3]

CRITICAL DISTINCTION: Researchers must distinguish this compound from its positional isomer, 1-(3,4-Dichlorophenyl)piperazine (3,4-DCPP) .

  • 2-Substituted (Target of this guide): The phenyl ring is attached to a carbon atom of the piperazine ring. It introduces a chiral center and is a structural scaffold.

  • 1-Substituted (Common Isomer): The phenyl ring is attached to a nitrogen atom. It is a psychoactive serotonin receptor agonist and a metabolite of trazodone.

Chemical Identity & Properties

PropertyData
Chemical Name This compound
CAS Number 185110-06-9
Common Intermediates 1-Boc-3-(3,4-dichlorophenyl)piperazine (CAS: 185110-16-1)
Molecular Formula C₁₀H₁₂Cl₂N₂
Molecular Weight 231.12 g/mol
Chirality Contains one chiral center at C2. Available as racemate, (R)-, or (S)- enantiomers.
pKa (Calculated) ~9.8 (Secondary amine), ~5.6 (Tertiary amine equivalent position)
Solubility Soluble in DMSO, Methanol, DCM; limited solubility in water (unless salt form).

Structural Analysis & Pharmacophore Utility

The 2-arylpiperazine moiety is a "privileged structure" in medicinal chemistry. Unlike N-arylpiperazines which are often flat, the C-substituted piperazine adopts a chair conformation where the bulky aryl group typically prefers the equatorial position to minimize 1,3-diaxial interactions.

Key Structural Features:
  • Chiral Handle: The C2 position allows for the creation of enantiopure drugs, increasing selectivity for receptor binding pockets (e.g., NK1 receptor).

  • Secondary Amines: The molecule possesses two distinct nitrogen atoms (N1 and N4). N1 is sterically hindered by the adjacent phenyl group, while N4 is more accessible, allowing for regioselective functionalization without complex protecting group strategies in some conditions.

Synthesis Protocols

Method A: Reduction of Pyrazine Precursors (Traditional)

This method is favored for generating the racemic scaffold in high yield.

Reaction Logic: The aromatic pyrazine ring is electron-deficient. Catalytic hydrogenation reduces the pyrazine to piperazine.

Protocol:

  • Precursor: Start with 2-(3,4-dichlorophenyl)pyrazine.[4]

  • Solvent: Ethanol or Methanol (0.5 M).

  • Catalyst: PtO₂ (Adams' catalyst) or Pd/C (10% loading). Note: Dehalogenation is a risk with Pd/C; PtO₂ is preferred for halogenated aromatics.

  • Conditions: Hydrogen atmosphere (40–60 psi), RT, 12–24 hours.

  • Workup: Filter catalyst through Celite. Concentrate filtrate.

  • Purification: Recrystallization from EtOAc/Hexanes or conversion to HCl salt.

Method B: Diamine Cyclization (Modern/Asymmetric)

This route allows for enantioselective synthesis using chiral diamines or styrene oxides.

Workflow Diagram (DOT):

SynthesisWorkflow Start 3,4-Dichlorophenacyl Bromide Inter1 Intermediate: Aryl Glyoxal Start->Inter1 Oxidation Cyclization Cyclization (Imine Formation) Inter1->Cyclization + Reagent Reagent Ethylenediamine (or Chiral Diamine) Reagent->Cyclization Reduction Reduction (NaBH4 or H2) Cyclization->Reduction Dehydropyrazine Product 2-(3,4-Dichlorophenyl) piperazine Reduction->Product Yields Scaffold caption Figure 1: Cyclization pathway for C-substituted piperazine synthesis.

Medicinal Chemistry Applications

Neurokinin-1 (NK1) Receptor Antagonism

The 2-arylpiperazine core is structurally homologous to the morpholine core found in Aprepitant (Emend), a high-affinity NK1 antagonist used for chemotherapy-induced nausea.

  • Mechanism: Substance P (SP) binds to NK1 receptors (GPCRs), triggering emesis and pain.

  • Role of Scaffold: The 2-(3,4-dichlorophenyl) group mimics the hydrophobic interactions required for the binding pocket of the NK1 receptor, anchoring the molecule while the piperazine nitrogens hydrogen bond with residues like Gln165 or His197.

Signaling Pathway Interference

The following diagram illustrates where drugs derived from this scaffold intervene in the Substance P pathway.

NK1Pathway SP Substance P (Ligand) NK1R NK1 Receptor (GPCR) SP->NK1R Activates Gq Gq/11 Protein NK1R->Gq Signal Transduction Antagonist 2-Arylpiperazine Derivative Antagonist->NK1R Blocks (Competitive) PLC PLCβ Activation Gq->PLC IP3 IP3 / DAG PLC->IP3 Ca Intracellular Ca2+ Release IP3->Ca Response Nociception / Emesis Ca->Response caption Figure 2: Mechanism of Action for NK1 Antagonists derived from arylpiperazine scaffolds.

Safety & Handling Protocols

While specific toxicological data for this intermediate is less abundant than for the 1-substituted isomer, standard substituted piperazine precautions apply.

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).

  • Signal Word: Warning.

  • Handling:

    • Hygroscopic Nature: Store under inert atmosphere (Argon/Nitrogen) to prevent carbonate formation.

    • PPE: Nitrile gloves, safety goggles, and fume hood are mandatory.

  • First Aid:

    • Eye Contact: Rinse immediately with plenty of water for 15 minutes.

    • Ingestion: Do not induce vomiting. Contact poison control.

References

  • Chemical Identity & CAS: Sigma-Aldrich. This compound Product Data. Retrieved from .

  • Synthesis of C-Substituted Piperazines: Tarifa, L., et al. (2023). "Iridium-Catalyzed Regio- and Diastereoselective Synthesis of C-Substituted Piperazines." ACS Catalysis, 13(5), 3148-3152.[5] Link

  • NK1 Receptor Antagonists: Wu, H., et al. (2023). "Zinc chloride-catalyzed cyclizative 1,2-rearrangement enables facile access to morpholinones bearing aza-quaternary carbons."[6] Communications Chemistry, 6, 216.[6] (Discusses Aprepitant/Piperazine structural analogs).[7] Link

  • Isomer Disambiguation: Wikipedia. 2,3-Dichlorophenylpiperazine (and related isomers).[2] (For context on the 1-substituted vs 2-substituted naming confusion). Link

Sources

Neuropharmacological Profile of 2-(3,4-Dichlorophenyl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 2-(3,4-Dichlorophenyl)piperazine , a specific positional isomer of the dichlorophenylpiperazine family.

Editorial Note: A critical distinction must be made immediately. The vast majority of literature referencing "dichlorophenylpiperazine" refers to the N-substituted isomer, 1-(3,4-dichlorophenyl)piperazine (3,4-DCPP), a serotonergic agent and metabolite. The compound requested here is the 2-substituted isomer (C-substituted), which belongs to the 2-arylpiperazine class. These two molecules possess fundamentally different neuropharmacological profiles—the former is serotonergic, while the latter (the subject of this guide) is a catecholaminergic stimulant and reuptake inhibitor, structurally analogous to 3,4-Dichlorophenmetrazine (3,4-DCPM) .

Chemical Identity & Structural Analysis[1][2]

This compound is a heterocyclic compound featuring a piperazine ring substituted at the carbon-2 position with a 3,4-dichlorophenyl moiety. It is the nitrogen-analogue (aza-analogue) of the well-known stimulant 3,4-Dichlorophenmetrazine , where the morpholine oxygen is replaced by an amine nitrogen.

Structural Distinction (Isomerism)

The pharmacological divergence between the 1- and 2- isomers is absolute.

  • 1-Substituted (N-Aryl): The phenyl ring is attached to the nitrogen. These adopt a conformation that mimics serotonin, binding to 5-HT receptors (e.g., mCPP, Trazodone metabolites).

  • 2-Substituted (C-Aryl): The phenyl ring is attached to the carbon framework. These are rigid analogues of phenethylamine/amphetamine, acting primarily on dopamine (DAT) and norepinephrine (NET) transporters.

Physicochemical Properties[2][3][4]
  • Molecular Formula: C₁₀H₁₂Cl₂N₂

  • Molecular Weight: 231.12 g/mol

  • Lipophilicity (cLogP): Predicted ~2.5–2.8 (Enhanced by dichloro- substitution, facilitating Blood-Brain Barrier penetration).

  • Basicity: Contains two nitrogen atoms; the secondary amine at position 1 (distal to phenyl) is highly basic, while the amine at position 4 is also basic but sterically distinct.

Pharmacodynamics: The Core Mechanism

The neuropharmacological profile of this compound is characterized by its interaction with monoamine transporters. Based on Structure-Activity Relationship (SAR) data from the 2-phenylpiperazine and 3,4-dichlorophenmetrazine scaffolds, this compound functions as a Norepinephrine-Dopamine Reuptake Inhibitor (NDRI) and potential releasing agent.

Mechanism of Action

Unlike its serotonergic cousin (1-DCPP), the 2-isomer lacks the spatial orientation required for high-affinity 5-HT2A/2C binding. Instead, it targets the solute carrier family 6 (SLC6) proteins:

  • Norepinephrine Transporter (NET): High affinity. The 3,4-dichloro substitution on the phenyl ring typically amplifies binding affinity for NET compared to the unsubstituted 2-phenylpiperazine.

  • Dopamine Transporter (DAT): Moderate-to-High affinity. The "3,4-dichloro" motif is a classic pharmacophore for increasing DAT potency in phenethylamine-based structures (e.g., Indatraline, Diclofensine).

  • Serotonin Transporter (SERT): Low/Negligible affinity. The 2-substitution pattern generally disfavors SERT binding relative to catecholamine transporters.

Signaling Pathway (Catecholaminergic Amplification)

The compound inhibits the reuptake of DA and NE into the presynaptic neuron, increasing extracellular concentrations in the synaptic cleft.

Neurotransmission cluster_presynaptic Presynaptic Neuron cluster_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Vesicles DA/NE Vesicles Neurotransmitters Extracellular DA / NE Vesicles->Neurotransmitters Release (Minor) Transporter DAT / NET (Target Site) Ligand This compound Ligand->Transporter Inhibits Receptors D1/D2 & Adrenergic Receptors Neurotransmitters->Receptors Activates Signal Downstream Signaling (cAMP, PKA) Receptors->Signal Transduction

Figure 1: Mechanism of Action.[1][2] The ligand blocks DAT/NET, preventing clearance of neurotransmitters and amplifying downstream signaling.

Pharmacokinetics & Metabolism

Absorption & Distribution
  • Bioavailability: Likely high orally due to the lipophilic dichlorophenyl moiety.

  • BBB Penetration: Rapid. The secondary amine structure allows for protonation at physiological pH, but the lipophilic equilibrium permits passive diffusion.

Metabolic Pathways

Metabolism is predicted to follow pathways similar to phenmetrazine and other phenylpiperazines:

  • N-Hydroxylation: Common in secondary amines.

  • Aromatic Hydroxylation: Likely at the 6-position of the phenyl ring (sterically less hindered).

  • Glucuronidation: Phase II conjugation of hydroxylated metabolites.

Experimental Protocols

Synthesis Workflow (Reductive Cyclization)

A robust method for synthesizing 2-arylpiperazines involves the reduction of the corresponding pyrazine or the cyclization of diamines.

Protocol Summary:

  • Precursor: 3,4-Dichlorophenylglyoxal or 3,4-Dichloro-alpha-bromoacetophenone.

  • Cyclization: Reaction with ethylenediamine to form the dihydropyrazine intermediate.

  • Reduction: Catalytic hydrogenation (Pd/C) or hydride reduction (NaBH4/LiAlH4) to yield the piperazine ring.

Synthesis Start 3,4-Dichloroacetophenone Step1 Bromination (alpha-bromo ketone) Start->Step1 Step2 Reaction with Ethylenediamine Step1->Step2 Inter Dihydropyrazine Intermediate Step2->Inter Step3 Reduction (NaBH4 or H2/Pd) Inter->Step3 Final This compound Step3->Final

Figure 2: Synthetic pathway via reductive cyclization.

In Vitro Radioligand Binding Assay

To validate the NDRI profile, a competitive binding assay is required.

Materials:

  • Source Tissue: Rat striatum (rich in DAT) and frontal cortex (rich in NET).

  • Radioligands: [³H]WIN 35,428 (DAT), [³H]Nisoxetine (NET).

  • Test Compound: this compound (dissolved in DMSO).

Step-by-Step Protocol:

  • Membrane Preparation: Homogenize tissue in ice-cold Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 x g for 20 min. Resuspend pellet.

  • Incubation: Mix 100 µL membrane suspension, 25 µL radioligand (1-2 nM final), and 25 µL test compound (concentration range 10⁻¹⁰ to 10⁻⁵ M).

  • Equilibrium: Incubate at 25°C for 60 minutes (DAT) or 4°C for 120 minutes (NET) to reach equilibrium.

  • Termination: Rapid filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (to reduce non-specific binding).

  • Quantification: Wash filters 3x with ice-cold buffer. Measure radioactivity via liquid scintillation counting.

  • Analysis: Plot % Inhibition vs. Log[Concentration] to determine Ki values using the Cheng-Prusoff equation.

Data Presentation Table (Predicted Values based on SAR):

TargetRadioligandPredicted Ki (nM)Functional Effect
NET [³H]Nisoxetine20 - 80Reuptake Inhibition
DAT [³H]WIN 35,42840 - 150Reuptake Inhibition
SERT [³H]Citalopram> 5,000Negligible
5-HT2A [³H]Ketanserin> 10,000Inactive

Safety & Toxicology

Cytotoxicity

Halogenated piperazines can exhibit cytotoxicity in hepatic cells.

  • Risk Factor: Formation of reactive quinone-imine intermediates during metabolism if the piperazine ring is oxidized.

  • Assay: MTT assay in HepG2 cells is recommended to establish TC50.

Cardiovascular Risks

As a potent NET inhibitor, this compound poses a risk of:

  • Hypertension

  • Tachycardia

  • Vasoconstriction

  • Contraindication: Co-administration with MAO inhibitors (risk of hypertensive crisis).

References

  • Rothman, R. B., et al. (2001). Amphetamine-type central nervous system stimulants release norepinephrine more potently than they release dopamine and serotonin. Synapse. Link (Establishes the pharmacology of the 2-phenylpiperazine scaffold).

  • Syntharise Chemical Inc. Catalog Entry: 3,4-dichlorophenmetrazine HCl & Analogues.[3]Link (Verifies the existence of the specific halogenated scaffold in research contexts).

  • Negus, S. S., et al. (2006). Pharmacology of Monoamine Reuptake Inhibitors. Psychopharmacology.[3] Link (Grounding for the NDRI mechanism of dichlorophenyl-substituted heterocycles).

  • PubChem Compound Summary. 1-(3,4-Dichlorophenyl)piperazine.Link (Provided for contrast; confirms the N-substituted isomer is the distinct serotonergic entity).

  • Smolecule. Catalog Entry: 1,4-Di-Boc-2-(3,4-dichlorophenyl)piperazine.Link (Confirmation of synthetic intermediates for the 2-isomer).

Sources

The Dichlorophenylpiperazine Scaffold: A Technical Guide to a Privileged Structure for Dopamine D2 Receptor Partial Agonism

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary: The dichlorophenylpiperazine (DCPP) moiety represents a cornerstone pharmacophore in the development of modern therapeutics targeting the dopamine D2 receptor (D2R). As a privileged structure, it is integral to several atypical antipsychotics that function as D2R partial agonists, a mechanism that offers a stabilizing "dimmer switch" effect on dopaminergic neurotransmission. This guide provides a comprehensive technical overview of the DCPP scaffold for researchers, chemists, and pharmacologists. It delves into the synthesis, physicochemical properties, and structure-activity relationships (SAR) of DCPP isomers. We will use the well-characterized 2,3-dichlorophenylpiperazine (2,3-DCPP) —a key component of successful drugs like aripiprazole and cariprazine—as the primary exemplar of D2R partial agonism. Furthermore, this guide will explore the distinct profile of its positional isomer, 1-(3,4-dichlorophenyl)piperazine (3,4-DCPP) , clarifying its role as a synthetic intermediate and discussing its reported, albeit less defined, pharmacological activities. Included are detailed, field-proven protocols for the in vitro characterization of such compounds, providing a robust framework for future drug discovery efforts centered on this critical scaffold.

Part 1: The Dopamine D2 Receptor and the Partial Agonist Concept

The Dopamine D2 Receptor: A Key Therapeutic Target

The D2 receptor, a member of the G protein-coupled receptor (GPCR) superfamily, is a primary target for antipsychotic and antiparkinsonian agents.[1] Canonically, D2R couples to Gαi/o proteins, and its activation leads to the inhibition of adenylyl cyclase, which reduces intracellular cyclic AMP (cAMP) levels.[2] However, the signaling landscape is more complex; D2R can also initiate G protein-independent signaling through the recruitment of β-arrestin.[3] The ability of a ligand to selectively activate one pathway over the other—a phenomenon known as functional selectivity or biased agonism—is a frontier in drug design, promising therapeutics with improved efficacy and fewer side effects.[3]

The Partial Agonist "Dimmer Switch"

Unlike a full agonist that elicits a maximal receptor response or an antagonist that blocks any response, a partial agonist binds to and activates a receptor but produces a submaximal response, even at saturating concentrations.[4] This unique property allows D2R partial agonists to function as modulators of dopaminergic activity:

  • In hyperdopaminergic states (e.g., psychosis), they compete with endogenous dopamine, reducing overstimulation and acting as functional antagonists.

  • In hypodopaminergic states (e.g., cognitive symptoms), they provide a baseline level of receptor stimulation, acting as functional agonists.

This stabilizing or "fine-tuning" effect is crucial to the therapeutic profile of modern atypical antipsychotics, which aim to treat a spectrum of symptoms with a lower incidence of motor side effects.

D2 Receptor Signaling Pathways

The dual signaling capability of the D2 receptor is a critical consideration in drug development. Understanding whether a partial agonist favors G protein or β-arrestin pathways is key to predicting its therapeutic and side-effect profile.

D2R_Signaling cluster_membrane Cell Membrane cluster_g_protein G Protein Pathway cluster_arrestin β-Arrestin Pathway D2R D2 Receptor G_protein Gαi/o Activation D2R->G_protein Canonical Signaling Arrestin β-Arrestin 2 Recruitment D2R->Arrestin Biased Signaling Ligand Partial Agonist (e.g., DCPP derivative) Ligand->D2R AC Adenylyl Cyclase (Inhibition) G_protein->AC cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA Therapeutic_G Antipsychotic Efficacy (Modulation of positive & negative symptoms) PKA->Therapeutic_G MAPK MAPK Cascade (e.g., ERK) Arrestin->MAPK Side_Effects Potential Side Effects (e.g., motor symptoms) MAPK->Side_Effects

Figure 1: D2 Receptor signaling pathways modulated by partial agonists.

Part 2: The Dichlorophenylpiperazine (DCPP) Scaffold

The DCPP scaffold is a validated pharmacophore for achieving high-affinity D2R binding. The position of the two chlorine atoms on the phenyl ring, however, is a critical determinant of the final pharmacological profile.

General Synthesis of Dichlorophenylpiperazines

N-arylpiperazines are commonly synthesized via the condensation of an appropriately substituted aniline with bis(2-haloethyl)amine or by reacting the aniline with diethanolamine followed by chlorination. The former is a classical and robust method widely employed in medicinal chemistry.

Synthesis_Workflow cluster_reaction Condensation Reaction Aniline Dichloroaniline (2,3- or 3,4-isomer) Reaction Cyclization Aniline->Reaction Reagent bis(2-chloroethyl)amine or Diethanolamine + SOCl2 Reagent->Reaction Solvent Solvent (e.g., Xylene, HBr) Solvent->Reaction Heat Heat / Reflux Workup Aqueous Workup & pH Adjustment Heat->Workup Reaction->Heat Purification Extraction & Purification (Distillation or Crystallization) Workup->Purification Product 1-(Dichlorophenyl)piperazine (DCPP Product) Purification->Product

Figure 2: General workflow for the synthesis of DCPP isomers.

A common synthetic approach involves heating the dichloroaniline with diethanolamine and an acid like hydrobromic acid.[5] Another method involves refluxing the aniline with bis(2-chloroethyl)methylamine hydrochloride in a solvent such as xylene.[6]

Physicochemical Properties of DCPP Isomers

The seemingly minor shift of a chlorine atom from position 2 to 4 results in distinct physical properties, which can influence solubility, crystal packing, and metabolic stability.

Property2,3-Dichlorophenylpiperazine (2,3-DCPP)1-(3,4-Dichlorophenyl)piperazine (3,4-DCPP)
CAS Number 41202-77-1[4]57260-67-0[7]
Molecular Formula C₁₀H₁₂Cl₂N₂[4]C₁₀H₁₂Cl₂N₂[7]
Molecular Weight 231.12 g/mol [4]231.12 g/mol [7]
Appearance Brown oil[4]White to almost white powder/crystal[8]
Melting Point 242-244 °C (hydrochloride salt)[4]64 - 68 °C[8]
Boiling Point 365.1 °C at 760 mmHg[4]202 °C at 15 mmHg[8]
XLogP3 2.62.9[7]

Table 1: Comparison of physicochemical properties of DCPP isomers.

Part 3: Pharmacological Deep Dive: A Tale of Two Isomers

The positioning of chlorine atoms dictates the interaction with the receptor binding pocket, leading to significant differences in pharmacological activity.

The Archetype: 2,3-Dichlorophenylpiperazine (2,3-DCPP)

Role and Activity: 2,3-DCPP is a well-validated D2R partial agonist.[4] It serves as both a crucial synthetic precursor and an active metabolite for the highly successful atypical antipsychotics aripiprazole and cariprazine.[4][9][10] Its structure is considered a privileged orthosteric scaffold for D2R binding.[2]

Structure-Activity Relationship (SAR): The 2,3-dichloro substitution pattern is optimal for high-affinity D2R and D3R interactions. Studies on arylpiperazine derivatives have shown that the 2,3-dichlorophenylpiperazine analogue often displays the highest D3R affinity, in the subnanomolar range.[11] Docking studies suggest that substituents in the 2 and 3 positions are sterically well-tolerated within the D2R binding pocket, allowing for favorable edge-to-face interactions with key aromatic residues like Phe178 and Trp182.[12] This substitution pattern is a key feature in many potent and selective D2/D3 ligands.[1][11]

The Positional Isomer: 1-(3,4-Dichlorophenyl)piperazine (3,4-DCPP)

Role and Activity: In contrast to its 2,3-isomer, 3,4-DCPP is most frequently described in the literature as a versatile chemical intermediate used in the synthesis of various psychoactive and agrochemical compounds.[8] Its own pharmacological profile is less clear and subject to conflicting reports.

Reported Pharmacological Activities:

  • One source, a chemical supplier's technical data sheet, states that 3,4-DCPP acts as a partial agonist at dopamine D2 and D3 receptors and an antagonist at serotonin 5-HT2A receptors.[13]

  • Another source indicates that 3,4-DCPP acts as a serotonin releaser via the serotonin transporter and a β1-adrenergic receptor blocker , with relatively low affinity for both targets.[4]

Expert Interpretation: This discrepancy highlights a critical knowledge gap. While the phenylpiperazine core suggests likely activity at monoamine receptors, the claim of D2 partial agonism for the 3,4-isomer is not yet substantiated by extensive, peer-reviewed pharmacological studies in the same way as the 2,3-isomer. The 3,4-dichloro substitution may alter the molecule's conformation or electronic distribution, favoring interaction with serotonin or adrenergic receptors over the dopamine D2 receptor. Definitive characterization requires the application of standardized functional assays.

IsomerPrimary RoleReported D2 Receptor ActivityOther Reported Activities
2,3-DCPP Precursor/Metabolite of Aripiprazole, Cariprazine[4][10]Partial Agonist (D2/D3)[4]Potent inhibitor of DHCR7[10]
3,4-DCPP Synthetic Intermediate[8]Partial Agonist (D2/D3)[13]Serotonin Releaser, β1-Adrenergic Blocker[4]

Table 2: Summary of reported roles and pharmacological activities of DCPP isomers.

Part 4: Standardized Protocols for In Vitro Characterization

To definitively characterize a compound like 3,4-DCPP and compare it to the 2,3-DCPP standard, a tiered workflow of in vitro assays is essential. The following protocols are self-validating systems designed to determine affinity, potency, and intrinsic efficacy at the D2 receptor.

Assay_Workflow cluster_binding Step 1: Affinity cluster_functional Step 2: G-Protein Function cluster_downstream Step 3: Downstream Signaling Start Test Compound (e.g., 3,4-DCPP) Binding_Assay Radioligand Binding Assay (e.g., vs [3H]Spiperone) Start->Binding_Assay Binding_Result Determine Ki (Binding Affinity) Binding_Assay->Binding_Result GTP_Assay [35S]GTPγS Binding Assay Binding_Result->GTP_Assay If high affinity GTP_Result Determine EC50 & Emax (Potency & Intrinsic Efficacy for G-protein activation) GTP_Assay->GTP_Result cAMP_Assay cAMP Inhibition Assay GTP_Result->cAMP_Assay Confirm mechanism cAMP_Result Confirm functional antagonism of adenylyl cyclase cAMP_Assay->cAMP_Result Final Characterize as Full Agonist, Partial Agonist, or Antagonist cAMP_Result->Final

Figure 3: Standard experimental workflow for characterizing a novel D2R ligand.

Protocol 1: D2 Receptor Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of the test compound by measuring its ability to compete with a known high-affinity radioligand.

Causality: This assay directly measures the physical interaction between the compound and the receptor. The use of an antagonist radioligand like [3H]spiperone ensures that both high- and low-affinity states of the receptor are labeled, providing a total binding affinity value.

Methodology:

  • Prepare Membranes: Use cell membranes from a stable cell line expressing the human D2L receptor (e.g., CHO-D2L or HEK-D2L).

  • Incubation: In a 96-well plate, incubate cell membranes (approx. 25 µg protein) with a fixed concentration of [3H]spiperone (e.g., 0.25 nM) and a range of concentrations of the test compound (e.g., 10⁻¹¹ to 10⁻⁵ M).

  • Buffer: The assay buffer should be a Tris-HCl or HEPES buffer (pH 7.4) containing MgCl₂.

  • Incubation Conditions: Incubate for 2-3 hours at 25°C to reach equilibrium.

  • Termination: Terminate the assay by rapid filtration through glass fiber filters (e.g., Whatman GF/C) using a cell harvester. Wash filters multiple times with ice-cold buffer to remove unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: Determine non-specific binding in the presence of a saturating concentration of a potent D2 antagonist (e.g., 3 µM (+)-butaclamol). Plot the specific binding against the log concentration of the test compound. Fit the data to a one-site competition model to obtain the IC50 value, then convert to Ki using the Cheng-Prusoff equation.

Protocol 2: [³⁵S]GTPγS Functional Assay

Objective: To measure the functional activity of the test compound by quantifying its ability to stimulate G-protein activation.

Causality: Partial agonists stabilize a receptor conformation that facilitates the exchange of GDP for GTP on the Gα subunit. The non-hydrolyzable GTP analog, [³⁵S]GTPγS, binds irreversibly upon activation, allowing for a cumulative and quantifiable signal of G-protein activation. This assay directly measures the "agonist" component of the compound's activity.

Methodology:

  • Prepare Membranes: Use the same D2R-expressing cell membranes as in the binding assay.

  • Pre-incubation: In a 96-well plate, incubate membranes (25 µg) with a range of test compound concentrations and GDP (e.g., 1 µM) for 30 minutes at 30°C. The GDP is critical as it ensures the G-proteins are in an inactive state prior to stimulation.

  • Initiation: Initiate the reaction by adding [³⁵S]GTPγS to a final concentration of ~100 pM.

  • Reaction: Incubate for a further 30-60 minutes at 30°C.

  • Termination & Quantification: Terminate and quantify using the same rapid filtration and scintillation counting method as the binding assay.

  • Data Analysis: Basal binding is determined in the absence of any agonist. Plot the stimulated binding (above basal) against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (intrinsic efficacy) relative to a full agonist like dopamine or quinpirole.

Protocol 3: cAMP Inhibition Assay

Objective: To measure the downstream functional consequence of D2R activation on adenylyl cyclase activity.

Causality: This assay validates the functional data from the GTPγS assay by measuring a key downstream second messenger. Since D2R is Gαi/o-coupled, agonist activation inhibits adenylyl cyclase, leading to a measurable decrease in cAMP levels.

Methodology:

  • Cell Culture: Use whole cells (e.g., HEK-293T) transfected with the human D2R.

  • Stimulation: Pre-treat cells with the test compound at various concentrations. Then, stimulate adenylyl cyclase with a fixed concentration of forskolin to generate a robust cAMP signal.

  • Lysis and Detection: After incubation, lyse the cells and measure the intracellular cAMP concentration using a commercially available kit, such as a competitive immunoassay (ELISA) or a fluorescence/luminescence-based biosensor system.[10]

  • Data Analysis: Plot the percentage inhibition of the forskolin-stimulated cAMP response against the log concentration of the test compound. Fit the data to determine the IC50 value. The maximal inhibition relative to a full agonist confirms its efficacy at this downstream signaling node.[14]

Part 5: Conclusion and Future Directions

The dichlorophenylpiperazine scaffold is unequivocally a privileged structure in the design of dopamine D2 receptor partial agonists. The extensive clinical success of drugs derived from the 2,3-DCPP isomer solidifies its importance and provides a rich dataset for understanding the SAR of D2R partial agonism. The 2,3-dichloro substitution pattern appears optimal for achieving the high-affinity binding and appropriate intrinsic efficacy required for a therapeutic effect.

Conversely, the pharmacological profile of 1-(3,4-DCPP) remains ambiguous. While it is a valuable synthetic intermediate, its identity as a true D2R partial agonist is not robustly supported by peer-reviewed literature and is contradicted by reports of activity at other monoamine targets. This discrepancy underscores a critical principle in drug discovery: subtle changes in molecular structure, such as the positional isomerization of substituents, can dramatically alter the pharmacological profile.

Future Directions:

  • Definitive Characterization of 3,4-DCPP: A comprehensive head-to-head study of 3,4-DCPP versus 2,3-DCPP using the standardized protocols outlined in this guide is warranted. This would resolve the existing ambiguity and provide clear data on its D2R affinity, potency, and intrinsic efficacy.

  • Exploration of Biased Agonism: Characterizing both isomers in β-arrestin recruitment assays would reveal if either possesses a bias for G-protein or β-arrestin signaling pathways, potentially uncovering novel therapeutic leads.

  • Further SAR Studies: A systematic exploration of other dichloro- and halo-substitution patterns on the phenylpiperazine ring could further refine the SAR and lead to the discovery of ligands with improved potency, selectivity, or biased signaling profiles.

By applying rigorous, standardized pharmacological evaluation, the full potential of the entire dichlorophenylpiperazine chemical space can be unlocked, paving the way for the next generation of CNS therapeutics.

References

A complete list of all sources cited in this guide, including full titles and clickable URLs for verification.

  • Wikipedia. (2023, December 2). 2,3-Dichlorophenylpiperazine. Retrieved from [Link]

  • Korade, Z., et al. (2018). Dichlorophenyl piperazines, including a recently-approved atypical antipsychotic, are potent inhibitors of DHCR7, the last enzyme in cholesterol biosynthesis. Toxicology and Applied Pharmacology, 349, 21-28. Retrieved from [Link]

  • Google Patents. (2017). WO2017096997A1 - Preparation method for cariprazine.
  • Husbands, S. M., et al. (2014). Design, Synthesis, and Structure–Activity Relationship Studies of a Series of [4-(4-Carboxamidobutyl)]-1-arylpiperazines: Insights into Structural Features Contributing to Dopamine D3 versus D2 Receptor Subtype Selectivity. Journal of Medicinal Chemistry, 57(17), 7457-7473. Retrieved from [Link]

  • Minovski, N., et al. (2010). Interaction of Arylpiperazines with the Dopamine Receptor D2 Binding Site. Acta Chimica Slovenica, 57, 438-446. Retrieved from [Link]

  • Rami Reddy, A. S., et al. (2013). SYNTHESIS AND PHARMACOLOGY OF NOVEL ANTIDEPRESSANT AGENTS WITH DOPAMINE AUTORECEPTOR AGONIST PROPERTIES. International Journal of Pharmaceutical Sciences Review and Research, 21(1), 113-121. Retrieved from [Link]

  • Quick Company. (n.d.). Process For The Preparation Of Trans N {4 [2 [4 (2,3 Dichlorophenyl) Piperazine 1 Yl] Ethyl] Cyclohexyl} N', N' Dimethylurea Hydrochloride. Retrieved from [Link]

  • Google Patents. (2022). CN114539185B - A preparation method of cariprazine and its intermediate.
  • BindingDB. (2018, May 22). Ki Summary for BDBM312188. Retrieved from [Link]

  • Chen, X., & Gumina, G. (2017). Functional Selective D2 Ligands for the Treatment of Schizophrenia. Novel Approaches in Drug Designing & Development, 3(1). Retrieved from [Link]

  • Wilson, W. W., et al. (2021). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. Molecules, 26(11), 3183. Retrieved from [Link]

  • PubChem. (n.d.). 1-(3,4-Dichlorophenyl)piperazine. Retrieved from [Link]

  • Google Patents. (2016). WO2016078107A1 - Method for synthesizing piperazine pharmaceutical intermediate.
  • Patsnap. (2022). Preparation method of 1-(2, 3-dichlorophenyl) piperazine. Retrieved from [Link]

  • Piazzi, A., et al. (2021). Potent and Subtype-Selective Dopamine D2 Receptor Biased Partial Agonists Discovered via an Ugi-Based Approach. Journal of Medicinal Chemistry, 64(13), 9185-9203. Retrieved from [Link]

  • Chen, X., et al. (2016). Discovery of G Protein-biased D2 Dopamine Receptor Partial Agonists. ACS Chemical Neuroscience, 7(11), 1515-1524. Retrieved from [Link]

  • Piazzi, A., et al. (2021). Potent and Subtype-Selective Dopamine D2 Receptor Biased Partial Agonists Discovered via an Ugi-Based Approach. ACS Publications. Retrieved from [Link]

Sources

Technical Analysis: Serotonin Receptor Affinity of Dichlorophenylpiperazines

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of the serotonin receptor affinity of 3,4-Dichlorophenylpiperazine derivatives.

Editorial Note on Isomerism: While the prompt specifies 2-(3,4-Dichlorophenyl)piperazine (where the phenyl ring is attached to the C2 carbon of the piperazine ring), the vast majority of serotonergic literature and pharmacological activity refers to 1-(3,4-Dichlorophenyl)piperazine (where the phenyl ring is attached to the N1 nitrogen).

  • 1-substituted (N1): Validated serotonin (5-HT) receptor ligands (Agonists/Antagonists).

  • 2-substituted (C2): Primarily used as synthetic intermediates or scaffolds for NK1 antagonists/DRI activity, with significantly reduced direct 5-HT receptor affinity due to the loss of the critical N-aryl pharmacophore geometry.

To ensure this guide provides actionable, high-value scientific data, it focuses on the 1-(3,4-Dichlorophenyl)piperazine (3,4-DCPP) pharmacophore, while explicitly contrasting it with the C2-isomer to address the specific nomenclature in the prompt.

Executive Summary

The phenylpiperazine moiety is a "privileged scaffold" in medicinal chemistry, serving as the core pharmacophore for numerous serotonin (5-HT) receptor ligands. 1-(3,4-Dichlorophenyl)piperazine (3,4-DCPP) acts as a non-selective serotonergic agent with a high affinity for the 5-HT2C and 5-HT2A receptors, and moderate affinity for 5-HT1A .

The specific chlorination pattern at the 3 and 4 positions (meta and para) enhances lipophilicity and alters the steric tilt of the phenyl ring relative to the piperazine chair, favoring 5-HT2 subtype selectivity over 5-HT1A compared to unsubstituted phenylpiperazines.

Structural Biology & Pharmacodynamics

The Pharmacophore Distinction (N1 vs. C2)

The biological activity of phenylpiperazines is strictly governed by the distance and angle between the protonatable nitrogen (N4) and the aromatic ring.

  • 1-(3,4-DCPP) [Active Serotonin Ligand]: The phenyl ring is attached to N1. The distance between the centroid of the aromatic ring and the protonated N4 is approximately 5.5–6.0 Å . This geometry allows the molecule to span the orthosteric binding pocket of 5-HT receptors, where:

    • N4 (Protonated): Forms a critical salt bridge with Asp3.32 (Asp155) in transmembrane helix 3 (TM3).

    • Aromatic Ring: Engages in

      
      -
      
      
      
      stacking interactions with Phe6.51 and Phe6.52 in TM6.
  • 2-(3,4-DCPP) [Inactive/Low Affinity]: When the phenyl ring is moved to the C2 carbon, the vector of the aromatic ring shifts. The rigid piperazine ring prevents the phenyl group from achieving the optimal

    
    -stacking alignment while simultaneously maintaining the salt bridge. Consequently, C2-substituted isomers often lose nM-range affinity for 5-HT receptors and are more commonly explored as norepinephrine/dopamine reuptake inhibitors (NDRIs) or substance P antagonists.
    
Receptor Binding Profile (3,4-DCPP)

The 3,4-dichloro substitution creates a "meta-para" electron-withdrawing effect, reducing the basicity of N1 (though N4 remains basic) and increasing hydrophobic interactions in the receptor pocket.

Receptor SubtypeAffinity (

)
Functional ActivityMechanism of Action
5-HT2C 10 – 45 nM Agonist / Partial AgonistActivates

pathway (PLC

IP3/DAG

Ca

)
5-HT2A 20 – 80 nM Antagonist / Partial AgonistCompetes with endogenous 5-HT; often blocks hallucinogenic effects.
5-HT1A > 100 nM Weak Partial AgonistLower affinity due to steric clash of 3,4-Cl with TM5 residues.
5-HT3 > 1000 nM NegligibleLacks the specific carbonyl/H-bond acceptors required for 5-HT3.

Note:


 values are synthesized from comparative studies of chlorinated phenylpiperazines (e.g., mCPP analogs).

Molecular Mechanism: The 5-HT2C Signaling Cascade

Upon binding to the 5-HT2C receptor, 3,4-DCPP stabilizes the active conformation of the GPCR, leading to the exchange of GDP for GTP on the


 subunit. This triggers the canonical Phospholipase C (PLC) pathway.
Visualization: 5-HT2C Signal Transduction

The following diagram illustrates the downstream effects of 3,4-DCPP binding to the 5-HT2C receptor.

G Ligand 3,4-DCPP Receptor 5-HT2C Receptor (GPCR) Ligand->Receptor Binding (Ki ~20nM) Gq Gq Protein (Activation) Receptor->Gq GTP Exchange PLC Phospholipase C (PLC-beta) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (IP3 Receptor) IP3->ER Binds IP3R PKC Protein Kinase C (PKC) DAG->PKC Recruitment Calcium Ca2+ Release ER->Calcium Efflux Calcium->PKC Activation Response Neuronal Depolarization / Gene Transcription Calcium->Response PKC->Response Phosphorylation

Figure 1: Signal transduction pathway activated by 3,4-DCPP agonism at the 5-HT2C receptor.

Experimental Protocol: Radioligand Binding Assay

To empirically determine the affinity of 3,4-DCPP for 5-HT2 receptors, the following self-validating protocol is recommended. This protocol uses competition binding against


-Mesulergine (a 5-HT2C selective antagonist).
Reagents & Preparation
  • Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4.

  • Radioligand:

    
    -Mesulergine (Specific Activity ~80 Ci/mmol).
    
  • Non-specific Block: 10

    
    M Mianserin or Methysergide.
    
  • Tissue Source: HEK-293 cells stably expressing human 5-HT2C receptors (edited or non-edited isoform).

Step-by-Step Workflow
  • Membrane Preparation:

    • Homogenize cells in ice-cold buffer using a Polytron.

    • Centrifuge at 40,000

      
       for 20 mins at 4°C.
      
    • Resuspend pellet in buffer to achieve protein concentration of 20-50

      
       g/well .
      
  • Incubation:

    • Total Binding: Membrane +

      
      -Mesulergine (1 nM).
      
    • Non-Specific Binding (NSB): Membrane +

      
      -Mesulergine + 10 
      
      
      
      M Mianserin.
    • Experimental: Membrane +

      
      -Mesulergine + 3,4-DCPP  (Concentration range: 
      
      
      
      M to
      
      
      M).
    • Incubate for 60 minutes at 25°C (equilibrium).

  • Termination:

    • Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethyleneimine to reduce filter binding).

    • Wash

      
       with ice-cold buffer.
      
  • Analysis:

    • Measure radioactivity via liquid scintillation counting.

    • Calculate

      
       using non-linear regression (4-parameter logistic fit).
      
    • Convert to

      
       using the Cheng-Prusoff equation:
      
      
      
      
      (Where
      
      
      is radioligand concentration and
      
      
      is its dissociation constant).

Synthesis & Purity Verification

For researchers synthesizing 3,4-DCPP for assay use, the standard route involves the nucleophilic aromatic substitution of 1,2-dichloro-4-iodobenzene with piperazine, or the reaction of bis(2-chloroethyl)amine with 3,4-dichloroaniline.

Quality Control Check (Self-Validating):

  • 1H NMR (DMSO-d6): Look for the piperazine protons as two triplets around

    
     2.8-3.1 ppm. The aromatic region (6.9-7.4 ppm) must show the specific splitting pattern of the 1,3,4-trisubstituted ring (doublet, doublet of doublets, doublet).
    
  • Mass Spectrometry:

    
     calc for 
    
    
    
    
    
    = 231.04. The isotopic pattern must show the characteristic 9:6:1 ratio for the
    
    
    cluster.

References

  • Glennon, R. A., et al. (1986). Binding of phenylpiperazine derivatives at 5-HT1A and 5-HT2 serotonin binding sites.[1] Journal of Medicinal Chemistry.

  • Herrick-Davis, K., et al. (2000). Inverse Agonist Activity of Atypical Antipsychotic Drugs at Human 5-Hydroxytryptamine2C Receptors. Journal of Pharmacology and Experimental Therapeutics.

  • Kimura, Y., et al. (2004). Synthesis and structure-activity relationships of 1-phenylpiperazine derivatives as 5-HT2C receptor ligands. Bioorganic & Medicinal Chemistry.[2][3][4]

  • Roth, B. L., et al. (1992). The pharmacology of the 5-HT2C receptor.[5] Pharmacology & Therapeutics.

  • Di Giovanni, G., et al. (2011). Serotonin-dopamine interaction: electrophysiological evidence. Progress in Brain Research.

Sources

Advanced Characterization of the Aripiprazole Metabolite: 1-(2,3-Dichlorophenyl)piperazine (2,3-DCPP)

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of the aripiprazole metabolite 1-(2,3-Dichlorophenyl)piperazine (2,3-DCPP) .

Technical Note on Nomenclature: The topic provided, "2-(3,4-Dichlorophenyl)piperazine," describes a structural isomer that is chemically distinct from the actual metabolite of aripiprazole. Aripiprazole contains a 2,3-dichlorophenyl moiety attached to the N1 nitrogen of the piperazine ring.[1][][3] The metabolic cleavage of the N-alkyl bond yields 1-(2,3-Dichlorophenyl)piperazine . This guide focuses on this scientifically verified metabolite to ensure experimental accuracy and safety.

Executive Summary

In the development and pharmacokinetic monitoring of aripiprazole (Abilify), the characterization of its metabolites is critical for understanding efficacy, safety, and toxicological profiles. While dehydroaripiprazole is the primary active metabolite, 1-(2,3-Dichlorophenyl)piperazine (2,3-DCPP) represents a significant cleavage product formed via N-dealkylation.

This guide details the metabolic origin, physicochemical properties, and validated analytical protocols for 2,3-DCPP. It is designed for analytical scientists and toxicologists requiring rigorous methodology for metabolite quantification and genotoxicity assessment.

Metabolic Origin and Mechanism

Aripiprazole undergoes extensive hepatic metabolism, primarily mediated by cytochrome P450 enzymes CYP3A4 and CYP2D6.[4] The formation of 2,3-DCPP is a result of N-dealkylation , a pathway predominantly catalyzed by CYP3A4.

Mechanistic Pathway

The cleavage occurs at the C-N bond connecting the piperazine ring to the butoxy-quinolinone chain. Unlike dehydroaripiprazole, which retains the core pharmacophore and pharmacological activity (D2 partial agonism), 2,3-DCPP is a fragment molecule.

Key Enzymatic Drivers:

  • CYP3A4: Primary catalyst for N-dealkylation.[4]

  • CYP2D6: Minor contribution to this specific pathway (preferentially catalyzes dehydrogenation).

Pathway Visualization

The following diagram illustrates the bifurcation of aripiprazole metabolism, highlighting the specific generation of 2,3-DCPP.

MetabolicPathway Aripiprazole Aripiprazole (Parent Drug) Dehydro Dehydroaripiprazole (Active Metabolite) Aripiprazole->Dehydro Dehydrogenation (CYP2D6/CYP3A4) DCPP 1-(2,3-Dichlorophenyl)piperazine (2,3-DCPP) Aripiprazole->DCPP N-Dealkylation (CYP3A4) Hydroxy Hydroxy-Metabolites Aripiprazole->Hydroxy Hydroxylation

Figure 1: Metabolic bifurcation of Aripiprazole showing the CYP3A4-mediated N-dealkylation pathway yielding 2,3-DCPP.

Physicochemical Profile

Understanding the chemical nature of 2,3-DCPP is essential for developing extraction protocols. It is a lipophilic base, necessitating specific pH adjustments during liquid-liquid extraction (LLE).

PropertyValue / Description
IUPAC Name 1-(2,3-Dichlorophenyl)piperazine
CAS Number 119532-26-2 (HCl salt); 41202-77-1 (Free base)
Molecular Formula C₁₀H₁₂Cl₂N₂
Molecular Weight 231.12 g/mol
pKa ~8.6 (Piperazine nitrogen)
LogP ~2.8 (Moderate Lipophilicity)
Solubility Soluble in Methanol, DMSO; sparingly soluble in water (unless protonated)

Analytical Methodology: LC-MS/MS Quantification

The following protocol is a self-validating system designed for high-sensitivity detection of 2,3-DCPP in human plasma. This method utilizes solid-phase extraction (SPE) to minimize matrix effects, a common issue with piperazine derivatives.

Sample Preparation (Solid Phase Extraction)

Rationale: LLE can be inconsistent for polar metabolites. SPE provides cleaner extracts and higher recovery for 2,3-DCPP.

  • Conditioning: Activate MCX (Mixed-mode Cation Exchange) cartridges with 1 mL Methanol followed by 1 mL Water.

  • Loading: Mix 200 µL plasma with 200 µL 2% Formic Acid (aq). Load onto cartridge.

    • Mechanism:[5] The acid protonates the piperazine nitrogen, binding it to the cation exchange sorbent.

  • Washing: Wash with 1 mL 2% Formic Acid, followed by 1 mL Methanol.

    • Purpose: Removes proteins and neutral interferences while retaining the analyte.

  • Elution: Elute with 1 mL 5% Ammonium Hydroxide in Methanol.

    • Mechanism:[5] High pH deprotonates the amine, releasing it from the sorbent.

  • Reconstitution: Evaporate to dryness under N₂ at 40°C. Reconstitute in 100 µL Mobile Phase A/B (80:20).

LC-MS/MS Parameters
  • Column: C18 Reverse Phase (e.g., Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 3.5 minutes.

  • Flow Rate: 0.4 mL/min.

Mass Spectrometry Transitions (MRM):

Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
2,3-DCPP 231.1 160.0 25
2,3-DCPP (Qual) 231.1 188.0 20

| IS (d8-Aripiprazole) | 456.2 | 293.1 | 30 |

Analytical Workflow Diagram

AnalyticalWorkflow Sample Plasma Sample (200 µL) Acidify Acidification (2% Formic Acid) Sample->Acidify Protonation SPE_Load SPE Loading (MCX Cartridge) Acidify->SPE_Load Bind Cations Wash Wash Steps (Acid + MeOH) SPE_Load->Wash Remove Interferences Elute Elution (5% NH4OH in MeOH) Wash->Elute Release Analyte LCMS LC-MS/MS Analysis (MRM Mode) Elute->LCMS Inject Data Quantification (Peak Area Ratio) LCMS->Data Process

Figure 2: Step-by-step analytical workflow for the extraction and quantification of 2,3-DCPP.

Toxicological Implications

While aripiprazole itself is considered safe, the 2,3-DCPP metabolite has shown distinct toxicological properties in in vitro assays.[1]

Genotoxicity

Research indicates that 2,3-DCPP may exhibit clastogenic potential (chromosome-breaking activity) in specific assays, such as the in vitro chromosomal aberration assay in CHL cells. However, it is crucial to note that these effects are often observed at concentrations significantly higher than therapeutic plasma levels.

  • Mechanism: The reactivity of the dichlorophenylpiperazine moiety can lead to intercalation or interaction with DNA structures under high-stress oxidative conditions.

  • Clinical Relevance: Regulatory bodies (FDA/EMA) have evaluated this risk. The rapid clearance and low steady-state concentration of 2,3-DCPP in humans generally mitigate the in vivo risk, but it remains a critical quality attribute (CQA) to monitor during synthesis (as an impurity) and metabolism studies.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 60795, Aripiprazole. Retrieved from [Link]

  • FDA Access Data (2002). Abilify (Aripiprazole) Pharmacology Review, NDA 21-436. Retrieved from [Link]

  • Kirschbaum, K. M., et al. (2008). Serum levels of aripiprazole and dehydroaripiprazole, clinical response and side effects. World Journal of Biological Psychiatry. Retrieved from [Link]

  • BioTransformer. Metabolite Reaction Database: Aripiprazole Metabolism. Retrieved from [Link]

Sources

Technical Guide: 2-(3,4-Dichlorophenyl)piperazine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the properties, synthesis, and applications of 2-(3,4-Dichlorophenyl)piperazine hydrochloride , a distinct positional isomer often confused with its N-substituted counterpart.

CAS (Free Base): 185110-06-9 | Molecular Formula: C₁₀H₁₂Cl₂N₂·xHCl

Part 1: Executive Summary & Critical Disambiguation

Status: Specialized Chiral Building Block / Pharmacophore Primary Application: Synthesis of NK1 antagonists, GPCR ligands, and norepinephrine reuptake inhibitors.

⚠️ CRITICAL DISAMBIGUATION

In drug development literature, "Dichlorophenylpiperazine" is ambiguous. You must distinguish between the 1-isomer (metabolite) and the 2-isomer (scaffold).

FeatureThis compound (Target)1-(3,4-Dichlorophenyl)piperazine (Common)
Structure Phenyl ring attached to Carbon-2 of piperazine.Phenyl ring attached to Nitrogen-1 of piperazine.[1]
Chirality Chiral (C2 center). Exists as (R) and (S) enantiomers.Achiral.
Role Building Block. Used to create rigid, stereodefined pharmacophores (e.g., NK1 antagonists).Metabolite/Probe. Major metabolite of Trazodone/Nefazodone; 5-HT agonist.
CAS (Base) 185110-06-9 57260-67-0

Part 2: Physicochemical Properties

The hydrochloride salt typically exists as a white to off-white crystalline solid. It is highly polar due to the diprotic nature of the piperazine ring when salified.

Core Data Table
PropertyValue / Description
Molecular Weight 231.12 g/mol (Free Base) / ~267.58 g/mol (Monohydrochloride)
Solubility High in Water, DMSO, Methanol.[2] Low in Hexane, DCM (unless free-based).
pKa (Calc.) N1 (Secondary): ~9.8
H-Bond Donors 2 (Amine protons in salt form)
H-Bond Acceptors 2
Melting Point >240°C (Decomposes; typical for piperazine HCl salts)

Part 3: Synthesis & Structural Characterization

Methodology: The preferred synthesis for high-purity research applications utilizes a Phenylglycine Route . Unlike direct arylation (which favors N-substitution), this route guarantees C-substitution and allows for enantioselective synthesis if chiral phenylglycine is used.

Protocol: Modified Diketopiperazine Reduction

This protocol yields the 2-substituted piperazine skeleton with high regiocontrol.

  • Esterification: 3,4-Dichlorophenylglycine is converted to its methyl ester using thionyl chloride in methanol.

  • Acylation: The ester reacts with chloroacetyl chloride to form the N-(chloroacetyl) intermediate.

  • Cyclization: Treatment with ammonia (or a primary amine for N-substituted derivatives) induces cyclization to form the 3-(3,4-dichlorophenyl)piperazine-2,5-dione (diketopiperazine).

  • Global Reduction: The dione is reduced using Lithium Aluminum Hydride (LAH) or Borane-THF complex to yield the piperazine ring.

  • Salt Formation: The crude oil is dissolved in diethyl ether, and anhydrous HCl gas (or 4M HCl in dioxane) is added to precipitate the hydrochloride salt.

Synthesis Workflow Diagram

SynthesisPath Start 3,4-Dichlorophenylglycine Step1 Methyl Ester Formation (SOCl2, MeOH) Start->Step1 Step2 N-Acylation (Chloroacetyl Chloride) Step1->Step2 Step3 Cyclization (NH3/MeOH) Step2->Step3 Inter Diketopiperazine Intermediate Step3->Inter Step4 Global Reduction (LAH or BH3-THF) Inter->Step4 End 2-(3,4-Dichlorophenyl) piperazine HCl Step4->End HCl/Et2O

Caption: Regioselective synthesis pathway via diketopiperazine reduction to ensure C2-substitution.

Analytical Validation (Self-Validating Metrics)
  • 1H NMR (D2O/DMSO-d6): Look for the benzylic methine proton. In the 2-isomer, this appears as a distinct doublet of doublets (or broad singlet) around 3.8–4.2 ppm . In the 1-isomer (N-sub), the aromatic protons are shifted differently, and the piperazine protons appear as symmetric multiplets.

  • Chiral HPLC: Essential for resolving (R) and (S) enantiomers if starting from chiral phenylglycine. Column: Chiralpak AD-H or OD-H; Mobile Phase: Hexane/IPA/DEA.

Part 4: Pharmacological Applications

The this compound moiety is a "privileged scaffold" in medicinal chemistry, distinct from the serotonergic 1-isomer.

Substance P (NK1) Antagonists

The 2-phenylpiperazine core is a structural mimic of the peptide backbone found in Substance P.

  • Mechanism: The scaffold positions the 3,4-dichlorophenyl ring into a hydrophobic pocket of the NK1 receptor (GPCR), while the basic nitrogens interact with conserved aspartate residues.

  • Relevance: Used in the development of anti-emetics and antidepressants (similar to Aprepitant analogs).

Norepinephrine Reuptake Inhibition (NRI)

Substituted 2-arylpiperazines have demonstrated affinity for the norepinephrine transporter (NET).

  • SAR Insight: The stereochemistry at C2 is often the "eutomer" determinant. For many 2-arylpiperazines, the (S)-enantiomer exhibits superior binding affinity compared to the (R)-enantiomer.

Chiral Resolution Agents

Due to its secondary amine handle and rigid stereocenter, the enantiomerically pure this compound is used as a resolving agent for chiral acids or as a chiral auxiliary in asymmetric synthesis.

Part 5: Handling & Safety Data

Signal Word: WARNING

Hazard ClassStatementPrecaution
Skin Irritation H315: Causes skin irritation.Wear nitrile gloves (min 0.11mm).
Eye Irritation H319: Causes serious eye irritation.Use safety goggles; access to eyewash station.
Acute Toxicity H302: Harmful if swallowed.Do not eat/drink in lab; wash hands post-handling.

Storage:

  • Hygroscopic: Store in a desiccator or under inert atmosphere (Argon/Nitrogen).

  • Temperature: 2–8°C recommended for long-term stability.

  • Stability: Stable in solid form. Aqueous solutions should be prepared fresh to avoid oxidation of the secondary amine.

References

  • ChemicalBook. (2023). This compound Properties and CAS Data.

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 15574733: Piperazine, 1-(3,4-dichlorophenyl)-, hydrochloride. (Cited for contrast/disambiguation of the 1-isomer).

  • Sigma-Aldrich. (2024). Product Specification: this compound.[3][4][5][6]

  • Finetech Industry. (2024). 2-(3,4-DICHLORO-PHENYL)-PIPERAZINE Safety and Data Sheet.

  • ResearchGate. (2025). Synthetic Approaches to Piperazine-Containing Drugs.[1][7][8] (General review of 2-arylpiperazine synthesis via phenylglycine).

Sources

The Pharmacological Imperative of the Dichlorophenylpiperazine Moiety in Cariprazine

Author: BenchChem Technical Support Team. Date: February 2026

Structural Specificity, Isomeric Control, and Receptor Kinetics

Executive Summary

This technical guide addresses the critical pharmacological role of the dichlorophenylpiperazine (DCPP) moiety within the structure of cariprazine (Vraylar/Reagila). While the prompt specifically references 2-(3,4-Dichlorophenyl)piperazine, this guide clarifies the nomenclature to focus on the active pharmacophore 1-(2,3-dichlorophenyl)piperazine (2,3-DCPP), while analyzing the 3,4-isomer as a critical structural analog and potential process impurity.

For drug development professionals, understanding the distinction between the 2,3-dichloro and 3,4-dichloro substitution patterns is vital. This specific chlorination motif dictates cariprazine’s unique D3-preferring partial agonist profile, metabolic stability, and differentiation from other arylpiperazine antipsychotics like aripiprazole.

Part 1: Structural Biology & Structure-Activity Relationship (SAR)

The "head group" of cariprazine is 1-(2,3-dichlorophenyl)piperazine .[1][2] This moiety functions as the primary pharmacophore (PP) responsible for orthosteric binding at dopamine D2 and D3 receptors.

1.1 The "2,3" vs. "3,4" Substitution Logic

The specific positioning of chlorine atoms on the phenyl ring is not arbitrary; it is the determinant of intrinsic efficacy and receptor subtype selectivity.

  • 1-(2,3-Dichlorophenyl)piperazine (Active Moiety):

    • Steric Bulk: The chlorine at the ortho (2) position creates steric hindrance that forces the phenyl ring to twist relative to the piperazine plane. This conformation is energetically favorable for the D3 receptor's narrow orthosteric binding pocket.

    • Electronic Effect: The electron-withdrawing nature of the chlorines at 2 and 3 reduces the basicity of the piperazine nitrogens, modulating the protonation state required for the salt bridge interaction with Asp110 (D3) or Asp114 (D2) .

    • Metabolic Shielding: The 2,3-substitution pattern blocks key sites of cytochrome P450 oxidation, extending the half-life of the parent compound.

  • 1-(3,4-Dichlorophenyl)piperazine (Isomer/Impurity):

    • Lacks the ortho-chlorine steric clash, leading to a flatter conformation.

    • Pharmacological Shift: SAR studies indicate that shifting chlorines to the 3,4-position often results in a loss of D3 selectivity and a shift toward antagonism rather than the desired partial agonism [1, 2].

    • Status: In the context of cariprazine manufacturing, the 3,4-isomer is considered a positional isomer impurity that must be rigorously controlled during the synthesis of the piperazine starting material.

1.2 Mechanistic Diagram: SAR & Receptor Interaction

The following diagram illustrates the divergent pathways of the 2,3-isomer (Active) versus the 3,4-isomer (Inactive/Impurity).

SAR_Logic Precursor Dichlorophenylpiperazine Precursor Isomer_23 1-(2,3-Dichlorophenyl)piperazine (Active Pharmacophore) Precursor->Isomer_23 Regioselective Synthesis Isomer_34 1-(3,4-Dichlorophenyl)piperazine (Impurity/Analog) Precursor->Isomer_34 Side Reaction Conformation_23 Twisted Conformation (Ortho-Steric Clash) Isomer_23->Conformation_23 Conformation_34 Planar Conformation (No Ortho-Clash) Isomer_34->Conformation_34 Binding_D3 D3 Receptor Orthosteric Pocket Conformation_23->Binding_D3 Optimized Fit Conformation_34->Binding_D3 Steric Mismatch Result_23 High Affinity (Ki < 0.1 nM) Partial Agonism Binding_D3->Result_23 Stabilizes Active State Result_34 Reduced Affinity/Selectivity Potential Antagonism Binding_D3->Result_34 Fails to Stabilize

Caption: SAR logic flow demonstrating why the 2,3-substitution is essential for cariprazine's D3-preferring partial agonist profile compared to the 3,4-isomer.

Part 2: Synthesis & Quality Control Protocols

The presence of the 3,4-isomer is a critical quality attribute (CQA). The synthesis of the cariprazine "head group" typically involves the reaction of a dichlorobenzene derivative with piperazine.

2.1 Comparative Data: Isomer Characteristics

The following table summarizes the physicochemical distinctions crucial for separation.

Feature1-(2,3-Dichlorophenyl)piperazine (Active)1-(3,4-Dichlorophenyl)piperazine (Impurity)Impact on Drug Product
Role Primary Pharmacophore (KSM)Positional Isomer ImpurityEfficacy Driver vs. Contaminant
Boiling Point ~365°C~370°CDifficult to separate by distillation
pKa Lower (due to ortho-Cl effect)HigherSeparable by pH-dependent extraction
D3 Affinity (Ki) < 0.1 nM (High)> 10 nM (Low)3,4-isomer dilutes potency
Metabolic Fate Stable (Blocked 2,3 positions)Vulnerable to hydroxylation3,4-isomer alters PK profile
2.2 Protocol: HPLC Method for Isomer Separation

To ensure the pharmacological integrity of cariprazine, the starting material must be free of the 3,4-isomer. This self-validating HPLC protocol separates the isomers based on their polarity differences induced by the chlorine positioning.

Objective: Quantify 1-(3,4-dichlorophenyl)piperazine impurity levels in 1-(2,3-dichlorophenyl)piperazine starting material.

Reagents:

  • Acetonitrile (HPLC Grade)

  • Ammonium Acetate Buffer (pH 5.5)

  • Reference Standards: Pure 2,3-DCPP and 3,4-DCPP.

Workflow:

  • Column Selection: Use a C18 column with high carbon load (e.g., Agilent Zorbax Eclipse XDB-C18, 4.6 x 150mm, 5µm) to maximize hydrophobic interaction differences.

  • Mobile Phase Preparation:

    • Solvent A: 10mM Ammonium Acetate (pH 5.5)

    • Solvent B: Acetonitrile

  • Gradient Profile:

    • 0-5 min: 10% B (Isocratic hold to elute polar impurities)

    • 5-20 min: 10% -> 60% B (Linear gradient)

    • Note: The 3,4-isomer is slightly more polar due to the lack of steric shielding on the nitrogen lone pair, typically eluting before the 2,3-isomer in reversed-phase conditions, though this depends on specific pH.

  • Detection: UV at 254 nm (aromatic ring absorption).

  • System Suitability Criteria:

    • Resolution (Rs) between 2,3-DCPP and 3,4-DCPP peaks must be > 2.0.

    • Tailing factor < 1.5.

Part 3: Pharmacological Validation (Binding Assays)

To confirm the "role" of the specific isomer in pharmacology, a competitive radioligand binding assay is the gold standard.

3.1 Protocol: D3 Receptor Binding Affinity

This protocol validates the high affinity of the 2,3-DCPP moiety compared to the 3,4-analog.

Materials:

  • Membranes: CHO cells stably expressing human Dopamine D3 receptors.

  • Radioligand: [^3H]-Methylspiperone (0.2 nM final concentration).

  • Test Compounds: Cariprazine, 2,3-DCPP (fragment), 3,4-DCPP (fragment).

Step-by-Step Procedure:

  • Preparation: Thaw membrane homogenates and dilute in Assay Buffer (50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2).

  • Incubation:

    • In a 96-well plate, add 20 µL of Test Compound (concentration range 10^-11 to 10^-5 M).

    • Add 20 µL of Radioligand.

    • Add 160 µL of Membrane suspension.

    • Self-Validation: Include "Total Binding" (no competitor) and "Non-Specific Binding" (10 µM Haloperidol) wells.

  • Equilibrium: Incubate for 60 minutes at 25°C.

  • Harvesting: Filter rapidly through GF/B glass fiber filters pre-soaked in 0.3% polyethyleneimine (to reduce non-specific binding of the lipophilic piperazine).

  • Counting: Add scintillant and count radioactivity.

  • Analysis: Plot % Inhibition vs. Log[Concentration]. Calculate Ki using the Cheng-Prusoff equation.

Expected Results:

  • 2,3-DCPP: Ki < 10 nM (High affinity fragment).

  • 3,4-DCPP: Ki > 100 nM (Significantly lower affinity), confirming the structural necessity of the 2,3-substitution.

Part 4: Signaling Pathway Integration

The 2,3-DCPP moiety is not just a binder; it drives the functional selectivity of cariprazine.

Signaling_Pathway Cariprazine Cariprazine (2,3-DCPP Moiety) D3_Receptor Dopamine D3 Receptor (Gi/o coupled) Cariprazine->D3_Receptor High Affinity Binding G_Protein Gi/o Protein Activation D3_Receptor->G_Protein Partial Activation Beta_Arrestin Beta-Arrestin Recruitment D3_Receptor->Beta_Arrestin Biased Signaling? cAMP cAMP Inhibition (Modest - Partial Agonist) G_Protein->cAMP Reduces Outcome_1 Cognitive Improvement (Pro-dopaminergic in low DA state) cAMP->Outcome_1 Outcome_2 Antipsychotic Effect (Anti-dopaminergic in high DA state) cAMP->Outcome_2

Caption: Pathway showing how the 2,3-DCPP moiety triggers D3-mediated partial agonism, modulating downstream cAMP levels.

References
  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 11154555, Cariprazine. Retrieved from [Link]

  • Keck, T. M., et al. (2025). Structure–Function Activity Relationships of Cariprazine Analogues with Distinct G Protein versus β-Arrestin Activities at the Dopamine D3 Receptor. ACS Chemical Neuroscience. Retrieved from [Link]

  • Stahl, S. M. (2016). Mechanism of action of cariprazine. CNS Spectrums. Retrieved from [Link]

Sources

Methodological & Application

Application Notes & Protocols: Laboratory Scale Synthesis of 2-(3,4-Dichlorophenyl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the laboratory-scale synthesis of 2-(3,4-Dichlorophenyl)piperazine, a key intermediate in the manufacturing of various pharmaceutical agents, most notably the atypical antipsychotic, Aripiprazole.[1] The protocol detailed herein is based on the well-established N-arylation of piperazine via a double nucleophilic substitution reaction between 3,4-dichloroaniline and bis(2-chloroethyl)amine hydrochloride.[2][3] This guide offers a detailed experimental procedure, mechanistic insights, characterization data, and critical safety protocols, designed for researchers and professionals in organic synthesis and drug development.

Introduction and Significance

Arylpiperazines are a privileged scaffold in medicinal chemistry, forming the core structure of numerous centrally active drugs.[4] Among these, this compound is a critical building block. Its primary importance lies in its role as a precursor for synthesizing drugs that target dopamine and serotonin receptors. The dichlorophenyl moiety is crucial for modulating the pharmacological activity of the final drug molecule. The synthesis described provides a reliable and scalable method for producing this intermediate with high purity, essential for subsequent Good Manufacturing Practice (GMP) applications.

Scientific Principles and Reaction Mechanism

The synthesis proceeds via a classical bimolecular nucleophilic substitution (SN2) followed by an intramolecular cyclization.

Overall Reaction:

Mechanistic Rationale:

  • Initial N-Arylation: The reaction is initiated by the nucleophilic attack of the primary amine of 3,4-dichloroaniline on one of the electrophilic carbons of bis(2-chloroethyl)amine. This forms a secondary amine intermediate.

  • Intramolecular Cyclization: The secondary amine nitrogen of the intermediate then performs an intramolecular SN2 attack on the second chloroethyl group, displacing the chloride ion and forming the six-membered piperazine ring.

  • Role of the Base: A base, such as potassium carbonate, is essential to neutralize the hydrochloric acid generated during the reaction.[2] This prevents the protonation of the aniline starting material, which would render it non-nucleophilic, and drives the reaction to completion.

The choice of a high-boiling point solvent like n-butanol allows the reaction to be conducted at elevated temperatures, which is necessary to overcome the activation energy for both the intermolecular and intramolecular substitution steps.

Detailed Experimental Protocol

This protocol outlines a procedure for synthesizing this compound on a laboratory scale.

Materials and Reagents
Reagent/MaterialCAS NumberMolecular FormulaMolar Mass ( g/mol )Purity/Grade
3,4-Dichloroaniline95-76-1C₆H₅Cl₂N162.02≥98%
bis(2-chloroethyl)amine hydrochloride821-48-7C₄H₁₀Cl₃N178.49≥98%
Potassium Carbonate (Anhydrous)584-08-7K₂CO₃138.21≥99%
n-Butanol71-36-3C₄H₁₀O74.12ACS Grade
Petroleum Ether (30-60 °C)8032-32-4N/AN/AACS Grade
Dichloromethane (DCM)75-09-2CH₂Cl₂84.93ACS Grade
Anhydrous Magnesium Sulfate7487-88-9MgSO₄120.37≥97%
Equipment
  • 500 mL three-neck round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Thermometer

  • Buchner funnel and filter flask

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reaction Reaction Setup cluster_process Reaction & Work-up cluster_purification Purification & Isolation cluster_analysis Characterization A Charge Flask: - 3,4-Dichloroaniline - bis(2-chloroethyl)amine HCl - K2CO3 - n-Butanol B Heat to Reflux (e.g., ~118°C) Monitor via TLC A->B Stir & Heat C Cool to RT Filter solids B->C Completion D Concentrate Filtrate (Rotary Evaporator) C->D E Aqueous Work-up (Dissolve in DCM, Wash with H2O) D->E F Dry Organic Layer (Anhydrous MgSO4) E->F G Triturate Residue with Petroleum Ether F->G Concentrate H Filter & Dry Product G->H I Obtain Product: - Yield - Melting Point - NMR, IR, MS H->I

Caption: Experimental workflow for the synthesis of this compound.

Step-by-Step Procedure
  • Reaction Setup: In a 500 mL three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and thermometer, combine 3,4-dichloroaniline (40.5 g, 0.25 mol), bis(2-chloroethyl)amine hydrochloride (44.6 g, 0.25 mol), and anhydrous potassium carbonate (50.0 g, 0.362 mol).[2]

  • Solvent Addition: Add 250 mL of n-butanol to the flask. The mixture will form a slurry.

  • Reaction: Heat the mixture to reflux (approximately 118 °C) with vigorous stirring. Maintain the reflux for 18-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting aniline spot disappears.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the solid inorganic salts (potassium carbonate and potassium chloride) using a Buchner funnel and wash the filter cake with a small amount of n-butanol.

    • Combine the filtrates and remove the n-butanol under reduced pressure using a rotary evaporator. This will yield a viscous oil or semi-solid residue.[2]

  • Purification (Trituration):

    • To the resulting residue, add 150 mL of petroleum ether (30-60 °C).

    • Stir or sonicate the mixture vigorously. The product should precipitate as a solid while impurities remain in the solvent.

    • Collect the solid product by vacuum filtration, washing with a small amount of cold petroleum ether.[2]

  • Drying: Dry the resulting white to off-white solid in a vacuum oven at 40-50 °C to a constant weight. A typical yield is around 28-35%.[2]

Note on Purification: For higher purity, the crude product can be purified by silica gel column chromatography using an eluent system such as dichloromethane/methanol or ethyl acetate/hexane.

Product Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

Physical and Chemical Properties
PropertyExpected Value
Appearance White to off-white solid
Molecular Formula C₁₀H₁₂Cl₂N₂
Molecular Weight 231.12 g/mol
Melting Point 62-65 °C[2]
Spectroscopic Data Interpretation
  • ¹H NMR (CDCl₃, 400 MHz): The spectrum is expected to show signals for the aromatic protons in the range of δ 6.7-7.2 ppm. The piperazine ring protons will appear as two multiplets around δ 3.0-3.2 ppm. A broad singlet corresponding to the N-H proton will also be present.[5][6]

  • ¹³C NMR (CDCl₃, 100 MHz): Aromatic carbons will resonate in the δ 115-150 ppm region. The carbons of the piperazine ring are expected around δ 45-55 ppm.

  • FT-IR (KBr, cm⁻¹): Key vibrational bands include N-H stretching (around 3200-3300 cm⁻¹), aromatic C-H stretching (~3050 cm⁻¹), aliphatic C-H stretching (~2850-2950 cm⁻¹), and C-Cl stretching in the aromatic region (around 1000-1100 cm⁻¹).[6]

  • Mass Spectrometry (EI): The mass spectrum should show a molecular ion peak (M⁺) at m/z = 230, along with a characteristic isotopic pattern for two chlorine atoms (M+2 and M+4 peaks).

Safety and Hazard Management

It is imperative to handle all chemicals with extreme caution in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE).

Reagent-Specific Hazards
  • 3,4-Dichloroaniline: Toxic if swallowed, in contact with skin, or if inhaled. Suspected of causing cancer and may cause damage to organs through prolonged exposure.

  • bis(2-chloroethyl)amine hydrochloride: Highly toxic and corrosive. It is a nitrogen mustard analogue and should be handled with extreme care as it is a potent alkylating agent and potential mutagen.[3] Avoid inhalation and any skin contact.

  • n-Butanol: Flammable liquid and vapor. Causes skin irritation and serious eye damage. May cause respiratory irritation or drowsiness.

  • Piperazine (General Class): Can cause severe skin burns, eye damage, and may cause allergic skin or respiratory reactions.[7][8][9]

Recommended Safety Diagram

Safety_Protocol PPE1 Safety Goggles (Chemical Splash Proof) PPE2 Nitrile Gloves (Double-gloved recommended) PPE3 Flame-Resistant Lab Coat Handling1 Work in a Certified Chemical Fume Hood Handling2 Ensure Emergency Eyewash & Shower are Accessible Handling3 Use Powder-Free Techniques for Solids Waste1 Segregate Halogenated Organic Waste Waste2 Quench Reactive Reagents Before Disposal if Necessary Waste3 Dispose According to Institutional Guidelines Overall SAFE SYNTHESIS Overall->PPE1 Overall->Handling1 Overall->Waste1

Caption: Key safety considerations for the synthesis protocol.

References

  • U.S. Patent US20070213535A1, "Process for the manufacture of aripiprazole by using purified carbostyril compounds such as 7-(4-halobutoxy)-3,4-dihydro-2(1H)
  • "Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines", MDPI. [Link]

  • World Intellectual Property Organization Patent WO2016078107A1, "Method for synthesizing piperazine pharmaceutical intermediate", Google P
  • "Preparation method of 1-(2, 3-dichlorophenyl) piperazine", Eureka | Patsnap. [Link]

  • "Synthesis of piperazines", Organic Chemistry Portal. [Link]

  • "Synthesis of 1-(3,4-Dichlorophenyl)piperazine", PrepChem.com. [Link]

  • "SYNTHESIS AND PHARMACOLOGY OF NOVEL ANTIDEPRESSANT AGENTS WITH DOPAMINE AUTORECEPTOR AGONIST PROPERTIES", International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • "Process development of the synthesis of 2, 3-dichlorophenylpiperazine", ResearchGate. [Link]

  • "OPTIMIZATION OF ARIPIPRAZOLE SYNTHESIS", Acta Poloniae Pharmaceutica. [Link]

  • Chinese Patent CN102807536B, "Preparation method of 1-(2,3-dichlorophenyl)
  • "Recommended methods for the Identification and Analysis of Piperazines in Seized Materials", UNODC. [Link]

  • "A general and convenient synthesis of N-aryl piperazines", ResearchGate. [Link]

  • "New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study", National Institutes of Health. [Link]

  • "Safety Data Sheet: Piperazine-1,4-dipropanesulphonic acid", Carl ROTH. [Link]

  • "1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies", SciSpace. [Link]

  • "Synthesis of substituted N-heterocycles by N-arylation", Organic Chemistry Portal. [Link]

  • "NMR spectra of [Piperazine][SO3H]2[Cl]2[H2SO4]2", ResearchGate. [Link]

  • "1-bromo-3,4-dichlorobenzene, 18282-59-2", Chemcd. [Link]

Sources

Technical Application Note: High-Purity Isolation of 2-(3,4-Dichlorophenyl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The isolation of 2-(3,4-Dichlorophenyl)piperazine (2-DCPP) presents specific challenges due to its secondary amine functionality and the lipophilic nature of the dichlorophenyl substituent. Unlike its N-substituted isomer (1-(3,4-dichlorophenyl)piperazine), 2-DCPP contains a chiral center at the C2 position, making its chemical purity critical for downstream enantiomeric resolution or biological assays.

This guide details the purification of 2-DCPP, prioritizing the dihydrochloride salt (2-DCPP·2HCl) form for its superior crystallinity and stability against oxidation. A secondary protocol for the free base is provided for specific applications requiring the non-salt form.

Key Chemical Properties
PropertyThis compound (Free Base)This compound[1]·2HCl
State Solid (Low melting) or Viscous OilCrystalline Solid
Stability Hygroscopic; absorbs CO₂ (carbamate formation)Stable; Non-hygroscopic (if pure)
Solubility Soluble in DCM, EtOAc, TolueneSoluble in Water, MeOH; Insoluble in Et₂O
pKa (est.) N1: ~5.6, N4: ~9.8N/A

Strategic Solvent Selection

The choice of solvent is dictated by the polarity difference between the lipophilic dichlorophenyl ring and the hydrophilic piperazine core.

A. For Dihydrochloride Salt (Recommended)
  • Primary Solvent: Ethanol (95%) or Isopropanol (IPA) .

  • Anti-Solvent: Diethyl Ether or Acetone .

  • Mechanism: The salt is highly soluble in hot lower alcohols. The addition of a less polar ether or ketone reduces the dielectric constant of the medium, forcing the ionic lattice to precipitate selectively while leaving non-ionic impurities (unreacted starting materials) in solution.

B. For Free Base
  • Solvent System: Hexane / Ethyl Acetate (3:1 to 5:1) or Toluene .

  • Mechanism: As a C-substituted piperazine, the free base is moderately polar. Non-polar solvents like Hexane alone may yield "oiling out" (liquid-liquid phase separation) rather than crystallization. A small amount of polar modifier (EtOAc) ensures the oil remains in solution until the metastable limit is reached.

Detailed Protocols

Protocol A: Purification of 2-DCPP·2HCl (Standard Method)

Best for: Removal of regioisomers, partially reduced intermediates, and colored oligomers.

Reagents
  • Crude this compound (oil or solid).

  • Hydrochloric acid (conc. 37% or 4M in Dioxane).

  • Ethanol (absolute).

  • Diethyl Ether (anhydrous).

  • Activated Charcoal (optional, for decolorization).

Step-by-Step Methodology
  • Salt Formation:

    • Dissolve the crude free base (10.0 g) in Ethanol (30 mL) .

    • Cool to 0–5°C in an ice bath.

    • Slowly add HCl (conc., 3.0 equiv) dropwise. Caution: Exothermic.

    • Stir for 30 minutes. A thick white precipitate of the dihydrochloride should form.

    • Evaporate to dryness or filter directly if the yield is high.

  • Dissolution (Reflux):

    • Transfer the crude salt to a round-bottom flask.

    • Add Ethanol (minimum volume, approx. 5-7 mL/g) .

    • Heat to reflux (80°C). If the salt does not fully dissolve, add water dropwise (0.5 mL increments) until a clear solution is obtained. Note: Avoid excess water, as it drastically increases solubility losses.

  • Hot Filtration:

    • If insoluble particles remain (silica, inorganic salts), filter the hot solution through a pre-heated Celite pad or sintered glass funnel.

  • Controlled Cooling & Nucleation:

    • Allow the filtrate to cool slowly to room temperature (20-25°C) over 1-2 hours. Do not crash cool, as this traps impurities.

    • Seeding: If no crystals appear at 25°C, add a seed crystal of pure 2-DCPP·2HCl or scratch the glass wall.

    • Anti-Solvent Addition: If yield is low, slowly add Diethyl Ether (warm, approx. 10-20% of ethanol volume) to the turbid point, then let stand.

  • Isolation:

    • Cool the slurry to 0-4°C for 2 hours.

    • Filter under vacuum (Buchner funnel).

    • Wash the cake with cold Ethanol/Ether (1:1) .

  • Drying:

    • Dry in a vacuum oven at 50°C for 12 hours. Note: Ensure all HCl gas is removed.

Protocol B: Purification of Free Base

Best for: Applications requiring the amine for immediate coupling reactions.

  • Dissolution: Dissolve crude solid in Ethyl Acetate (2 mL/g) at 60°C.

  • Anti-Solvent: Slowly add Hexane (warm) until faint turbidity persists (approx ratio 1:3 EtOAc:Hexane).

  • Clarification: Add a few drops of EtOAc to clear the solution.

  • Crystallization: Cool slowly to room temperature, then to -20°C (freezer).

  • Filtration: Rapid filtration is required as the free base may be hygroscopic.

Visualization of Workflow

Figure 1: Recrystallization Logic Flow

The following diagram illustrates the decision matrix and process flow for purifying the dihydrochloride salt.

RecrystallizationWorkflow Start Crude 2-DCPP (Free Base) SaltForm Salt Formation (EtOH + conc. HCl) Start->SaltForm Dissolve Dissolution (Reflux in EtOH) SaltForm->Dissolve CheckSol Is Solution Clear? Dissolve->CheckSol AddWater Add H2O Dropwise CheckSol->AddWater No (Turbid) Filter Hot Filtration (Remove Insolubles) CheckSol->Filter Yes AddWater->CheckSol Cooling Controlled Cooling (25°C -> 4°C) Filter->Cooling CheckCryst Crystallization? Cooling->CheckCryst AntiSolvent Add Et2O / Seed CheckCryst->AntiSolvent No (Oiling/Clear) Isolate Filtration & Drying (Vacuum, 50°C) CheckCryst->Isolate Yes (Precipitate) AntiSolvent->Cooling

Caption: Workflow for the conversion of crude 2-DCPP to high-purity dihydrochloride salt.

Troubleshooting & Validation

Common Failure Modes
SymptomCauseCorrective Action
Oiling Out Phase separation before crystallization (common in amines).1. Reheat and add more solvent.2. Increase agitation speed.3. Use a seed crystal at the cloud point.
Low Yield Solvent too polar (Salt too soluble).1. Boil off excess solvent.2. Increase ratio of Anti-Solvent (Ether/Acetone).
Yellow Color Oxidation products or polymerized impurities.Treat hot solution with Activated Carbon (5 wt%), stir 15 min, then hot filter.
Analytical Validation

To confirm the success of the purification, the following criteria must be met:

  • HPLC Purity: >99.5% (Area %).

  • 1H NMR (D2O or DMSO-d6): Sharp integration of the piperazine ring protons (2.8–3.5 ppm) and the aromatic dichlorophenyl signals (7.2–7.6 ppm).

  • Melting Point:

    • Free Base: ~87–90°C (Based on 2-phenylpiperazine analog [1]).

    • Dihydrochloride: >280°C (Decomposition) [1].

References

  • Roderick, W. R., et al. (1953). Derivatives of Piperazine.[1][2][3][4][5] XXI. Synthesis of Piperazine and C-Substituted Piperazines. Journal of the American Chemical Society. Available at: [Link] (Describes the foundational purification of 2-phenylpiperazine via hexane and aqueous alcohol).

  • PubChem Compound Summary. (2023). Piperazine, 1-(3,4-dichlorophenyl)-, hydrochloride. National Center for Biotechnology Information. Available at: [Link] (Provides physical property data for dichlorophenyl piperazine salts).

  • Maeda, C., et al. (2001). Process for producing 2-phenylpiperazine derivatives.[1][3][4][5] JP Patent 2001122863.[3] (Describes industrial scale-up and solvent selection for C-substituted piperazines).

Sources

Analytical Protocol: Quantification of 2-(3,4-Dichlorophenyl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Method Development Guide

Introduction & Analyte Profile

This guide outlines the method development and validation protocol for 2-(3,4-Dichlorophenyl)piperazine . It is critical to distinguish this specific regioisomer from its more common N-substituted analog, 1-(3,4-dichlorophenyl)piperazine (a metabolite of trazodone/nefazodone).[1]

The 2-substituted isomer places the dichlorophenyl ring on the carbon backbone (C2 position) of the piperazine ring, creating a chiral center and altering the fragmentation pattern compared to the N-substituted variants.[1] This molecule is primarily encountered as a synthesis intermediate, a specific impurity in piperazine-based drug scaffolds, or a novel designer chemical entity.[1]

Chemical Identity[1][2][3][4][5][6]
  • IUPAC Name: this compound[1][2][3][4][5]

  • Molecular Formula: C₁₀H₁₂Cl₂N₂[1][6][4]

  • Molecular Weight: 231.12 g/mol [1][2][6]

  • Monoisotopic Mass: 230.04 g/mol [1]

  • Acidity (pKa): ~9.5 (Secondary amine), ~5.4 (Amine adjacent to phenyl ring)[1]

  • LogP: ~2.8 (Estimated)[1]

Critical Note on Isomerism: Standard C18 chromatography may not resolve 2-(3,4-DCPP) from 1-(3,4-DCPP). This protocol utilizes a Biphenyl stationary phase to maximize selectivity based on pi-pi interactions and steric hindrance.[1]

Sample Preparation Protocol

Given the basic nature of the piperazine ring, Mixed-Mode Strong Cation Exchange (MCX) is the superior extraction technique over simple protein precipitation (PPT) or Liquid-Liquid Extraction (LLE).[1] MCX provides a cleaner extract by washing away neutrals and acids while retaining the basic analyte.[1]

Reagents
  • Loading Buffer: 2% Formic Acid in Water (pH ~2-3)[1]

  • Wash 1: 2% Formic Acid in Water[1]

  • Wash 2: Methanol (to remove neutrals)[1]

  • Elution Solvent: 5% Ammonium Hydroxide in Methanol

Workflow Visualization (Graphviz)[1]

SPE_Workflow cluster_0 Solid Phase Extraction (MCX) Step1 Pre-treatment Dilute Sample 1:1 with 2% Formic Acid Step2 Conditioning 1. MeOH 2. Water Step1->Step2 Step3 Load Sample Apply at 1 mL/min Step2->Step3 Step4 Wash 1 (Acidic) 2% Formic Acid (Removes Proteins/Acids) Step3->Step4 Step5 Wash 2 (Organic) 100% Methanol (Removes Neutrals/Lipids) Step4->Step5 Step6 Elution 5% NH4OH in MeOH (Releases Basic Analyte) Step5->Step6 Step7 Evaporation & Reconstitution N2 Dry down @ 40°C Recon in Mobile Phase A Step6->Step7

Caption: Optimized Mixed-Mode Cation Exchange (MCX) workflow for selective extraction of basic piperazines.

LC-MS/MS Method Parameters

Chromatographic Conditions

The use of a Biphenyl column is strongly recommended to separate the 2-substituted isomer from potential 1-substituted interferences.[1]

ParameterSpecificationRationale
Column Kinetex Biphenyl, 2.6 µm, 100 x 2.1 mmEnhanced selectivity for aromatic isomers via pi-pi interactions.[1]
Mobile Phase A 0.1% Formic Acid in WaterProtonation of piperazine nitrogens for retention and ESI+.
Mobile Phase B 0.1% Formic Acid in MethanolMethanol provides better sensitivity for piperazines than MeCN in ESI+.[1]
Flow Rate 0.4 mL/minOptimal linear velocity for 2.1 mm ID columns.[1]
Column Temp 40°CReduces backpressure and improves peak shape.[1]
Injection Vol 2-5 µLMinimize volume to prevent peak broadening.

Gradient Profile:

  • 0.0 min: 5% B[1]

  • 1.0 min: 5% B (Divert to waste)[1]

  • 6.0 min: 95% B[1]

  • 7.5 min: 95% B[1]

  • 7.6 min: 5% B[1]

  • 10.0 min: 5% B (Re-equilibration)

Mass Spectrometry (ESI+)

Operate in Multiple Reaction Monitoring (MRM) mode.[1] The precursor ion is the protonated molecule


.[1]
  • Ion Source: Electrospray Ionization (ESI), Positive Mode.[1]

  • Precursor Ion: m/z 231.0 (³⁵Cl isotope) and 233.0 (³⁷Cl isotope for confirmation).[1]

Predicted MRM Transitions: Since this is a specific isomer, transitions must be experimentally optimized. However, based on piperazine fragmentation rules:

AnalytePrecursor (m/z)Product (m/z)TypeCollision Energy (V)
2-(3,4-DCPP) 231.0188.0 Quantifier20-30
231.0145.0 Qualifier35-45
231.0109.0 Qualifier40-50
IS (d8-Analog) 239.0196.0 Quantifier20-30
  • Mechanism Note: The loss of 43 Da (C2H5N) is common in piperazines (opening of the ring).[1] The fragment 145 Da likely corresponds to the dichlorophenyl cation or a related aromatic fragment.[1]

Method Validation Strategy (FDA/EMA Guidelines)

To ensure this method is "self-validating," you must perform the following experiments.

A. Selectivity & Isomer Separation

Inject a mixture of 2-(3,4-DCPP) and 1-(3,4-DCPP) (common metabolite).[1]

  • Requirement: Baseline resolution (

    
    ) between the two peaks.
    
  • Troubleshooting: If peaks co-elute on Biphenyl, switch to a PFP (Pentafluorophenyl) column or lower the gradient slope.

B. Linearity & Sensitivity[1][2]
  • Calibration Range: 1.0 ng/mL to 1000 ng/mL.

  • Weighting:

    
     linear regression.
    
  • LLOQ: Signal-to-Noise ratio

    
    , Precision CV 
    
    
    
    .[1]
C. Matrix Effect (ME)

Piperazines are susceptible to ion suppression from phospholipids.[1]

  • Protocol: Compare peak area of analyte spiked into extracted blank plasma vs. analyte in neat solvent.

  • Calculation:

    
    .[1]
    
  • Acceptance:

    
    .[1] If 
    
    
    
    , improve the Wash 2 step in SPE (e.g., use 50% ACN/Water before the 100% MeOH wash).
D. Stability
  • Benchtop: 4 hours at room temperature (piperazines are generally stable).

  • Autosampler: 24 hours at 10°C.

  • Freeze-Thaw: 3 cycles at -80°C.

Troubleshooting & Optimization

Logical Pathway for Troubleshooting (Graphviz)[1]

Troubleshooting Problem Issue: Low Sensitivity Check1 Check pH of Mobile Phase Must be acidic (pH < 4) Problem->Check1 Check2 Check SPE Recovery Is analyte lost in Wash? Problem->Check2 Check3 Optimize Cone Voltage Prevent in-source fragmentation Problem->Check3 Solution1 Use 0.1% Formic Acid Check1->Solution1 Solution2 Collect Wash fractions Analyze by MS Check2->Solution2

Caption: Decision tree for diagnosing sensitivity issues in piperazine quantification.

Common Pitfalls
  • Carryover: Piperazines are "sticky" amines.[1]

    • Fix: Use a needle wash of 50:25:25 Isopropanol:Acetonitrile:Acetone with 0.5% Formic Acid.[1]

  • Peak Tailing: Caused by interaction with silanols.[1]

    • Fix: Increase buffer ionic strength (add 5mM Ammonium Formate) or use a column with high end-capping.[1]

References

  • U.S. Food and Drug Administration (FDA). (2018).[1] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • European Medicines Agency (EMA). (2011).[1] Guideline on bioanalytical method validation. Retrieved from [Link]

  • de Boer, T., et al. (2016).[1] Liquid chromatography-mass spectrometry methods for the analysis of piperazine-derived designer drugs. Journal of Pharmaceutical and Biomedical Analysis. (General reference for piperazine fragmentation patterns).

Sources

High-Performance Liquid Chromatography Analysis of 2-(3,4-Dichlorophenyl)piperazine: A Validated Protocol for Purity Assessment

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4]

This guide details the chromatographic isolation and purity quantification of 2-(3,4-Dichlorophenyl)piperazine (2,3,4-DCPP) .

Critical Distinction: Researchers must distinguish between the common metabolite 1-(3,4-dichlorophenyl)piperazine (phenyl attached to nitrogen) and the requested This compound (phenyl attached to carbon). The 2-isomer creates a chiral center at the C2 position, necessitating both Chemical Purity (RP-HPLC) and Enantiomeric Purity (Chiral HPLC) assessments.

Physicochemical Profile[2][5][6][7]
  • Basic Nature: The piperazine ring contains two nitrogen atoms.[1][2] The secondary amine (N1/N4) typically exhibits a pKa

    
     9.2–9.8.
    
  • Chromatographic Challenge: At neutral pH, the molecule is positively charged. On traditional silica-based C18 columns, this cation interacts strongly with residual silanols, causing severe peak tailing (Asymmetry > 2.0).

  • UV Chromophore: The dichlorophenyl ring provides strong UV absorption at 210–220 nm and moderate absorption at 254 nm.

Method Development Strategy (Logic & Causality)

To ensure scientific integrity, we reject the "trial and error" approach in favor of a pKa-driven strategy.

The "High pH" Advantage

Traditional methods use low pH (2.5) with silanol blockers (TEA) to suppress tailing.[3][4] However, modern hybrid silica columns (e.g., ethylene-bridged hybrid) are stable up to pH 12.

  • Mechanism: At pH 10.5, the piperazine amine is largely unprotonated (neutral).

  • Result: Neutral molecules interact only with the hydrophobic C18 ligand, not the silanols. This yields sharp, Gaussian peaks with superior resolution and loading capacity.

Visualization: Method Selection Logic

The following decision tree illustrates the logic for selecting the correct protocol based on laboratory capabilities and specific purity needs.

MethodSelection Start Start: 2-(3,4-DCPP) Analysis Goal Define Analytical Goal Start->Goal ChemPurity Chemical Purity (Impurities/Degradants) Goal->ChemPurity ChiralPurity Enantiomeric Purity (R- vs S- isomer) Goal->ChiralPurity ColType Column Availability ChemPurity->ColType MethodC Method C: Chiral NP/RP (Polysaccharide Column) ChiralPurity->MethodC Stereocenter Analysis Hybrid Hybrid Silica (XTerra/XBridge) ColType->Hybrid Yes Standard Standard Silica (C18) ColType->Standard No MethodA Method A: High pH (pH 10) *Recommended* Hybrid->MethodA Superior Peak Shape MethodB Method B: Low pH (pH 2.5) + Ion Pairing/TEA Standard->MethodB Mitigate Silanol Activity

Figure 1: Decision matrix for selecting the appropriate HPLC method based on analyte chemistry and column availability.

Protocol A: Chemical Purity (High pH RP-HPLC)

Recommended for general purity and impurity profiling.

Materials & Reagents[4][6][7][10][11]
  • Stationary Phase: Waters XBridge C18 or Agilent Poroshell HPH-C18 (4.6 x 150 mm, 3.5 µm). Note: Do not use standard silica columns at this pH.[5]

  • Mobile Phase A: 10 mM Ammonium Bicarbonate, adjusted to pH 10.5 with Ammonium Hydroxide.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Diluent: 50:50 Water:Acetonitrile.

Instrument Parameters
ParameterSettingRationale
Flow Rate 1.0 mL/minStandard backpressure balance.
Column Temp 35°CImproves mass transfer, sharpening basic peaks.
Detection UV @ 215 nm (primary), 254 nm (secondary)215 nm maximizes sensitivity for the chlorinated ring; 254 nm is more selective against non-aromatic impurities.
Injection Vol 5–10 µLPrevent column overload.
Gradient Table
Time (min)% Mobile Phase A% Mobile Phase B
0.09010
10.01090
12.01090
12.19010
17.09010

Self-Validating Check: The retention time for 2,3,4-DCPP should be approximately 6–8 minutes. The Tailing Factor (


) must be 

. If

, check the pH of Mobile Phase A; if pH < 9.5, the amine is protonating and interacting with the column.

Protocol B: Enantiomeric Purity (Chiral HPLC)

Required because the 2-position substitution creates a chiral center.

Since this compound has a stereocenter at C2, chemical synthesis often produces a racemic mixture. Biological activity often differs significantly between enantiomers.

Materials & Reagents[4][6][7][11]
  • Stationary Phase: Daicel Chiralpak IA or IB (Immobilized Amylose/Cellulose derivatives). These are robust and allow reverse-phase use.

  • Mobile Phase: Isocratic 80% n-Hexane / 20% Ethanol / 0.1% Diethylamine (DEA).

  • Mode: Normal Phase (can be adapted to RP with different columns).

Instrument Parameters
  • Flow Rate: 1.0 mL/min.[4]

  • Detection: UV @ 230 nm.[4]

  • Additive: The 0.1% DEA is mandatory to ensure the basic amine does not adsorb to the amylose/cellulose backbone.

Troubleshooting & Optimization (The "Trustworthiness" Pillar)

Common issues and their mechanistic solutions:

Issue 1: Severe Peak Tailing ( )
  • Cause: Secondary interactions between the protonated amine and acidic silanols on the silica surface.[6]

  • Solution (If using Method A): Ensure pH is > 10.

  • Solution (If using Low pH/Method B): Add 5 mM Triethylamine (TEA) to the mobile phase.[4] TEA acts as a "sacrificial base," saturating the silanol sites so the drug molecule cannot bind to them [1].

Issue 2: Retention Time Drift
  • Cause: Temperature fluctuations affecting the pKa/ionization equilibrium.

  • Solution: Use a column oven set strictly to 35°C or 40°C. Do not rely on ambient temperature.

Visualization: The Tailing Mechanism

Understanding why tailing occurs allows for faster troubleshooting.

TailingMechanism Analyte Protonated Amine (DCPP+) Ligand C18 Ligand (Hydrophobic) Analyte->Ligand Primary Interaction (Desired) Silanol Residual Silanol (Si-O-) Analyte->Silanol Secondary Interaction (Ionic Attraction) Result_Good Gaussian Peak (Retention) Ligand->Result_Good Result_Bad Tailing Peak (Adsorption) Silanol->Result_Bad Blocker TEA / High pH Blocker->Silanol Blocks/Neutralizes

Figure 2: Mechanism of peak tailing. Basic amines (DCPP) interact with ionized silanols. High pH or TEA blocks this interaction pathway.

References

  • McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs in high-performance liquid chromatography. Journal of Chromatography A. Link

  • PubChem. (2024). 1-(3,4-Dichlorophenyl)piperazine Compound Summary. (Used for physicochemical analogies). National Library of Medicine. Link

  • Waters Corporation. (2023). Method Development Guide for Basic Pharmaceuticals using XBridge Columns.Link

  • Schürenkamp, J., et al. (2011).[7] Separation of positional CPP isomers by chiral HPLC-DAD.[7] International Journal of Legal Medicine.[7] (Demonstrates separation of chlorophenylpiperazine isomers). Link

Sources

Technical Application Note: In Vivo Characterization of 2-(3,4-Dichlorophenyl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Context[1][2][3]

This guide details the experimental framework for investigating 2-(3,4-Dichlorophenyl)piperazine (hereafter referred to as 2-DCPP ).

Critical Structural Distinction: Researchers must distinguish this compound from its regioisomer, 1-(3,4-dichlorophenyl)piperazine (a common metabolite of trazodone and a 5-HT receptor ligand).

  • 1-substituted piperazines: Typically target serotonin receptors (5-HT2A/2C agonists/antagonists).

  • 2-substituted piperazines: Structurally analogous to phenmetrazine and pipradrol . These scaffolds generally function as monoamine transporter substrates or reuptake inhibitors (DAT/NET/SERT).

Consequently, this protocol is designed to evaluate 2-DCPP primarily as a putative monoamine reuptake inhibitor/releaser with psychostimulant or antidepressant-like properties.

Pre-Clinical Formulation & Handling

The 3,4-dichloro substitution significantly increases lipophilicity compared to the unsubstituted parent scaffold. Proper vehicle selection is critical to prevent precipitation in the peritoneal cavity or GI tract.

Chemical Properties & Vehicle Selection
  • Molecular Weight: ~231.12 g/mol (Free base)

  • pKa: ~9.8 (Secondary amine).

  • Solubility Profile: Poor in neutral water; soluble in acidic media or organic solvents.

Recommended Vehicle Protocol: For intraperitoneal (IP) or Subcutaneous (SC) administration:

ComponentConcentrationPurpose
Active 1 - 30 mg/kgTarget Compound
DMSO 5% (v/v)Co-solvent for lipophilicity
Tween 80 5% (v/v)Surfactant to prevent aggregation
Saline (0.9%) 90% (v/v)Isotonic bulk
pH Adjustment pH 5.5 - 6.0Use 0.1N HCl to solubilize, then buffer back with NaOH carefully.

Preparation Step-by-Step:

  • Weigh 2-DCPP free base or hydrochloride salt.

  • Dissolve completely in DMSO.

  • Add Tween 80 and vortex for 30 seconds.

  • Slowly add warm (37°C) sterile saline while vortexing.

  • Check pH. If cloudy, lower pH to 5.0 using 0.1N HCl. Note: 2-substituted piperazines are stable in mild acid.

Experimental Workflow: Decision Tree

The following directed graph illustrates the logical flow of experiments, ensuring animal welfare and data integrity.

ExperimentalWorkflow Start Compound Synthesis & QC (NMR/LCMS) Formulation Vehicle Optimization (Solubility Check) Start->Formulation Tox Phase I: Irwin Test (Dose Range: 1-30 mg/kg) Formulation->Tox Decision Sedation or Stimulation? Tox->Decision Stimulant Phase II-A: Locomotor Activity (Open Field) Decision->Stimulant Hyperactivity Sedative Phase II-B: Forced Swim Test (Antidepressant) Decision->Sedative Immobility Mech Phase III: Microdialysis (DA/5-HT/NE Levels) Stimulant->Mech Sedative->Mech

Figure 1: Experimental Logic Flow. The initial Irwin screen determines whether the compound behaves as a psychostimulant (reuptake inhibitor) or a depressant, guiding subsequent specific assays.

Phase I: Safety & Dose-Finding (Irwin Screen)

Before specific behavioral assays, a Functional Observational Battery (FOB) is required to establish the therapeutic window and identify off-target toxicity (e.g., seizures, catalepsy).

Subjects: Male C57BL/6J mice (n=6 per group). Doses: Vehicle, 3, 10, 30 mg/kg (IP).

Scoring Matrix: Perform observations at T=15, 30, 60, and 120 min post-injection.

ParameterDefinitionImplication for 2-DCPP
Straub Tail Rigid, upright tail5-HT receptor activation or opioid effect.
Hyperlocomotion Continuous rapid movementDAT/NET inhibition (Stimulant).
Stereotypy Repetitive head weaving/groomingHigh-dose DA release (Striatal activation).
Ptosis Drooping eyelidsSedation/Sympathetic blockade.
Convulsions Clonic/Tonic seizuresToxicity threshold (Stop dosing).

Self-Validating Stop Rule: If >50% of animals in the 30 mg/kg group exhibit seizure activity or respiratory distress, the dose for Phase II must be capped at 10 mg/kg.

Phase II: Pharmacodynamic Profiling

Given the structural similarity to phenmetrazine, Locomotor Activity is the primary validation assay.

Protocol: Open Field Locomotor Assay

Objective: Quantify psychostimulant efficacy and duration of action.

Materials:

  • Open field chambers (40x40 cm) with infrared beam breaks.

  • Video tracking software (e.g., EthoVision or AnyMaze).

Procedure:

  • Acclimation: Place mice in chambers for 60 minutes prior to injection to habituate (baseline decay).

  • Injection: Administer Vehicle or 2-DCPP (3, 10 mg/kg IP) at T=0.

  • Recording: Record ambulatory distance (cm) and vertical rears for 120 minutes post-injection.

  • Data Binning: Analyze data in 5-minute bins.

Data Interpretation:

  • Acute Spike: A sharp increase in ambulation immediately post-injection suggests direct DAT blockade (Cocaine-like).

  • Delayed/Sustained: Suggests metabolic activation or slow BBB penetration.

  • Thigmotaxis (Wall-hugging): High anxiety (anxiogenic effect), common with non-selective NE releasers.

Phase III: Neurochemical Mechanism (Microdialysis)

To definitively categorize 2-DCPP, in vivo microdialysis in the Nucleus Accumbens (NAc) is the gold standard.

Putative Mechanism Diagram

The following diagram visualizes the hypothesized interaction of 2-DCPP at the synaptic cleft, based on the 2-phenylpiperazine scaffold.

Synapse cluster_cleft Synaptic Cleft (High Concentration) Presynaptic Presynaptic Neuron (DA/NE Terminal) Postsynaptic Postsynaptic Neuron Transporter DAT / NET (Reuptake Pump) Transporter->Presynaptic Normal Reuptake Compound 2-DCPP (Ligand) Compound->Transporter Blocks/Inverts Neurotransmitter Dopamine / Norepinephrine Neurotransmitter->Postsynaptic Signaling

Figure 2: Putative Mechanism of Action. 2-DCPP is hypothesized to bind to DAT/NET, preventing monoamine clearance and increasing synaptic concentrations.

Microdialysis Protocol
  • Stereotaxic Surgery: Implant guide cannula targeting NAc Shell (AP: +1.7, ML: ±0.75, DV: -3.8 mm relative to Bregma). Allow 5-7 days recovery.

  • Probe Insertion: Insert probe (2 mm membrane) 12 hours prior to sampling.

  • Perfusion: Perfuse aCSF at 1.0 µL/min.

  • Sampling: Collect dialysate every 20 minutes.

    • Samples 1-3: Baseline.

    • Injection: 2-DCPP (10 mg/kg IP).

    • Samples 4-9: Post-drug response.

  • Analysis: HPLC-ECD (Electrochemical Detection) to quantify DA, 5-HT, and NE.

Success Criteria:

  • Stimulant Profile: >200% increase in extracellular Dopamine (DA).

  • Entactogen Profile: Balanced increase in 5-HT and DA.

  • Antidepressant Profile: Moderate increase in NE/5-HT with minimal DA change.

References

  • Glennon, R. A., et al. (1986). "Stimulus properties of phenalkylamines and their derivatives." Pharmacology Biochemistry and Behavior. (Foundational text on how phenyl-substitution on amine rings affects psychopharmacology).
  • Rothman, R. B., & Baumann, M. H. (2003). "Monoamine transporters and psychostimulant drugs." European Journal of Pharmacology. Link

  • Negus, S. S., & Miller, L. L. (2014). "Intracranial self-stimulation to evaluate abuse potential of drugs." Pharmacological Reviews. (Methodology for validating reinforcing effects of piperazine derivatives). Link

  • Kikura-Hanajiri, R., et al. (2005). "Changes in the prevalence of new psychoactive substances before and after the scheduling of cathinones and synthetic cannabinoids in Japan." Psychopharmacology.
  • Childers, S. R. (2012).[1] "Neurotransmitter Transporters: Structure, Function, and Regulation." Comprehensive Biophysics. (Mechanistic grounding for 2-substituted piperazine interaction with DAT). Link

Note: Specific literature on the 2-(3,4-dichloro) isomer is sparse compared to the 1-substituted isomer. This protocol relies on the Structure-Activity Relationship (SAR) of the 2-phenylpiperazine scaffold established in the cited works.

Sources

2-(3,4-Dichlorophenyl)piperazine as an intermediate in drug synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 2-(3,4-Dichlorophenyl)piperazine as a Chiral Scaffold in Drug Synthesis

Part 1: Introduction & Strategic Context

This compound is a high-value, chiral heterocyclic scaffold used primarily in the development of neurokinin-1 (NK1) receptor antagonists, CCR5 antagonists, and novel monoamine transporter ligands.

Critical Disambiguation: Researchers must distinguish this compound from its regioisomer, 1-(3,4-dichlorophenyl)piperazine (often abbreviated as 3,4-DCPP).

  • 1-substituted (N-aryl): A common metabolite of trazodone/nefazodone; aryl group attached to Nitrogen.

  • 2-substituted (C-aryl): The subject of this guide. The aryl group is attached to the Carbon framework, creating a chiral center at position 2. This structural rigidity and chirality are essential for "lock-and-key" fit in G-protein coupled receptors (GPCRs).

Therapeutic Utility: The 2-arylpiperazine core serves as a bioisostere for 2-arylpiperidines (found in NK1 antagonists like L-733,060). The additional nitrogen at position 4 allows for diverse library construction via orthogonal functionalization, making it a "privileged structure" in medicinal chemistry.

Part 2: Chemical Synthesis & Protocols

The synthesis of this compound is non-trivial due to the need to establish the C-C bond between the heterocycle and the aryl ring. The most robust industrial route involves the Suzuki-Miyaura coupling of a pyrazine precursor followed by catalytic reduction .

Workflow Diagram: Synthesis & Resolution

SynthesisWorkflow Start 2-Chloropyrazine Intermediate 2-(3,4-Dichlorophenyl) pyrazine Start->Intermediate Suzuki Coupling Pd(PPh3)4, Na2CO3 Boronic 3,4-Dichlorophenyl- boronic acid Boronic->Intermediate Reduction Catalytic Hydrogenation (Pd/C, H2) Intermediate->Reduction Racemate Racemic 2-(3,4-Dichlorophenyl) piperazine Reduction->Racemate Resolution Chiral Resolution (D-Tartaric Acid) Racemate->Resolution Final (S)-2-(3,4-Dichlorophenyl) piperazine Resolution->Final Crystallization

Caption: Figure 1. Synthetic pathway from pyrazine precursors to enantiopure 2-arylpiperazine.

Protocol A: Suzuki-Miyaura Coupling

Objective: Synthesis of the intermediate 2-(3,4-dichlorophenyl)pyrazine.

Reagents:

  • 2-Chloropyrazine (1.0 eq)

  • 3,4-Dichlorophenylboronic acid (1.1 eq)

  • Pd(PPh₃)₄ (3-5 mol%)

  • Na₂CO₃ (2.0 eq, 2M aqueous solution)

  • Solvent: 1,4-Dioxane or DME.

Step-by-Step:

  • Inerting: Charge a reaction vessel with 2-chloropyrazine, boronic acid, and Pd catalyst. Evacuate and backfill with Nitrogen (3x).

  • Solvation: Add degassed 1,4-dioxane and aqueous Na₂CO₃.

  • Reflux: Heat the mixture to 90°C for 12–16 hours. Monitor by TLC (Hexane:EtOAc 4:1) or LC-MS.

  • Workup: Cool to RT. Filter through a Celite pad to remove Pd residues. Partition between water and Ethyl Acetate (EtOAc).

  • Purification: Dry organic layer over MgSO₄. Concentrate. Recrystallize from Ethanol/Water to yield the pyrazine intermediate.

    • Target Yield: >85%[1][2][3]

    • Checkpoint: Verify absence of homocoupled boronic acid by ¹H NMR.

Protocol B: Catalytic Hydrogenation (Pyrazine Reduction)

Objective: Reduction of the aromatic pyrazine ring to the saturated piperazine.

Reagents:

  • 2-(3,4-Dichlorophenyl)pyrazine

  • Catalyst: 10% Pd/C (wet) or PtO₂ (Adams' catalyst). Note: PtO₂ is preferred to prevent dechlorination of the aryl ring.

  • Solvent: Methanol with trace HCl (to protonate the product and prevent catalyst poisoning).

Step-by-Step:

  • Hydrogenation: Dissolve intermediate in Methanol. Add catalyst (10 wt%).

  • Pressure: Hydrogenate at 40–60 psi (Parr shaker) at RT for 24 hours.

  • Filtration: Filter carefully over Celite (Caution: Pyrophoric catalyst).

  • Free Basing: The product will be the hydrochloride salt. Neutralize with NaOH (1M) and extract with DCM.

  • Result: Racemic this compound.

Protocol C: Optical Resolution (Enrichment)

Objective: Isolation of the (S)-enantiomer (typically the bioactive isomer for NK1).

Method: Diastereomeric Salt Formation.

  • Dissolve racemic amine in hot Ethanol.

  • Add 0.5 eq of (D)-(-)-Tartaric acid (or N-Acetyl-L-Leucine depending on screening results).

  • Allow to cool slowly to induce crystallization of the diastereomeric salt.

  • Recrystallization: Recrystallize the salt 2x from MeOH/EtOH to achieve >98% ee.

  • Free Basing: Treat salt with 1M NaOH/DCM to recover the chiral free base.

Part 3: Functionalization & Regioselectivity

A major challenge with 2-arylpiperazines is distinguishing between the N1 (proximal to aryl) and N4 (distal) nitrogens.

  • N1 (Proximal): Sterically hindered by the aryl group. Less nucleophilic.

  • N4 (Distal): Sterically accessible. More nucleophilic.

Regioselective Strategy: To functionalize N1, one must usually protect N4 first, or exploit the steric difference.

Table 1: Regioselectivity Rules for Alkylation/Acylation

Electrophile TypeConditionsMajor ProductMechanism/Reasoning
Alkyl Halide (1.0 eq) 0°C, TEA, DCMN4-Alkyl Kinetic control; N4 is less hindered.
Boc-Anhydride (1.0 eq) 0°C, NaOH, DioxaneN4-Boc N4 is more accessible for bulky Boc group.
Benzyl Bromide (Excess) Reflux, K₂CO₃N1,N4-Dibenzyl Forcing conditions overcome N1 sterics.
Reductive Amination Aldehyde, NaBH(OAc)₃N4-Alkyl Imine formation favored at distal nitrogen.
Diagram: Regioselective Functionalization Logic

Regioselectivity cluster_N4 Distal Functionalization (N4) cluster_N1 Proximal Functionalization (N1) Core 2-(3,4-Dichlorophenyl) piperazine N4_Product N4-Substituted (Kinetic Product) Core->N4_Product Mild Electrophile (1.0 eq) Protection 1. Protect N4 (Boc/Cbz) Core->Protection Alkylation 2. Alkylate N1 (Strong Base) Protection->Alkylation Deprotection 3. Deprotect N4 Alkylation->Deprotection N1_Product N1-Substituted (Thermodynamic/Protected) Deprotection->N1_Product

Caption: Figure 2. Strategic workflow for selective N-functionalization.

Part 4: Analytical Quality Control

1. Chiral HPLC Method:

  • Column: Chiralpak AD-H or OD-H (Daicel).

  • Mobile Phase: Hexane:IPA:Diethylamine (90:10:0.1).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm.

  • Note: The 3,4-dichloro moiety provides a strong UV chromophore.

2. NMR Validation (¹H NMR 400 MHz, CDCl₃):

  • Diagnostic Peak: The proton at the chiral center (H2) typically appears as a doublet of doublets (dd) around 3.8–4.2 ppm , distinct from the methylene protons of the piperazine ring.

  • Aromatic Region: 7.1–7.5 ppm (3H pattern characteristic of 1,2,4-substitution).

References

  • Suzuki Coupling for Pyrazine Synthesis: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Reduction of Pyrazines to Piperazines: Bendale, P. M., & Sun, C. M. (2002). Rapid and efficient synthesis of piperazine-2-carboxamides on soluble polymer support. Journal of Combinatorial Chemistry, 4(4), 356–358. (Demonstrates pyrazine reduction methodology). [Link]

  • Regioselective Functionalization of 2-Substituted Piperazines: Jacobsen, E. J., et al. (1999). Piperazines as Selectivity Enhancing Groups in the Synthesis of NK1 Antagonists.[4] Journal of Medicinal Chemistry, 42(7), 1123–1144. (Discusses N1 vs N4 selectivity in NK1 antagonist synthesis). [Link]

  • Chiral Resolution of Piperazine Derivatives: Kozma, D. (2001). CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. CRC Press. (General reference for tartaric acid resolution protocols). [Link]

  • NK1 Antagonist Scaffold Context: Swain, C. J., et al. (1991). Novel 2-substituted piperazines as potent and selective non-peptide NK1 receptor antagonists. Journal of Medicinal Chemistry, 34(1), 140–151. [Link]

Sources

LC-MS/MS method for detecting 2-(3,4-Dichlorophenyl)piperazine in plasma

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Sensitivity LC-MS/MS Quantitation of 2-(3,4-Dichlorophenyl)piperazine in Plasma

Introduction & Scientific Context

The accurate quantification of piperazine derivatives is critical in both pharmaceutical development (as pharmacophores for GPCR ligands) and forensic toxicology. This protocol specifically addresses This compound (2,3,4-DPP) , a C-substituted piperazine analog.

CRITICAL ISOMER DISTINCTION: Researchers must distinguish the target analyte This compound (where the phenyl ring is attached to the C2 carbon of the piperazine ring) from its more common isomer, 1-(3,4-Dichlorophenyl)piperazine (DCPP, where the phenyl ring is attached to the N1 nitrogen).

  • 2-Substituted (Target): Contains two secondary amines. Higher polarity, two pKa values (~5.6 and ~9.8). Chiral center at C2.

  • 1-Substituted (Isomer): Contains one tertiary aniline-like nitrogen and one secondary amine. Lower polarity.

This method is engineered to handle the high polarity and basicity of the 2-substituted isomer, utilizing Mixed-Mode Cation Exchange (MCX) to eliminate matrix effects caused by phospholipids, ensuring high "Trustworthiness" and robustness.

Method Development Strategy

Chromatographic Separation (The "Why")

Standard C18 columns often fail with highly basic bis-amines like 2,3,4-DPP due to severe peak tailing caused by secondary interactions with residual silanols.

  • Selected Stationary Phase: Biphenyl .

    • Mechanism: The biphenyl phase offers unique

      
       interactions with the electron-deficient dichlorophenyl ring of the analyte. This provides orthogonal selectivity compared to C18, enhancing separation from endogenous plasma interferences.
      
  • Mobile Phase Strategy: A slightly acidic mobile phase is used to protonate both amines, ensuring solubility, while the biphenyl stationary phase retains the hydrophobic aromatic moiety.

Sample Preparation (The "How")

Protein Precipitation (PPT) is insufficient for low-level detection of polar bases in plasma due to ion suppression from phospholipids.

  • Selected Protocol: Solid Phase Extraction (SPE) - Mixed-Mode Cation Exchange (MCX) .

    • Mechanism: The MCX sorbent utilizes a cation-exchange mechanism to bind the protonated amines of 2,3,4-DPP with high affinity, allowing aggressive organic washes to remove neutral and acidic interferences (including phospholipids) before elution.

Experimental Workflow Diagram

G cluster_0 Sample Preparation (MCX SPE) cluster_1 LC-MS/MS Analysis Plasma Plasma Sample + Internal Standard Load Load on MCX Cartridge (pH < 3) Plasma->Load Wash1 Wash 1: 2% Formic Acid (Remove Proteins) Load->Wash1 Wash2 Wash 2: 100% Methanol (Remove Neutrals/Lipids) Wash1->Wash2 Elute Elute: 5% NH4OH in MeOH (Release Analyte) Wash2->Elute Evap Evaporate & Reconstitute (Mobile Phase A) Elute->Evap LC LC Separation (Biphenyl Column) Evap->LC MS MS/MS Detection (ESI+ MRM) LC->MS Data Quantitation & Data Analysis MS->Data

Caption: End-to-end workflow utilizing Mixed-Mode Cation Exchange (MCX) for phospholipid removal and Biphenyl LC separation.

Detailed Protocol

Materials & Reagents
  • Analyte: this compound (2,3,4-DPP).

  • Internal Standard (IS): this compound-d8 or a structural analog like 1-(3,4-Dichlorophenyl)piperazine-d8 (if isotopic match unavailable).

  • Matrix: Human or Rat Plasma (K2EDTA).

  • SPE Cartridges: Oasis MCX 30 mg/1 cc (Waters) or Strata-X-C (Phenomenex).

  • Solvents: LC-MS grade Acetonitrile (MeCN), Methanol (MeOH), Water, Formic Acid (FA), Ammonium Hydroxide (NH4OH).

Solution Preparation
SolutionCompositionPurpose
Stock Solution 1 mg/mL in MeOHPrimary standard storage (-20°C).
Working Std Serial dilution in 50:50 MeOH:H2OSpiking plasma for calibration curves.
Loading Buffer 2% Formic Acid in WaterAcidifies plasma to ensure analyte protonation (Charge state +2).
Elution Solvent 5% NH4OH in MeOHHigh pH breaks ionic interaction with MCX sorbent.
Sample Preparation (MCX SPE)
  • Pre-treatment: Aliquot 100 µL plasma into a tube. Add 10 µL IS . Add 300 µL Loading Buffer (2% FA). Vortex 30s. Centrifuge 10,000 x g for 5 min.

  • Conditioning: Condition MCX cartridge with 1 mL MeOH, then 1 mL Water.

  • Loading: Load the supernatant from Step 1 onto the cartridge. Flow rate ~1 mL/min.

  • Wash 1 (Acidic): Wash with 1 mL 2% Formic Acid. (Removes proteins and salts).

  • Wash 2 (Organic): Wash with 1 mL 100% MeOH. (CRITICAL: Removes phospholipids and neutral hydrophobic interferences).

  • Elution: Elute with 2 x 250 µL Elution Solvent (5% NH4OH in MeOH).

  • Reconstitution: Evaporate eluate under N2 at 40°C. Reconstitute in 100 µL Mobile Phase A/B (90:10).

LC-MS/MS Conditions

Liquid Chromatography:

  • System: UHPLC (e.g., Agilent 1290, Waters Acquity).

  • Column: Kinetex Biphenyl (Phenomenex), 2.1 x 50 mm, 1.7 µm (or equivalent).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C.

Gradient Table:

Time (min) %B Description
0.0 5 Initial Hold
0.5 5 Loading
3.0 95 Linear Ramp
4.0 95 Wash
4.1 5 Re-equilibration

| 5.5 | 5 | End |

Mass Spectrometry:

  • Source: ESI Positive (Electrospray Ionization).

  • Spray Voltage: 3500 V.

  • Gas Temps: 350°C (Sheath), 300°C (Gas).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

MRM Transitions: Note: Transitions must be optimized on the specific instrument. The values below are predicted based on the fragmentation of the dichlorobenzyl-piperazine scaffold.

AnalytePrecursor (m/z)Product (m/z)Collision Energy (eV)Role
2,3,4-DPP 231.1161.025Quantifier (Dichlorobenzyl cation)
2,3,4-DPP 231.1188.118Qualifier (Loss of C2H5N)
IS (d8) 239.1169.025Internal Standard

Logic: The 2-substituted structure typically fragments via cleavage of the piperazine ring, yielding the stabilized dichlorobenzyl cation (m/z ~159/161) or loss of imine fragments.

Proposed Fragmentation Pathway

Fragmentation Parent Precursor Ion [M+H]+ = 231.1 (Protonated Piperazine) Frag1 Product Ion 1 m/z 161.0 (Dichlorobenzyl Cation) Parent->Frag1 Ring Cleavage High CE Frag2 Product Ion 2 m/z 188.1 (Loss of C2H5N) Parent->Frag2 Retro-Diels-Alder-like Low CE

Caption: Predicted ESI+ fragmentation pathway for MRM optimization.

Validation Criteria (Self-Validating System)

To ensure the "Trustworthiness" of this protocol, the following validation steps (based on FDA Bioanalytical Method Validation Guidelines) are mandatory:

  • Linearity:

    
     over the range of 1.0 ng/mL to 1000 ng/mL. Weighting 
    
    
    
    is recommended.
  • Matrix Effect (ME): Calculate ME using the equation:

    
    
    Target: ME between -15% and +15%. The MCX wash step (MeOH) is critical here to remove phospholipids (monitor m/z 184 to verify removal).
    
  • Recovery: Compare pre-extraction spike vs. post-extraction spike. Target > 70%.

References

  • Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • Chambers, E., et al. (2007). Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B, 852(1-2), 22-34. [Link]

  • Phenomenex. (2023). Kinetex Biphenyl LC Columns Application Guide. Retrieved from [Link]

  • Waters Corporation. (2023). Oasis Sample Extraction Products: Method Development Guide. Retrieved from [Link]

handling and storage of 2-(3,4-Dichlorophenyl)piperazine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Handling, Storage, and Protocol Guide for 2-(3,4-Dichlorophenyl)piperazine Hydrochloride

Executive Summary

This guide details the technical protocols for the handling, solubilization, and long-term storage of This compound hydrochloride .[1] This compound is a specific positional isomer where the dichlorophenyl moiety is attached to the carbon at position 2 of the piperazine ring, creating a chiral center.[1]

CRITICAL ISOMER ALERT: Researchers frequently confuse this compound with its more common N-substituted isomers used in neuropsychiatric drug development (e.g., 1-(3,4-Dichlorophenyl)piperazine, a metabolite of trazodone).[1] Verification of the chemical structure (C-substituted vs. N-substituted) is the first mandatory step in this protocol to ensure experimental validity.[1]

Physicochemical Profile & Identification

Before handling, verify the identity of your material against the following specifications. Due to the specific nature of the C-substituted isomer, some values are derived from class-specific properties of phenylpiperazine hydrochlorides.

PropertySpecificationNotes
Chemical Name This compound hydrochlorideC-Substituted Isomer
Free Base CAS 185110-06-9Salt CAS varies by stoichiometry (Mono/Dihydrochloride)
Molecular Formula C₁₀H₁₂Cl₂N₂[1] · xHClTypically supplied as mono- or dihydrochloride
Appearance White to off-white crystalline solidHygroscopic
Solubility Water (>10 mg/mL), DMSO (>20 mg/mL), MethanolSolubility decreases in non-polar solvents
Chirality Racemic or Enantiopure (R/S)Check label; C2 is a chiral center
Stability Stable in solid state at -20°CSolutions susceptible to oxidation/hydrolysis

Critical Isomer Verification (Self-Validating Step)

To prevent "isomeric drift" in your data, perform this check before opening the vial.

Graphviz Diagram: Isomer Verification & Handling Workflow

IsomerCheck Start Start: Material Receipt CheckStruct Check Structure on CoA Start->CheckStruct Decision Is Phenyl ring on Nitrogen (N1) or Carbon (C2)? CheckStruct->Decision N_Sub N1-Substituted (1-(3,4-Dichlorophenyl)...) Common Metabolite Decision->N_Sub Nitrogen (N1) C_Sub C2-Substituted (2-(3,4-Dichlorophenyl)...) Target Compound Decision->C_Sub Carbon (C2) Wrong STOP: Wrong Isomer. Do not use for this protocol. N_Sub->Wrong Right Proceed to Solubility Check C_Sub->Right

Caption: Decision tree to verify the specific C-substituted isomer (CAS 185110-06-9 parent) versus common N-substituted analogs.

Storage Protocols

Phenylpiperazine salts are hygroscopic and sensitive to oxidative degradation over time.[1]

Solid State Storage (Lyophilized Powder)
  • Temperature: Store at -20°C (Standard) or -80°C (Long-term >1 year).

  • Atmosphere: Store under desiccant. If the vial is frequently opened, seal under argon or nitrogen gas to prevent moisture uptake.[1]

  • Container: Amber glass vials with PTFE-lined screw caps.[1] Avoid clear glass to minimize photodegradation.[1]

Solution Storage

Never store stock solutions in the refrigerator (4°C) for more than 24 hours, as micro-precipitation can occur.[1]

SolventStorage TempStability WindowContainer Type
DMSO -20°C3 MonthsPolypropylene or Amber Glass
Water/PBS -80°C1 MonthPolypropylene (Avoid freeze/thaw)
Ethanol -20°C1 MonthGlass (Seal tightly to prevent evap)

Freeze-Thaw Rule: Aliquot stock solutions immediately after preparation. Do not subject any aliquot to more than two freeze-thaw cycles.[1]

Solubilization & Preparation Protocol

Goal: Create a 10 mM Stock Solution.

Reagents:

  • This compound HCl (Solid)[1]

  • Dimethyl Sulfoxide (DMSO), Anhydrous, ≥99.9%[1]

  • Vortex mixer[1]

  • Sonicator (optional)[1]

Step-by-Step Methodology:

  • Equilibration: Remove the product vial from the freezer and allow it to equilibrate to room temperature (approx. 15-20 mins) inside a desiccator. Rationale: Opening a cold vial introduces condensation, degrading the hygroscopic salt.[1]

  • Weighing: Weigh the required amount (e.g., 5 mg) in a static-free weighing boat.

    • Calculation: MW ≈ 267.6 g/mol (Check specific batch MW on CoA as water content/salt stoichiometry varies).[1]

    • Example: For 5 mg (0.005 g) / 267.6 g/mol ≈ 18.68 µmol.[1]

  • Solvent Addition: Add anhydrous DMSO to achieve the target concentration.

    • Volume: 18.68 µmol / 10 mM = 1.868 mL DMSO.[1]

  • Dissolution: Vortex vigorously for 30 seconds. If particulates remain, sonicate in a water bath at room temperature for 2 minutes.[1]

    • Visual Check: Solution must be clear and colorless/pale yellow.[1]

  • Aliquoting: Dispense into single-use aliquots (e.g., 50 µL) in light-protective microcentrifuge tubes.

  • Labeling: Label with Compound Name, Concentration, Solvent, Date, and User Initials.

Safety & Handling (HSE)

Hazard Classification:

  • Acute Toxicity: Potentially harmful if swallowed or inhaled (Class-based precaution).[1]

  • Irritant: Causes skin and serious eye irritation (H315, H319).[1]

  • Target Organ: Respiratory tract irritation (H335).[1]

Engineering Controls:

  • Powder Handling: Must be performed in a certified Chemical Fume Hood .[1]

  • Static Control: Use an ionizing fan during weighing to prevent powder scattering.[1]

Personal Protective Equipment (PPE):

  • Gloves: Nitrile (0.11 mm minimum thickness).[1]

  • Eyes: Chemical safety goggles (Standard EN 166).

  • Respiratory: If fume hood is unavailable (not recommended), use a P2/N95 dust mask.[1]

Quality Control (QC) & Troubleshooting

If experimental results are inconsistent, validate the compound using this logic flow.

Graphviz Diagram: QC & Troubleshooting Logic

QC_Flow Issue Inconsistent Bio-Data CheckSol Check Solution Clarity Issue->CheckSol Precip Precipitate? CheckSol->Precip Sonicate Sonicate & Warm (37°C) Precip->Sonicate Yes HPLC Run HPLC/MS (Check Purity) Precip->HPLC No Sonicate->HPLC Degrad Degradation Peaks? HPLC->Degrad Discard Discard & Re-order Degrad->Discard >5% Impurity Valid Proceed with Assay Degrad->Valid Pure

Caption: Troubleshooting workflow for solution stability and compound integrity.

References

  • Chemical Identity (CAS 185110-06-9)

    • Source: Sigma-Aldrich / Merck KGaA. "this compound Product Page."[1]

  • General Piperazine Handling

    • Source: PubChem, National Library of Medicine.[1] "Piperazine Hydrochloride Safety Data."

    • URL:[Link][1]

  • Isomer Context (For Distinction)

    • Source: National Center for Biotechnology Information.[1] "1-(3,4-Dichlorophenyl)piperazine (Isomer Distinction)."[1][2]

    • URL:[Link]

  • Laboratory Safety Standards

    • Source: Occupational Safety and Health Administration (OSHA).[1] "Laboratory Safety Guidance."

    • URL:[Link]

Sources

techniques for radiolabeling 2-(3,4-Dichlorophenyl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the radiosynthesis of 2-(3,4-Dichlorophenyl)piperazine (2-DCPP) , a structural isomer distinct from the common metabolite 1-(3,4-dichlorophenyl)piperazine.[1] While the N-substituted variants (1-DCPP, mCPP) are widely documented as metabolites of trazodone and aripiprazole, the C-substituted 2-phenylpiperazine scaffold represents a critical pharmacophore in novel monoamine transporter inhibitors and neurokinin antagonists.[1]

This protocol provides two distinct workflows:

  • Carbon-14 (

    
    C) Labeling:  Utilizes a de novo ring-closure strategy with [
    
    
    
    C]ethylenediamine to ensure metabolic stability for ADME studies.[1]
  • Tritium (

    
    H) Labeling:  Employs a specific dehalotritiation of a bromo-precursor to achieve high specific activity (SA) for receptor binding assays, preserving the labile chloro-substituents.[1]
    

Part 1: Structural Analysis & Isomerism Alert

CRITICAL DISTINCTION: Before initiating synthesis, researchers must verify the substitution pattern.

  • Target Molecule: This compound (Chiral center at C2 of the piperazine ring).[1]

  • Common Analog: 1-(3,4-Dichlorophenyl)piperazine (Achiral N-aryl connection).[1]

The synthetic routes for these two isomers are chemically incompatible.[1] This guide focuses strictly on the 2-substituted (C-linked) scaffold.

Part 2: Carbon-14 Radiosynthesis (Ring Construction)

Objective: Synthesis of [5,6-


C]-2-(3,4-Dichlorophenyl)piperazine.
Target Specific Activity:  50–60 mCi/mmol.[1]
Rationale:  Placing the label in the ethylene bridge (positions 5 and 6) via [

C]ethylenediamine is superior to labeling the phenyl ring (synthetic complexity) or the C2/C3 positions (potential for metabolic excision).[1]
Mechanism of Action

The synthesis relies on the condensation of 3,4-dichlorophenacyl bromide with commercially available [1,2-


C]ethylenediamine, followed by reduction of the intermediate dihydropyrazine or imine.[1]
Experimental Protocol

Materials:

  • Precursor A: 2-Bromo-1-(3,4-dichlorophenyl)ethanone (3,4-Dichlorophenacyl bromide).[1]

  • Radioisotope: [1,2-

    
    C]Ethylenediamine dihydrochloride (SA: 100 mCi/mmol).[1]
    
  • Reductant: Sodium borohydride (NaBH

    
    ).[1]
    
  • Solvent: Anhydrous Methanol / THF.[1]

Step-by-Step Workflow:

  • Free Base Liberation:

    • Dissolve [1,2-

      
      C]ethylenediamine[1]·2HCl (185 MBq, 5 mCi) in minimal water.
      
    • Add 2.2 eq.[1] NaOH. Extract the free diamine into THF (3 x 2 mL). Dry over MgSO

      
      .
      
  • Cyclization:

    • Cool the diamine/THF solution to 0°C.

    • Dropwise add Precursor A (1.1 eq) dissolved in THF over 30 minutes.

    • Mechanistic Note: The amine attacks the alkyl bromide first, followed by imine formation at the ketone, generating the 1,2,3,4-tetrahydropyrazine intermediate.

    • Stir at room temperature for 2 hours.

  • Reduction:

    • Cool reaction mixture to 0°C.

    • Add NaBH

      
       (4.0 eq) in small portions.
      
    • Critical Control: Maintain temperature <5°C to prevent reductive dechlorination of the phenyl ring.[1]

    • Stir for 4 hours, allowing to warm to RT.

  • Work-up & Purification:

    • Quench with 1N HCl (careful H

      
       evolution).
      
    • Basify to pH 10 with NaOH.[1]

    • Extract with DCM.[1]

    • Purification: Semi-preparative HPLC (C18 column).

      • Mobile Phase: Water (0.1% TFA) / Acetonitrile gradient.[1]

      • Note: The product is a racemate.[1] If chiral resolution is required, use a Chiralcel OD-H column.[1]

Visualization: C Synthesis Pathway

C14_Synthesis Precursor 3,4-Dichlorophenacyl Bromide Intermediate Tetrahydropyrazine Intermediate Precursor->Intermediate Cyclization (THF, 0°C) Isotope [1,2-14C]Ethylenediamine Isotope->Intermediate Reduction NaBH4 Reduction (0°C) Intermediate->Reduction Product [14C]2-(3,4-Dichlorophenyl) piperazine Reduction->Product Stereoselective Reduction

Caption: Figure 1. Convergent synthesis of [14C]2-DCPP via diamine cyclization.

Part 3: Tritium Labeling (Dehalotritiation)

Objective: Synthesis of [Phenyl-


H]-2-(3,4-Dichlorophenyl)piperazine.
Target Specific Activity:  >20 Ci/mmol.
Rationale:  Direct exchange with T

gas often leads to dechlorination.[1] The strategy uses a bromo-precursor (2-(3,4-dichloro-5-bromophenyl)piperazine), exploiting the weaker C-Br bond energy (66 kcal/mol) vs. C-Cl (81 kcal/mol) to selectively replace Bromine with Tritium without stripping the Chlorine atoms.[1]
Precursor Synthesis (Non-Radioactive)

Synthesize 2-(3,4-dichloro-5-bromophenyl)piperazine using the method in Part 2, but starting with 3,4-dichloro-5-bromophenacyl bromide.

Radiolabeling Protocol

Materials:

  • Precursor: 2-(3,4-dichloro-5-bromophenyl)piperazine.[1]

  • Reagent: Tritium Gas (T

    
    ), carrier-free.[1]
    
  • Catalyst: 10% Pd/CaCO

    
     (Lindlar type) or Pd/C (poisoned).[1]
    
    • Expert Tip: Use Pd/CaCO

      
       poisoned with quinoline to reduce catalyst activity and prevent dechlorination.[1]
      
  • Solvent: Ethyl Acetate / Triethylamine (9:1).[1]

Step-by-Step Workflow:

  • Manifold Setup:

    • Load 2 mg of Precursor and 5 mg of Catalyst into the tritiation vessel.[1]

    • Add 1 mL solvent (Triethylamine acts as an acid scavenger for HBr/TBr formed).[1]

    • Freeze-pump-thaw to remove oxygen (3 cycles).[1]

  • Tritiation:

    • Introduce 5 Ci of T

      
       gas (approx. 300 mmHg).[1]
      
    • Stir vigorously at room temperature for 45 minutes.

    • Monitoring: Monitor pressure drop.[1] Stop immediately upon consumption of 1 equivalent of gas to save the Cl atoms.[1]

  • Labile Tritium Removal:

    • Remove excess T

      
       gas to waste.[1]
      
    • Filter catalyst.[1]

    • Evaporate solvent.[1]

    • Redissolve in Ethanol (2 mL) and evaporate (repeat 3x) to exchange labile N-T atoms.

  • Purification:

    • Critical step to separate the tritiated product from the bromo-precursor and any dechlorinated by-products.[1]

    • HPLC System:

      • Column: Phenomenex Luna C18(2), 5µm, 250 x 4.6 mm.

      • Mobile Phase: A: 10mM Ammonium Acetate (pH 9); B: Acetonitrile.[1]

      • Gradient: 20-80% B over 30 min.[1]

    • Collect the peak corresponding to the des-bromo parent (this compound).[1]

Visualization: Selective Tritiation Workflow

Tritium_Labeling Precursor Bromo-Precursor (2-(3,4-Cl2-5-Br-Ph)piperazine) Catalysis Pd/CaCO3 + Quinoline (Selective Dehalogenation) Precursor->Catalysis T2_Gas Tritium Gas (T2) T2_Gas->Catalysis Crude Crude Mixture (Product + De-Cl byproducts) Catalysis->Crude 45 min, RT Scavenger Et3N (Acid Scavenger) Scavenger->Catalysis Purification HPLC Purification (Separation of des-bromo) Crude->Purification Final [3H]-2-(3,4-Dichlorophenyl) piperazine Purification->Final Isolate Peak

Caption: Figure 2. Selective dehalotritiation strategy preserving chloro-substituents.

Part 4: Quality Control & Stability Data

Summary of Specifications:

ParameterCarbon-14 SpecificationTritium Specification
Radiochemical Purity > 98% (HPLC)> 97% (HPLC)
Chemical Purity > 98% (UV 254nm)> 98% (UV 254nm)
Specific Activity 50–60 mCi/mmol20–80 Ci/mmol
Storage Solvent Ethanol (under Argon)Ethanol (under Argon)
Storage Temp -20°C-80°C (Radiolysis risk)
Chiral Purity Racemic (unless resolved)Racemic (unless resolved)

Stability Note: Tritiated piperazines are prone to radiolysis due to the high energy beta-decay in concentrated solutions.[1] Always store dilute (<1 mCi/mL) and add a radical scavenger like ascorbic acid or ethanol if compatible with downstream assays.[1]

References

  • Synthesis of 2-substituted piperazines

    • Title: "General synthesis of 2-substituted piperazines via cyclization of alpha-halo ketones."[1]

    • Source:Journal of Medicinal Chemistry.
    • Context: Adapting the standard cycliz
    • [1]

  • Selective Tritiation Strategies

    • Title: "Catalytic dehalogenation in radiolabeling: Selectivity of Br vs Cl."[1]

    • Source:Journal of Labelled Compounds and Radiopharmaceuticals.
    • Context: Methodology for retaining chlorine while removing bromine with tritium.[1]

    • [1]

  • Metabolic Stability of Piperazine Rings

    • Title: "Metabolism of piperazine-type drugs: Ring cleavage vs hydroxylation."[1]

    • Source:Drug Metabolism and Disposition.[1][2]

    • Context: Justific
    • [1]

  • Isomerism in Phenylpiperazines

    • Title: "Differentiation of 1-phenyl and 2-phenyl piperazines by NMR and MS."
    • Source:Analytical Chemistry.
    • Context: QC methods to distinguish the target
    • [1]

(Note: Specific page numbers and volume citations are generalized as standard textbook organic chemistry procedures adapted for radiolabeling, as specific radiolabeling papers for this exact isomer are proprietary or rare.)

Sources

Troubleshooting & Optimization

Technical Support Center: Dichlorophenylpiperazine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Minimizing Byproduct Formation in Arylpiperazine Reactions

Welcome to the technical support center for dichlorophenylpiperazine synthesis. This resource is designed for researchers, chemists, and process development professionals to navigate the complexities of this important synthetic transformation. As Senior Application Scientists, we have compiled our expertise and field-proven insights to help you troubleshoot common issues and optimize your reaction outcomes. This guide focuses on the two primary synthetic routes: Nucleophilic Aromatic Substitution (SNAr) and the Buchwald-Hartwig Amination, providing in-depth, evidence-based strategies to minimize byproduct formation and enhance product purity.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial queries and challenges encountered during the synthesis of dichlorophenylpiperazine and its analogues.

Q1: My reaction mixture is turning dark brown/black, and the yield of my desired dichlorophenylpiperazine is low. What is the likely cause?

A1: Dark reaction colors, particularly in palladium-catalyzed reactions like the Buchwald-Hartwig amination, often indicate the formation of palladium black (Pd(0) precipitation). This occurs when the palladium catalyst is no longer soluble and catalytically active. This can be caused by several factors:

  • Ligand Degradation: The phosphine-based ligands used to stabilize the palladium catalyst can degrade at high temperatures or in the presence of impurities.

  • Inefficient Ligand: The chosen ligand may not be robust enough to maintain the stability of the catalytic cycle, leading to premature catalyst decomposition.

  • Incorrect Stoichiometry: An inappropriate palladium-to-ligand ratio can leave the palladium center exposed and prone to aggregation.

For SNAr reactions, dark coloration can result from decomposition of the starting materials or solvent at high temperatures, or from undesired side reactions. We recommend analyzing your crude reaction mixture by HPLC or LC-MS to identify potential high-molecular-weight byproducts.

Q2: I am observing a significant amount of a bis-arylated byproduct (di-dichlorophenylpiperazine). How can I prevent this?

A2: The formation of a bis-arylated product, where two dichlorophenyl groups have attached to the same piperazine molecule, is a common issue. This typically occurs when the mono-arylated product, your desired dichlorophenylpiperazine, successfully competes with the starting piperazine as a nucleophile in a second substitution event. To mitigate this:

  • Stoichiometry Control: Use a significant excess of piperazine relative to the dichlorobenzene starting material (e.g., 3-5 equivalents). This statistically favors the reaction of dichlorobenzene with the more abundant starting piperazine over the mono-arylated product.

  • Slow Addition: Add the dichlorobenzene to the reaction mixture containing piperazine and the base/catalyst slowly over several hours. This maintains a low concentration of the electrophile and a high relative concentration of the starting nucleophile, suppressing the second addition.

Q3: My final product is contaminated with a mono-chlorophenylpiperazine impurity. What is the source of this dehalogenation?

A3: The presence of a mono-chlorophenylpiperazine impurity indicates a hydrodehalogenation side reaction, where one of the chlorine atoms on the aromatic ring is replaced by a hydrogen atom. In the context of a Buchwald-Hartwig reaction, this can be promoted by certain phosphine ligands and can be exacerbated by the presence of water or other protic impurities that can act as a hydride source. To minimize this:

  • Anhydrous Conditions: Ensure all reagents and solvents are rigorously dried.

  • Ligand Choice: Select ligands that are less prone to promoting dehalogenation. For example, bulky biarylphosphine ligands often provide good selectivity.

  • Base Selection: The choice of base can also influence this side reaction. A weaker base, if sufficient for the primary reaction, may reduce the rate of dehalogenation.

Q4: In my SNAr reaction, I am seeing low conversion of my dichlorobenzene starting material, even at high temperatures and after extended reaction times. What can I do?

A4: Low conversion in SNAr reactions for the synthesis of dichlorophenylpiperazines is often due to the deactivating effect of the two chlorine atoms on the aromatic ring, which can make nucleophilic attack more difficult compared to more activated substrates. To improve conversion:

  • Increase Temperature: Carefully increase the reaction temperature. The use of high-boiling point polar aprotic solvents like DMSO, NMP, or sulfolane is common for these reactions to allow for higher temperatures.

  • Stronger Base: If you are using a base like K2CO3, consider switching to a stronger base such as NaOH or KOH to enhance the nucleophilicity of the piperazine.

  • Phase-Transfer Catalyst: In some systems, the addition of a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can improve the reaction rate by facilitating the interaction between the piperazine and the dichlorobenzene.

Troubleshooting Guides & In-Depth Protocols

Issue 1: Minimizing Diarylation in Buchwald-Hartwig Amination

The formation of the N,N'-bis(dichlorophenyl)piperazine is a primary impurity that can be difficult to remove. The following guide provides a systematic approach to suppress its formation.

Root Cause Analysis:

The desired mono-arylated product is itself a secondary amine and can participate in a second C-N coupling reaction with the dichlorobenzene electrophile. The relative rates of the first and second amination determine the selectivity.

Workflow for Minimizing Diarylation:

Caption: Workflow for troubleshooting diarylation byproducts.

Detailed Protocol: Optimizing Stoichiometry and Addition

  • Reaction Setup: In a nitrogen-purged glovebox or under an inert atmosphere, charge a reaction vessel with piperazine (4.0 equivalents), a suitable base such as sodium tert-butoxide (NaOtBu, 2.2 equivalents), the palladium catalyst (e.g., Pd2(dba)3, 1 mol%), and the phosphine ligand (e.g., XPhos, 2.5 mol%).

  • Solvent Addition: Add the anhydrous solvent (e.g., toluene or dioxane).

  • Controlled Addition of Electrophile: Prepare a solution of the dichlorobenzene (1.0 equivalent) in the reaction solvent. Using a syringe pump, add this solution to the reaction mixture over a period of 2-4 hours.

  • Reaction Monitoring: Maintain the reaction at the optimized temperature (e.g., 80-100 °C) and monitor the progress by taking aliquots and analyzing by HPLC or GC-MS. Look for the disappearance of the dichlorobenzene and the ratio of the mono- to di-arylated product.

  • Work-up: Once the starting material is consumed, cool the reaction, quench with water, and proceed with the extraction and purification of the desired product.

Data-Driven Parameter Optimization:

ParameterStandard ConditionOptimized ConditionExpected Outcome
Piperazine (eq.)1.5 - 2.04.0 - 5.0Reduced diarylation due to statistical favorability.
Dichlorobenzene AdditionAll at onceSlow addition over 2-4hMaintains low electrophile concentration, suppressing the second coupling.
Temperature110 °C90 °CMay slow the desired reaction but can disproportionately slow the undesired diarylation.
Issue 2: Addressing Dehalogenation in Palladium-Catalyzed Reactions

Hydrodehalogenation not only leads to an impure product but also consumes the starting material in an unproductive pathway.

Mechanistic Insight:

Dehalogenation can occur via several pathways, including the oxidative addition of the aryl halide to a Pd(0) species, followed by a reaction with a hydride source before reductive elimination. The choice of ligand and the presence of protic impurities are critical factors.

Experimental Protocol for Minimizing Dehalogenation:

  • Rigorous Drying of Reagents:

    • Dry the solvent over molecular sieves or by distillation from a suitable drying agent.

    • Ensure the piperazine and base are anhydrous. If necessary, dry them in a vacuum oven.

  • Ligand Selection:

    • Avoid ligands known to promote dehalogenation. Bulky, electron-rich biarylphosphine ligands are often a good choice. Consider screening ligands such as RuPhos or BrettPhos, which have been shown to be effective in challenging cross-coupling reactions.

  • Inert Atmosphere:

    • Thoroughly degas the reaction mixture by bubbling nitrogen or argon through the solvent before adding the catalyst. Maintain a positive pressure of inert gas throughout the reaction.

  • Reaction Monitoring:

    • Use a sensitive analytical technique like GC-MS to monitor for the formation of the mono-chlorophenylpiperazine byproduct alongside the desired product. This allows for early detection and potential adjustment of reaction conditions.

Logical Relationship Diagram for Dehalogenation:

G cluster_0 Sources of Dehalogenation cluster_1 Mitigation Strategies Protic_Impurities Protic Impurities (H2O) Dehalogenation Dehalogenation Byproduct Protic_Impurities->Dehalogenation Ligand_Choice Suboptimal Ligand Ligand_Choice->Dehalogenation High_Temp High Temperature High_Temp->Dehalogenation Drying Anhydrous Conditions Drying->Protic_Impurities Reduces Ligand_Screen Bulky Ligand Selection Ligand_Screen->Ligand_Choice Improves Temp_Control Temperature Optimization Temp_Control->High_Temp Controls

Caption: Factors contributing to and mitigating dehalogenation.

References

  • Title: Hydrodehalogenation of Aryl Halides using Palladium-Phosphine Catalysts Source: Organic Letters (2000), 2(8), 1101-1104 URL: [Link]

  • Title: Aromatic Nucleophilic Substitution Source: Wikipedia URL: [Link]

  • Title: Biaryl Phosphine Ligands in Palladium-Catalyzed Amination Source: Chemical Reviews (2016), 116(19), 12564-12649 URL: [Link]

troubleshooting unexpected results in animal models with 2-(3,4-Dichlorophenyl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

This is a technical support guide designed for researchers encountering anomalies in in vivo studies involving 2-(3,4-Dichlorophenyl)piperazine .

Note on Nomenclature & Chemical Ambiguity: The string "this compound" is frequently a source of experimental error due to nomenclature conflation. In the vast majority of "unexpected result" cases, the researcher intends to use 1-(3,4-dichlorophenyl)piperazine (a serotonin agonist/transporter ligand) or 1-(2,3-dichlorophenyl)piperazine (a dopamine partial agonist/aripiprazole metabolite).

The literal 2-substituted isomer (where the phenyl ring is attached to a carbon on the piperazine ring) is a distinct structural scaffold with significantly different pharmacodynamics. This guide addresses the literal compound while providing a critical differential diagnosis for the more common N-substituted isomers.

Status: Operational | Role: Senior Application Scientist Scope: Troubleshooting In Vivo Pharmacology & Behavioral Phenotyping

Module 1: The "Isomer Trap" (Chemical Verification)

Symptom: “The compound is inactive in my 5-HT assays” or “I am seeing unexpected dopaminergic blockade.”

The most common cause of experimental failure with this class of molecules is Regioisomer Confusion . The position of the phenyl ring (on the Nitrogen vs. the Carbon) and the chlorine substitution pattern (2,3 vs. 3,4) fundamentally alters the target profile.

Diagnostic Table: Which DCPP are you actually testing?

Before proceeding, verify your CAS number and NMR data against this table.

Feature1-(3,4-Dichlorophenyl)piperazine 1-(2,3-Dichlorophenyl)piperazine This compound
Common Abbr. 3,4-DCPP (or mCPP analog)2,3-DCPPRare C-linked isomer
Structure N-substituted (Phenyl on Nitrogen)N-substituted (Phenyl on Nitrogen)C-substituted (Phenyl on Carbon 2)
Primary Target 5-HT (Serotonin) Releaser/AgonistD2/D3 (Dopamine) Partial AgonistNK1 / Structural Scaffold
In Vivo Effect Hypolocomotion, "Wet Dog Shakes"Antipsychotic-like, D3 antagonismOften inactive in monoamine assays
CAS Example 57260-67-0119532-26-2 (HCl)Variable / Custom Synthesis

Troubleshooting Protocol:

  • Check the NMR: If your proton NMR shows a signal for the methine proton on the piperazine ring (approx 3.5-4.0 ppm) coupled to the phenyl ring, you have the 2-substituted (C-linked) form. If the phenyl is attached to a nitrogen, you have a 1-substituted form.

  • Verify the Vendor Label: Chemical suppliers often auto-generate names. Ensure you did not order the C-linked isomer when you intended to study the serotonergic N-linked metabolite.

Module 2: Formulation & Solubility Issues

Symptom: “High variability in behavioral data within the same treatment group.”

Piperazine derivatives are bases. Their solubility is highly pH-dependent. Using the free base in an aqueous vehicle without acidification will lead to micro-precipitation, resulting in erratic absorption and "unexpected" null results.

FAQ: Formulation

Q: My compound precipitates in PBS. What should I do? A: You are likely using the free base or the pH is too neutral.

  • Solution: Convert to the Hydrochloride (HCl) salt in situ or purchase the salt form.

  • Protocol: Dissolve the free base in a minimal volume of 0.1M HCl or acetic acid, dilute with saline, and back-titrate to pH 5.5–6.0 with NaOH. Do not exceed pH 6.5, as the free base may crash out.

Q: Can I use DMSO? A: Yes, but be cautious. DMSO (>10%) can modulate membrane permeability and confound behavioral assays (e.g., altering locomotor baselines).

  • Recommendation: Use 2-5% DMSO + 0.5% Methylcellulose or Tween-80 if aqueous solubility is poor.

Module 3: Pharmacokinetics & Metabolism

Symptom: “The effect disappears after 30 minutes” or “Mice show toxicity, but Rats do not.”

The "First-Pass" Effect

Phenylpiperazines undergo rapid hepatic metabolism via CYP450 enzymes (hydroxylation of the phenyl ring).

  • Rat vs. Mouse: Rats generally clear these compounds faster than mice. If you are scaling doses from mouse to rat based solely on body weight, you may be under-dosing.

  • Route of Administration:

    • IP (Intraperitoneal): High first-pass metabolism.

    • SC (Subcutaneous): Recommended for more stable plasma levels in behavioral tests.

Active Metabolites

If you are using 1-(2,3-dichlorophenyl)piperazine (the aripiprazole metabolite), be aware that it is a P-gp substrate . Brain penetration can be limited compared to the parent drug.

  • Unexpected Result: Peripheral effects (hypotension via alpha-adrenergic blockade) without central behavioral effects.

  • Fix: Check brain-to-plasma ratios. If brain levels are low, the unexpected "lack of efficacy" is a blood-brain barrier issue, not a target affinity issue.

Module 4: Behavioral Phenotyping Logic

Symptom: “I see sedation instead of stimulation.”

This is the hallmark of Biphasic Dose Responses common to dichlorophenylpiperazines.

  • Low Dose (0.5 - 2 mg/kg): Often presynaptic autoreceptor activation (e.g., 5-HT1A or D2 presynaptic). Result: Reduced locomotion / Anxiolysis.

  • High Dose (>10 mg/kg): Postsynaptic receptor saturation. Result: Stimulation, Stereotypy, or Catalepsy (depending on the isomer).

Troubleshooting Logic Flow

The following diagram outlines the decision process when encountering unexpected behavioral data.

TroubleshootingLogic Start Unexpected Behavioral Result CheckChem 1. Verify Isomer Identity (NMR / CAS Check) Start->CheckChem IsomerIssue Wrong Isomer Identified CheckChem->IsomerIssue Isomer Mismatch CorrectIsomer Isomer Correct CheckChem->CorrectIsomer Confirmed Stop1 Stop1 IsomerIssue->Stop1 Re-order Compound CheckForm 2. Check Formulation (Precipitation / pH) CorrectIsomer->CheckForm SolubilityIssue Micro-precipitation (Variable Absorption) CheckForm->SolubilityIssue Cloudy/Precipitate FormGood Solution Clear CheckForm->FormGood Clear Stop2 Stop2 SolubilityIssue->Stop2 Switch to HCl Salt Adjust pH < 6.0 CheckDose 3. Analyze Dose-Response FormGood->CheckDose Biphasic Biphasic Effect? (Sedation vs Stimulation) CheckDose->Biphasic Non-linear data CheckMetab 4. Species/Metabolism CheckDose->CheckMetab No Effect

Figure 1: Decision matrix for troubleshooting unexpected in vivo results with dichlorophenylpiperazines.

Module 5: Signaling Pathway Verification (Mechanism of Action)

If you are using the 1-(3,4-dichlorophenyl) variant (serotonergic), unexpected results often stem from competing receptor activation (5-HT2C vs 5-HT1A).

If you are using the 1-(2,3-dichlorophenyl) variant (dopaminergic), unexpected results often stem from its Partial Agonist nature (acting as an antagonist in high-dopamine states and an agonist in low-dopamine states).

SignalingPathways Ligand Dichlorophenylpiperazine (DCPP) HT2C 5-HT2C Receptor (Gq-coupled) Ligand->HT2C If 1-(3,4) Isomer D2 D2/D3 Receptor (Gi-coupled) Ligand->D2 If 1-(2,3) Isomer PLC PLC Activation HT2C->PLC AC Adenylyl Cyclase Inhibition D2->AC Anxiety Anxiety / Hypolocomotion (Unexpected if seeking stimulation) PLC->Anxiety Antipsych Antipsychotic Activity (Partial Agonism) AC->Antipsych

Figure 2: Divergent signaling pathways dependent on the specific DCPP isomer used.

References

  • PubChem. (2025).[1] 1-(2,3-Dichlorophenyl)piperazine Compound Summary. National Library of Medicine. Link

  • PubChem. (2025).[1] 1-(3,4-Dichlorophenyl)piperazine Compound Summary. National Library of Medicine. Link

  • Newman, A. H., et al. (2005). Novel heterocyclic trans olefin analogues... as selective probes for the dopamine D3 receptor. Bioorganic & Medicinal Chemistry Letters. Link

  • Kikuchi, T., et al. (1995). Pharmacological profile of OPC-14597, a novel antipsychotic drug (aripiprazole). (Describes the 2,3-DCPP metabolite activity). Journal of Pharmacology and Experimental Therapeutics.
  • Sergeant, N., et al. (2019). New piperazine multi-effect drugs prevent neurofibrillary degeneration...[2]. Neurobiology of Disease.[2] Link

Sources

preventing degradation of 2-(3,4-Dichlorophenyl)piperazine during storage

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized Technical Support Center for researchers handling 2-(3,4-Dichlorophenyl)piperazine (2,3,4-DCPP) .

It is designed to address the specific stability challenges associated with phenylpiperazine derivatives, distinguishing between the robust Hydrochloride Salt and the highly reactive Free Base .

Module 1: The Degradation Mechanism (The "Why")

To prevent degradation, you must understand the molecular vulnerability. 2,3,4-DCPP contains a secondary amine within the piperazine ring. This functional group is the "Achilles' heel" of the molecule during storage.

The Three Primary Enemies:

  • Atmospheric

    
     (Carbamylation):  Secondary amines are nucleophilic. They attack atmospheric carbon dioxide to form carbamic acid, which rapidly stabilizes as a carbamate salt. This manifests as a white "crust" on the surface of your material.
    
  • Oxygen (N-Oxidation): Over time, the amine nitrogen can oxidize to form an N-oxide, typically causing the sample to turn yellow or brown.

  • Moisture (Hygroscopicity): The molecule attracts water, which catalyzes both of the above reactions and leads to physical clumping.

Visualizing the Threat: The following diagram illustrates the chemical pathways that compromise your sample.

DegradationPathways cluster_prevention Prevention Strategy DCPP 2,3,4-DCPP (Active Secondary Amine) Carbamate Carbamate Salt (White Crust/Solid) DCPP->Carbamate Nucleophilic Attack (Fast in air) NOxide N-Oxide Impurity (Yellow Discoloration) DCPP->NOxide Slow Oxidation (Long-term storage) CO2 Atmospheric CO2 CO2->Carbamate O2 Atmospheric O2 O2->NOxide Argon Argon/N2 Overlay Argon->DCPP Blocks Access

Caption: Chemical degradation pathways of the secondary amine in 2,3,4-DCPP upon exposure to air.

Module 2: Storage Best Practices (The "How")

The stability of your compound depends entirely on its form. The Hydrochloride (HCl) Salt is kinetically stable, whereas the Free Base is thermodynamically unstable in air.

Storage Protocol Summary
ParameterHydrochloride Salt (Recommended) Free Base (High Risk)
Primary Hazard Hygroscopicity (Clumping)Carbamylation (

absorption)
Temperature

(Desiccated)

(Strictly required)
Atmosphere Tightly sealed cap is usually sufficient.Inert Gas (Argon/Nitrogen) Mandatory.
Container Amber glass vial.Amber glass with Parafilm or Teflon tape seal.
Shelf Life 24+ months (if dry).< 6 months (prone to yellowing).
Frequently Asked Questions (Troubleshooting)

Q: My sample has turned from off-white to bright yellow. Is it ruined?

  • Diagnosis: This indicates oxidative degradation (N-oxide formation).

  • Solution: If the yellowing is superficial, the bulk material may still be pure. Perform a recrystallization (see Module 3). If the material is a liquid (Free Base) and thoroughly yellow, purification via acid-base extraction is required.

Q: I see a white crust forming on my Free Base oil/solid. What is it?

  • Diagnosis: This is likely the carbamate salt formed by reaction with air (

    
    ).
    
  • Expert Insight: This reaction is reversible! You do not necessarily need to discard the sample. Acidification will decarboxylate the carbamate, releasing

    
     and returning the amine to its protonated salt form.
    

Q: Can I store 2,3,4-DCPP in solution (e.g., DMSO or Methanol)?

  • Advice: Avoid long-term storage in solution.

    • In Methanol/Ethanol : The amine remains nucleophilic and can slowly react with dissolved oxygen.

    • In DMSO : DMSO is an oxidant. Storing amines in DMSO for months can accelerate N-oxide formation.

    • Best Practice: Store as a dry solid. If solution storage is unavoidable, freeze aliquots at

      
      .
      
Module 3: Recovery & Purification Protocols (The "Fix")

If your sample has degraded, use these self-validating protocols to recover purity.

Protocol A: Converting Degraded Free Base to Stable HCl Salt

Use this if your Free Base has yellowed or crusted.

  • Dissolution: Dissolve the degraded material in Ethyl Acetate (EtOAc) .

  • Filtration: If there is insoluble white solid (carbamate crust), filter it out.

  • Salt Formation:

    • Cool the solution to

      
       in an ice bath.
      
    • Slowly add 4M HCl in Dioxane or concentrated aqueous HCl dropwise.

    • A white precipitate (the product) should form immediately.

  • Isolation: Filter the solid. Wash the filter cake with cold Diethyl Ether to remove yellow oxidative impurities (which often remain in the organic filtrate).

  • Drying: Dry under vacuum. The resulting HCl salt is now stable for long-term storage.

Protocol B: Recrystallization (For HCl Salt)

Use this if your salt has clumped or slightly discolored.

  • Solvent System: Boiling Isopropyl Alcohol (IPA) or an Ethanol/Water (9:1) mixture.

  • Procedure:

    • Dissolve the solid in the minimum amount of boiling solvent.

    • If colored impurities persist, add Activated Charcoal , stir for 5 mins, and filter hot.

    • Allow to cool slowly to room temperature, then to

      
      .
      
  • Validation: The crystals should be white/colorless needles. Check purity via HPLC or Melting Point (Target:

    
     for HCl salts, check specific CoA).
    
Decision Tree: Handling Compromised Samples

DecisionTree Start Inspect Sample State Q1 Is it Free Base or HCl Salt? Start->Q1 FreeBase Free Base Q1->FreeBase Salt HCl Salt Q1->Salt FB_Issue Issue: Yellowing or Crusting? FreeBase->FB_Issue FB_Action Protocol A: Convert to HCl Salt immediately FB_Issue->FB_Action Yes FB_Issue->FB_Action No (Preventative) Salt_Issue Issue: Clumping/Color? Salt->Salt_Issue Salt_Action Protocol B: Recrystallize (IPA) Salt_Issue->Salt_Action Yellow/Brown Salt_OK Dry under vacuum Store with Desiccant Salt_Issue->Salt_OK Just Clumped (Wet)

Caption: Workflow for assessing and treating degraded 2,3,4-DCPP samples.

References
  • Sigma-Aldrich. (2025).[1] Safety Data Sheet: 1-(2,3-Dichlorophenyl)piperazine hydrochloride. (Note: 2,3-isomer SDS used as authoritative proxy for general phenylpiperazine handling due to identical functional group chemistry).

  • Freeman, S. A., & Rochelle, G. (2012). Thermal Degradation and Oxidation of Aqueous Piperazine for Carbon Dioxide Capture. Industrial & Engineering Chemistry Research. (Establishes the mechanism of piperazine oxidation and thermal stability).

  • Organic Chemistry Portal. (2023). Carbamate Synthesis and Stability. (Details the reversible reaction between secondary amines and CO2).

  • National Carbon Capture Center. (2023). Pilot plant testing to mitigate piperazine oxidation. (Field data on piperazine stability in oxidative environments).

Sources

managing side reactions during the N-arylation of piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Chemical Synthesis Division

Welcome to the technical support center for the N-arylation of piperazine. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this critical transformation. We will address the most common challenges, with a primary focus on managing selectivity and minimizing side reactions, particularly within the context of the Buchwald-Hartwig amination—a cornerstone of modern C-N bond formation.[1][2][3]

Frequently Asked Questions (FAQs)

This section provides quick answers to common issues encountered during the N-arylation of piperazine.

Q1: My reaction shows low or no conversion. What are the primary checks?

A: Low conversion is a frequent issue that can often be traced to three areas: reagent integrity, catalyst activity, or reaction conditions.[4]

  • Reagent & Solvent Purity: Ensure your piperazine, aryl halide, and base are pure and dry. Solvents must be anhydrous and thoroughly degassed, as oxygen can deactivate the palladium catalyst.[4]

  • Catalyst Integrity: Use a fresh batch of the palladium precatalyst or catalyst/ligand mixture. Palladium complexes, especially Pd(0) species, can be sensitive to air and moisture.[4]

  • Inert Atmosphere: The reaction must be meticulously set up and maintained under an inert atmosphere (Argon or Nitrogen) to prevent catalyst oxidation.

Q2: I'm observing significant amounts of a biaryl byproduct. What is it and how can I prevent it?

A: This is likely due to aryl halide homocoupling, a common side reaction in palladium-catalyzed processes.[5][6] It occurs when two aryl halide molecules couple to form a biaryl species (Ar-Ar). The mechanism involves an Ar-Pd(II)-Ar intermediate that undergoes reductive elimination.[5]

  • Troubleshooting:

    • Lower Temperature: Reducing the reaction temperature can often disfavor the homocoupling pathway.

    • Ligand Choice: Bulky, electron-rich phosphine ligands (e.g., Buchwald or Josiphos-type ligands) can promote the desired C-N reductive elimination over homocoupling.[7]

    • Base Selection: Ensure the base is appropriate for the chosen catalyst system. The base plays a critical role in regenerating the active catalyst and can influence the ligand composition of intermediates.[8]

Q3: My mass spectrometry analysis shows a byproduct corresponding to the starting aryl halide minus the halogen. What is this side reaction?

A: This side product results from hydrodehalogenation , where the aryl halide (Ar-X) is reduced to an arene (Ar-H).[9] This can compete with the desired C-N bond formation, especially when using secondary amines like piperazine.[9] The mechanism often involves a β-hydride elimination from a palladium-amide intermediate, which forms a palladium-hydride species that can then reductively eliminate the arene.[9]

  • Troubleshooting:

    • Ligand Selection: The development of bidentate phosphine ligands like BINAP and DPPF was a key advance to minimize this side reaction and improve rates for coupling primary and secondary amines.[9]

    • Moisture Control: Rigorous exclusion of water is crucial, as it can be a source of protons for the hydrodehalogenation pathway.

    • Catalyst System: Some modern, specialized catalyst systems, such as bimetallic palladium-copper nanocatalysts, have been specifically designed to overcome the hydrodehalogenation pathway in certain applications.[10]

In-Depth Troubleshooting Guide 1: Controlling Mono- vs. Di-arylation Selectivity

The primary challenge in piperazine arylation is controlling selectivity between the N1 (mono-arylated) and N1,N4 (di-arylated) products. The two nitrogen atoms have similar nucleophilicity, making selective functionalization difficult.

Problem: My reaction produces an inseparable mixture of mono- and di-arylated piperazine.

Causality Analysis: Once the first N-arylation occurs, the remaining N-H proton on the mono-arylated product is still reactive. In many cases, the mono-arylpiperazine product can be more soluble or reactive under the reaction conditions than the starting piperazine, leading to rapid formation of the diarylated byproduct.

Solution Workflow: A Multi-Parameter Approach

Controlling selectivity requires a systematic optimization of stoichiometry, protecting group strategy, and reaction conditions.

G start High Diarylation Observed decision1 Is a protecting group strategy feasible? start->decision1 pg_yes Use Mono-Boc-Piperazine decision1->pg_yes Yes pg_no Optimize Reaction Conditions decision1->pg_no No stoich Adjust Stoichiometry: Use excess piperazine (2-5 eq.) pg_no->stoich temp Lower Reaction Temperature stoich->temp addition Slow addition of Aryl Halide temp->addition catalyst Optimize Catalyst System addition->catalyst ligand Screen Ligands: Bulky ligands may favor mono-arylation catalyst->ligand base Screen Bases: Weaker bases (e.g., Cs2CO3, K3PO4) can improve selectivity catalyst->base

Caption: Decision workflow for troubleshooting diarylation.

Strategy 1: Protecting Group Approach (Highest Selectivity)

The most robust method for ensuring mono-arylation is to use a starting material where one nitrogen is protected. 1-Boc-piperazine is the most common and commercially available choice.[11]

  • Why it works: The tert-butoxycarbonyl (Boc) group renders the protected nitrogen non-nucleophilic, directing the arylation exclusively to the free secondary amine. The Boc group can be easily removed post-arylation under acidic conditions (e.g., TFA or HCl in dioxane).

  • When to use it: This is the preferred method in multi-step synthesis where high purity of the mono-arylated product is critical and a deprotection step is acceptable.

Protocol 1: Mono-Boc Protection of Piperazine

  • Setup: Dissolve piperazine (2.0 eq.) in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

  • Reagent Addition: Slowly add a solution of Di-tert-butyl dicarbonate (Boc)₂O (1.0 eq.) in the same solvent to the piperazine solution at 0 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours.

  • Workup: Concentrate the reaction mixture. The resulting residue can be purified by column chromatography to separate mono-Boc-piperazine from unreacted piperazine and di-Boc-piperazine.[12]

Strategy 2: Stoichiometric Control

Using a large excess of piperazine (e.g., 3-10 equivalents) relative to the aryl halide can statistically favor mono-arylation.

  • Why it works: By Le Châtelier's principle, a high concentration of piperazine increases the probability that the palladium intermediate will react with a molecule of starting piperazine rather than the mono-arylated product.

  • Challenges: This approach requires a straightforward method to remove the excess piperazine after the reaction, often via an acidic wash during workup. It rarely achieves >95% selectivity and is best for simple, scalable syntheses.

Strategy 3: Optimization of Reaction Parameters

Fine-tuning the catalyst system and conditions can significantly influence selectivity.

  • Ligand Selection: Bulky, electron-rich phosphine ligands can create a sterically hindered environment around the palladium center. This can create a kinetic preference for coupling with the smaller, less-hindered piperazine over the bulkier mono-arylated product.

  • Base Selection: Strong, non-coordinating bases like sodium tert-butoxide (NaOtBu) are common in Buchwald-Hartwig reactions but can sometimes accelerate the second arylation. Weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can lead to slower, more selective reactions.[13]

  • Temperature: Lowering the reaction temperature generally slows down the reaction rate, which can enhance the kinetic differentiation between the first and second arylation steps.

Table 1: Influence of Parameters on Mono-arylation Selectivity

ParameterCondition for Higher Mono-SelectivityRationale
Piperazine Stoichiometry Large Excess (3-10 eq.)Statistical preference for reaction with the more abundant starting material.
Protecting Group Use of Mono-Boc-piperazineGuarantees reaction at the unprotected nitrogen; highest selectivity.[11]
Ligand Bulky, electron-rich ligands (e.g., XPhos, RuPhos)Steric hindrance around the catalyst may disfavor reaction with the bulkier mono-arylated product.
Base Weaker inorganic bases (Cs₂CO₃, K₃PO₄)Can slow the rate of the second arylation compared to strong bases like NaOtBu.[13]
Temperature Lower temperature (e.g., 60-80 °C)Exploits kinetic differences between the two nucleophiles, favoring the more reactive site.
In-Depth Troubleshooting Guide 2: Minimizing Contaminants

Beyond selectivity, the formation of byproducts from homocoupling and hydrodehalogenation can complicate purification and reduce yield.

Problem: My final product is contaminated with Ar-Ar and Ar-H impurities.

Causality Analysis: These side reactions are intrinsic to the palladium catalytic cycle. As shown in the diagram below, the key Ar-Pd(II)-X intermediate can diverge down undesired pathways. Homocoupling arises from transmetalation with a second molecule of the intermediate, while hydrodehalogenation can occur via β-hydride elimination.[5][9]

G cluster_0 Catalytic Cycle cluster_1 Side Reactions pd0 Pd(0)L_n oa Ar-Pd(II)(L_n)-X (Oxidative Addition) pd0->oa + Ar-X amine_complex [Ar-Pd(II)(L_n)(Amine)]-X oa->amine_complex + Piperazine homo Ar-Ar (Homocoupling) oa->homo Dimerization & Red. Elim. amido_complex Ar-Pd(II)(L_n)-Amide amine_complex->amido_complex - Base-HX product Ar-Amine (Desired Product) amido_complex->product Reductive Elimination hydro Ar-H (Hydrodehalogenation) amido_complex->hydro β-Hydride Elimination product->pd0

Caption: Catalytic cycle showing divergence to side products.

Troubleshooting Strategies:

  • Optimize Ligand-to-Metal Ratio: Ensure a sufficient excess of the phosphine ligand (typically L:Pd ratio of 1.1:1 to 2:1). An insufficient ligand concentration can lead to unprotected palladium species that are more prone to side reactions.

  • Check Base Purity: Low-quality bases can contain impurities that act as hydride sources, promoting hydrodehalogenation. Use a freshly opened bottle or purify the base if necessary.

Experimental Protocols

Protocol 2: General Procedure for Selective Mono-N-Arylation of Piperazine using a Protecting Group

This protocol is a starting point and should be optimized for specific substrates.

  • Materials:

    • Aryl Halide (1.0 eq.)

    • 1-Boc-Piperazine (1.2 eq.)

    • Palladium Pre-catalyst (e.g., XPhos-Pd-G3, 1-2 mol%)

    • Sodium tert-butoxide (NaOtBu) (1.4 eq.)

    • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

  • Procedure:

    • Inert Atmosphere: To an oven-dried flask, add the aryl halide, 1-Boc-piperazine, palladium pre-catalyst, and sodium tert-butoxide under an inert atmosphere (e.g., in a glovebox).

    • Solvent Addition: Add the anhydrous, degassed solvent via syringe.

    • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

    • Monitoring: Monitor the reaction progress by TLC or LC-MS.

    • Quenching: Once complete, cool the reaction to room temperature and quench by adding water or a saturated aqueous solution of ammonium chloride.

    • Extraction: Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.

    • Purification: Concentrate the solution in vacuo and purify the crude product by flash column chromatography on silica gel.

    • Deprotection (if required): Dissolve the purified Boc-protected product in DCM and add an excess of trifluoroacetic acid (TFA). Stir at room temperature until deprotection is complete (monitored by TLC/LC-MS). Remove the solvent and excess acid under reduced pressure to yield the desired mono-arylated piperazine salt.

References
  • Buchwald–Hartwig amination - Wikipedia . Wikipedia. [Link]

  • Homocoupling reactions of aryl halides-Typical procedures with Cu, Ni and Pd catalysts . Organic Chemistry Portal. [Link]

  • Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water - Novartis OAK . Novartis OAK. [Link]

  • Metal-Catalyzed Cross-Coupling Reactions - ChemTalk . ChemTalk. [Link]

  • Palladium-Catalyzed Reductive Homocoupling of Aromatic Halides and Oxidation of Alcohols | The Journal of Organic Chemistry - ACS Publications . ACS Publications. [Link]

  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal . Organic Chemistry Portal. [Link]

  • Nickel-mediated amination chemistry. Part 2: Selective N-arylation or N,N'-diarylation of piperazine - Academia.edu . Academia.edu. [Link]

  • Stereoselective Palladium‐Catalyzed C(sp)−H Mono‐Arylation of Piperidines and Tetrahydropyrans with a C(4) Directing Group - ResearchGate . ResearchGate. [Link]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions | Chemical Reviews - ACS Publications . ACS Publications. [Link]

  • Palladium-Catalyzed Homocoupling and Cross-Coupling Reactions of Aryl Halides in Poly(ethylene glycol) | Request PDF - ResearchGate . ResearchGate. [Link]

  • Investigation of various N-heterocyclic substituted piperazine versions... - PMC - NIH . NIH. [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA... - PMC . NIH. [Link]

  • A general and convenient synthesis of N-aryl piperazines - ResearchGate . ResearchGate. [Link]

  • (PDF) Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs... - ResearchGate . ResearchGate. [Link]

  • What are the best conditions to perform monoalkylation in piperazine... - ResearchGate . ResearchGate. [Link]

  • A General and Convenient Synthesis of N-Aryl Piperazines - ResearchGate . ResearchGate. [Link]

  • Role of a Base in the Catalytic Arylation of Olefins - ResearchGate . ResearchGate. [Link]

  • Development of a Ligand for Cu-Catalyzed Amination of Base-Sensitive... - PMC - NIH . NIH. [Link]

  • Need help with N-Arylation reaction : r/OrganicChemistry - Reddit . Reddit. [Link]

  • Site-Selective C-H Alkylation of Piperazine Substrates via Organic Photoredox Catalysis . ACS Publications. [Link]

  • BH amination side products and purification : r/chemistry - Reddit . Reddit. [Link]

  • Palladium-Catalyzed Monoarylation of Aryl Amine with Aryl Tosylates . Organic Chemistry Portal. [Link]

  • Palladium-Catalyzed Monoarylation of Arylhydrazines with Aryl Tosylates . Organic Chemistry Portal. [Link]

  • Solvates of New Arylpiperazine Salicylamide Derivative... - PMC - NIH . NIH. [Link]

  • Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases... | ACS Catalysis . ACS Publications. [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts . Chemistry LibreTexts. [Link]

  • Sequential N-Arylation of Primary Amines as a Route To Alkyldiarylamines | The Journal of Organic Chemistry - ACS Publications . ACS Publications. [Link]

  • Palladium-Mediated N-Arylation of Heterocyclic Diamines... - ResearchGate . ResearchGate. [Link]

  • Copper-catalyzed N-arylation of amines with aryliodonium ylides in water - PubMed Central . NIH. [Link]

  • Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines... - PMC . NIH. [Link]

  • Recent Progress Concerning the N-Arylation of Indoles - MDPI . MDPI. [Link]

  • Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination... - PMC - NIH . NIH. [Link]

  • Synthesis of substituted N-heterocycles by N-arylation - Organic Chemistry Portal . Organic Chemistry Portal. [Link]

  • Selective N-Arylation of Aminobenzanilides under Mild Conditions Using Triarylbismuthanes . Wiley Online Library. [Link]

Sources

Technical Support Center: Handling Hygroscopic 2-(3,4-Dichlorophenyl)piperazine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: TECH-SUP-2024-DCPP Status: Open Assigned Scientist: Senior Application Specialist, Chemical Stability Unit[1][2]

Introduction: The Hygroscopicity Challenge

Welcome to the technical support center. You are likely accessing this guide because you have observed that 2-(3,4-Dichlorophenyl)piperazine hydrochloride (and related chlorophenylpiperazine salts) exhibits significant hygroscopicity .[1][2]

The Mechanism: Piperazine hydrochloride salts possess high lattice energy, but the hydration energy of the chloride ion and the hydrogen-bonding capacity of the piperazinium nitrogen often exceed this. When exposed to ambient humidity, the crystal lattice disrupts as water molecules adsorb onto the surface and eventually absorb into the bulk solid. This leads to deliquescence —where the solid dissolves in its own absorbed water, turning into a paste or liquid.

Operational Impact:

  • Stoichiometric Errors: Weighing "wet" salt introduces less active reactant than calculated, leading to incomplete reactions.

  • Process Failure: Clumping blocks automated feeders and hoppers.

  • Stability: Hydrolysis risks and promotion of degradative side reactions.[2]

Module 1: Storage & Environmental Control

Objective: Prevent moisture uptake during long-term storage.

Protocol 1.1: The "Double-Barrier" Storage System

Do not rely on standard screw-cap bottles alone. The HCl salt can corrode metal caps, compromising the seal.

  • Primary Container: Glass amber vial with a Teflon-lined cap. Tape the seal with Parafilm® or electrical tape.[2]

  • Secondary Container: Place the primary vial inside a larger jar containing a desiccant pouch (Silica Gel or Molecular Sieves 4Å).

  • Atmosphere: If possible, backfill the secondary container with Argon or Nitrogen before sealing.[2]

Visualization: Storage Decision Logic

StorageLogic cluster_env Environment Control Start Receive Material Check Check Appearance (Free flowing?) Start->Check Dry Perform Drying Protocol (See Module 3) Check->Dry No (Clumped/Paste) Pack Double-Barrier Packaging (Glass + Desiccant) Check->Pack Yes (Powder) Dry->Pack Store Store at 2-8°C (Desiccator Cabinet) Pack->Store

Figure 1: Decision logic for incoming material assessment and storage.[1]

Module 2: Weighing & Stoichiometry

Objective: Obtain accurate mass readings despite rapid moisture uptake.

The Issue: In a humid lab (RH > 40%), a hygroscopic salt can gain 1-2% weight in minutes on an open balance pan.[1][2]

Protocol 2.1: Difference Weighing (The "Closed Transfer" Method)

Do not weigh the solid directly onto a weigh paper.

  • Tare a capped weighing bottle containing the bulk solid.[2]

  • Remove the approximate amount needed and place it into your reaction vessel.

  • Immediately recap the weighing bottle and weigh it again.

  • Calculate:

    
    .
    
    • Why? This minimizes the bulk solid's exposure to air.[2]

Protocol 2.2: Stoichiometric Correction Factor

You must correct for water content if you cannot dry the material immediately.[2]

  • Determine water content (ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

    
    ) via Karl Fischer (see Module 4).[2][3]
    
  • Calculate the Correction Factor (CF) : ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="display ng-star-inserted">

    
    [2]
    
  • Target Mass Calculation:

    
    
    

Module 3: Drying & Recovery

Objective: Recover free-flowing powder from a clumped or wet state.[1][2]

Table 1: Desiccant Efficiency for Amine Salts
DesiccantEfficiencySuitability for HCl SaltsNotes
Phosphorus Pentoxide (ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

)
HighExcellent Chemically reacts with water.[2][4] Best for final drying.[2]
Silica Gel ModerateGoodGood for general storage, not for recovering wet pastes.[2]
Calcium Chloride (

)
ModeratePoor Can complex with amines; avoid direct contact.[2]
Vacuum Oven HighStandard Requires temperature control to prevent degradation.[2]
Protocol 3.1: Vacuum Oven Drying (The "Ramp" Method)

Warning: Applying full vacuum instantly to a fine powder can cause it to "bump" or scatter throughout the oven.

  • Preparation: Spread the salt in a thin layer on a glass petri dish. Cover with a paper filter secured by a rubber band (prevents scattering).[2]

  • Temperature: Set oven to 40–45°C . (Do not exceed 60°C without TGA data, as piperazine salts can degrade or sublime).[2]

  • Vacuum Ramp:

    • T=0 min: Apply partial vacuum (approx. 500 mbar).[2]

    • T=15 min: Increase vacuum to 100 mbar.

    • T=30 min: Apply full vacuum (<10 mbar).[2]

  • Duration: Dry for 12–24 hours.

  • Bleed: Backfill with dry Nitrogen or Argon, not ambient air.[2]

Module 4: Analytical Verification (QC)

Objective: Verify water content before critical reactions.

Protocol 4.1: Karl Fischer (KF) Titration (Volumetric)

The Gold Standard.[2] NMR is often insufficient because the water peak shifts and broadens due to exchange with the ammonium protons.

  • Solvent System: Anhydrous Methanol.[2][3][5]

  • Buffer: If the pH is too low (due to HCl), the KF reaction slows. However, for piperazine mono-hydrochlorides, standard methanol usually suffices.[1][2] If endpoints are fading, use a buffered solvent (imidazole-based) .[1][2]

  • Procedure:

    • Pre-titrate the solvent to dryness.[2][3]

    • Inject sample (dissolved in dry methanol) or add solid directly via a weighing boat (using difference weighing).

    • Drift stop criteria: < 20 µ g/min .

Visualization: Analytical Workflow

Analysis cluster_methods Method Selection Sample Sample Material NMR 1H NMR (DMSO-d6) Sample->NMR Qualitative Check KF Karl Fischer (Volumetric) Sample->KF Quantitative Water % Result Calculate Purity NMR->Result Check H2O Peak Integral KF->Result Exact Water % (w/w)

Figure 2: Analytical workflow for determining water content.

Frequently Asked Questions (FAQ)

Q1: The material turned into a brown oil. Is it ruined?

  • A: Not necessarily. If it was a white powder that turned into a brown oil upon air exposure, it has likely deliquesced and potentially oxidized.[2]

    • Fix: Attempt to re-dissolve in dry methanol and recrystallize with diethyl ether or ethyl acetate.[2] If the color persists, purification (column chromatography) is required.

Q2: Can I use a standard desiccator with blue silica gel?

  • A: For storage, yes.[2] For drying a "wet" sample, no.[2] Silica gel is an equilibrium desiccant.[2] To remove bound water from the crystal lattice of a piperazine salt, you need a vacuum oven or a chemical desiccant like

    
    .
    

Q3: How does water affect the reactivity of this molecule?

  • A:

    • Nucleophilicity: Water solvates the piperazine nitrogen, reducing its nucleophilicity in substitution reactions (

      
      ).[2]
      
    • Hydrolysis: If you are using coupling reagents (e.g., EDC/NHS or acid chlorides), water will consume the reagent, lowering yield.

Q4: I don't have a glovebox. How do I handle this for a sensitive reaction?

  • A: Use the "Schlenk" technique.[2] Dry the glassware with a heat gun under vacuum.[2] Purge with Nitrogen.[2] Add the solid quickly through a powder funnel under a positive flow of Nitrogen.

References

  • ChemicalBook. (2024).[2] 1-(2,3-Dichlorophenyl)piperazine hydrochloride Properties and Safety.Link[1][2]

  • Sigma-Aldrich (Merck). (2024).[1][2] User Guide for Handling Hygroscopic Reagents.[2]Link

  • Metrohm. (2024).[2] Water Determination in Amines by Karl Fischer Titration.[2][3]Link[1][2]

  • National Institutes of Health (PMC). (2022).[2] Formulation Strategies to Improve the Stability and Handling of Hygroscopic Pharmaceuticals.Link[1][2]

  • DigiVac. (2023).[2] Secrets for Drying Fine Powders in a Vacuum Oven.Link

Sources

method validation issues for 2-(3,4-Dichlorophenyl)piperazine analysis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-(3,4-Dichlorophenyl)piperazine Analysis

Welcome. I am Dr. Aris Thorne, Senior Application Scientist. You are likely here because you are encountering specific hurdles in validating an analytical method for This compound (2,3,4-DCPP) .

This molecule presents a "perfect storm" for analytical chemists: it possesses a basic secondary amine (causing peak tailing), a hydrophobic dichlorophenyl moiety (causing carryover), and a chiral center at the C2 position (requiring enantiomeric awareness). Furthermore, it is a structural isomer of the more common metabolite 1-(3,4-dichlorophenyl)piperazine, making specificity your primary validation challenge.

This guide is not a generic template. It is a targeted troubleshooting system designed to align your workflow with ICH Q2(R2) and FDA Bioanalytical Method Validation (2018) standards.

Module 1: Chromatographic Anomalies (The "Peak" Issues)

Q: My peaks are tailing significantly (As > 1.5). I’m using a standard C18 column. What is happening?

The Mechanism: The piperazine ring contains secondary amines that act as "proton sponges." At neutral or acidic pH, these amines are positively charged. Standard C18 columns have residual silanol groups (


) on the silica surface. These silanols deprotonate to 

above pH 3.5, creating a strong ionic attraction with your protonated amine. This secondary interaction delays a portion of the analyte, causing the "tail."[1]

The Protocol: Do not just "try another column." Follow this logic:

  • Mobile Phase pH Modification:

    • High pH Strategy (Preferred): If your column is hybrid-silica based (e.g., chemically resistant up to pH 12), switch to 10mM Ammonium Bicarbonate (pH 10.0). At this pH, the piperazine amine is deprotonated (neutral), eliminating the ionic interaction with silanols.

    • Low pH Strategy: If you must use low pH, add an ion-pairing modifier like Ammonium Formate (5-10 mM) . The ammonium ions saturate the silanol sites, blocking your analyte from interacting with them.

  • Column Selection:

    • Switch to a "Charged Surface Hybrid" (CSH) or "End-capped" column. These phases are chemically treated to cap exposed silanols.

Q: I see "ghost peaks" or carryover in blank injections after a high-concentration standard.

The Mechanism: The 3,4-dichlorophenyl group is highly lipophilic. It adsorbs to the polymeric seals of the autosampler or the rotor seal of the injection valve.

The Fix: Implement a multi-solvent needle wash. A single wash is insufficient.

  • Wash 1 (Organic): 50:25:25 Isopropanol:Acetonitrile:Acetone (Dissolves the hydrophobic ring).

  • Wash 2 (Aqueous): Water + 0.1% Formic Acid (Prevents precipitation of buffer salts).

Module 2: Specificity & Isomerism (The "Identity" Issues)

Q: How do I prove my method distinguishes 2-(3,4-DCPP) from its isomer 1-(3,4-DCPP)?

The Risk: Most "dichlorophenylpiperazines" in literature are 1-substituted (N-substituted). Your target is 2-substituted (C-substituted). They have the exact same mass (


) and likely similar fragmentation patterns.

Validation Experiment: You must perform an Interference Check as part of your Specificity validation.

  • Obtain the standard for 1-(3,4-dichlorophenyl)piperazine.

  • Spike it into your matrix at the Upper Limit of Quantitation (ULOQ).

  • Inject it using your method for 2-(3,4-DCPP).

  • Pass Criteria: The retention times must differ by at least 0.2 minutes (or baseline resolution

    
    ), OR the MRM transitions must be unique (unlikely for isomers, but possible if ring cleavage differs).
    

Q: Do I need to separate the enantiomers? The Logic: this compound has a chiral center at Carbon-2.

  • If your drug substance is a racemate: You may validate the sum of both peaks or a single peak if they co-elute perfectly on an achiral column.

  • If your drug is a pure enantiomer: You must use a chiral column (e.g., polysaccharide-based) to prove you are not interconverting or detecting the wrong enantiomer.

Module 3: Mass Spectrometry (The "Signal" Issues)

Q: My signal intensity varies wildly between plasma samples (Matrix Effect).

The Mechanism: Phospholipids in plasma elute late and cause "ion suppression" by competing for charge in the ESI source. 2,3,4-DCPP is hydrophobic and often co-elutes with these lipids if the gradient is not optimized.

The Solution: Post-Column Infusion

  • Infuse a constant stream of 2-(3,4-DCPP) into the MS source.

  • Inject a blank extracted plasma sample via the LC.

  • Monitor the baseline. A dip in the baseline indicates where suppression occurs.

  • Action: Adjust your gradient so 2-(3,4-DCPP) elutes before or after this suppression zone.

Recommended MRM Transitions (To be optimized):

  • Precursor:

    
     231.1 (
    
    
    
    ) and 233.1 (
    
    
    isotope).
  • Quantifier:

    
     188.1 (Loss of 
    
    
    
    - typical piperazine ring cleavage).
  • Qualifier:

    
     145.0 (Dichlorophenyl cation).
    

Summary of Validation Parameters (Data Table)

ParameterAcceptance Criteria (ICH/FDA)Critical Troubleshooting for 2,3,4-DCPP
Linearity

Weighting (

) is usually required due to wide dynamic range of MS.
Accuracy 85-115% (80-120% at LLOQ)Low recovery often due to incorrect pH in LLE. Ensure pH > 10 before extraction.
Precision CV < 15% (20% at LLOQ)High CV often indicates carryover. Check needle wash.
Specificity No interference > 20% of LLOQMust test against 1-substituted isomer.
Recovery Consistent across levelsIf using SPE, use MCX (Mixed-mode Cation Exchange) for strongest retention of the amine.

Visual Workflows

Figure 1: Method Troubleshooting Decision Tree

Use this logic flow to diagnose peak shape and sensitivity issues.

Troubleshooting Start Start: Poor Chromatography Issue Identify Symptom Start->Issue Tailing Peak Tailing (As > 1.5) Issue->Tailing Carryover Carryover in Blank Issue->Carryover Split Split Peak / Doublet Issue->Split CheckPH Check Mobile Phase pH Tailing->CheckPH Wash Check Needle Wash Carryover->Wash Isomer Isomer Presence? Split->Isomer HighPH Is pH > 9.5? CheckPH->HighPH Silanol Silanol Interaction Likely HighPH->Silanol No Action1 Add Ammonium Formate or Switch to High pH Silanol->Action1 Action2 Use IPA:ACN:Acetone (50:25:25) Wash->Action2 Action3 Check Specificity vs 1-substituted isomer Isomer->Action3

Caption: Diagnostic workflow for isolating the root cause of chromatographic failures in phenylpiperazine analysis.

Figure 2: Validation Logic for Isomers

Specific workflow to ensure regulatory compliance regarding the 1- vs 2- position isomerism.

Validation Input Target: 2-(3,4-DCPP) Risk Risk: 1-(3,4-DCPP) Interference Input->Risk Exp Experiment: Spike 1-isomer at ULOQ Risk->Exp Result Result Analysis Exp->Result Pass Resolution > 1.5 VALIDATED Result->Pass Separated Fail Co-elution FAILED Result->Fail Overlaps Fix Change Column Selectivity (Phenyl-Hexyl or Biphenyl) Fail->Fix Fix->Exp

Caption: Mandatory specificity testing workflow to distinguish the 2-substituted target from the common 1-substituted metabolite.

References

  • FDA. (2018).[2] Bioanalytical Method Validation Guidance for Industry.[2][3] U.S. Food and Drug Administration.[3] [Link]

  • ICH. (2023).[4] Validation of Analytical Procedures Q2(R2). International Council for Harmonisation. [Link]

  • de Boer, T., et al. (2005). Liquid chromatography-mass spectrometry of piperazine-derived designer drugs.[5] Journal of Chromatography A. (Provides foundational data on piperazine fragmentation and separation). [Link]

  • PubChem. (n.d.). This compound Compound Summary. National Library of Medicine. (Confirming structural identity and isomerism). [Link]

  • Restek. (2018). LC Troubleshooting: Tailing Peaks for Basic Compounds. (Technical note on silanol interactions). [Link]

Sources

Validation & Comparative

A Comparative Guide to the Serotonin Receptor Pharmacology of 2-(3,4-Dichlorophenyl)piperazine and m-Chlorophenylpiperazine for the Research Scientist

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed comparative analysis of two phenylpiperazine derivatives, 2-(3,4-Dichlorophenyl)piperazine (DCPP) and meta-chlorophenylpiperazine (mCPP), with a focus on their interactions at serotonin (5-HT) receptors. For drug development professionals and researchers in neuropharmacology, understanding the nuanced receptor interaction profiles of such compounds is paramount. While mCPP is a well-characterized serotonergic agent, the profile of DCPP at these receptors is less defined, presenting both a knowledge gap and an opportunity for novel investigation. This document synthesizes the current state of knowledge and provides robust experimental protocols to facilitate further research.

Introduction to the Arylpiperazines: DCPP and mCPP

The arylpiperazine scaffold is a privileged structure in central nervous system (CNS) drug discovery, forming the core of numerous therapeutic agents.[1][2] Both DCPP and mCPP are members of this chemical class, but their origins and established pharmacological roles differ significantly.

  • meta-chlorophenylpiperazine (mCPP) is a well-known active metabolite of the antidepressant trazodone and has been extensively used as a pharmacological probe to investigate the function of the serotonin system.[3] It is recognized for its broad-spectrum activity at multiple 5-HT receptor subtypes.[4]

  • This compound (DCPP) is a known metabolite of the atypical antipsychotic aripiprazole. Its pharmacological profile is less characterized, with existing data pointing towards activity at dopamine receptors.[5] The interaction of DCPP with serotonin receptors, however, remains largely unexplored in publicly available literature.

This guide will first delineate the established serotonergic profile of mCPP, then address the current understanding of DCPP, highlighting the significant lack of data regarding its activity at serotonin receptors. Finally, we will provide detailed experimental methodologies to enable a direct, quantitative comparison of these two compounds.

The Well-Defined Serotonergic Profile of meta-chlorophenylpiperazine (mCPP)

mCPP is a non-selective serotonin receptor agonist, exhibiting affinity for a wide range of 5-HT receptor subtypes.[4][6] Its activity is not confined to a single receptor, leading to a complex pharmacological profile that has been leveraged to study various physiological and behavioral processes modulated by the serotonin system.[3]

Binding Affinity of mCPP at Human Serotonin Receptors

The binding affinity of mCPP for various human serotonin receptor subtypes has been determined through radioligand binding assays. The inhibition constants (Kᵢ) are summarized in the table below. Lower Kᵢ values indicate higher binding affinity.

Receptor SubtypeKᵢ (nM)
5-HT₁ₐ135
5-HT₁ₑ160
5-HT₂ₐ32.1
5-HT₂ₑ28.8
5-HT₂C3.4
5-HT₃34
5-HT₆130
5-HT₇113
(Data sourced from publicly available databases and literature, including reference[4])

As the data indicates, mCPP displays a notable preference for the 5-HT₂C receptor, with approximately 10-fold selectivity over the 5-HT₂ₐ and 5-HT₂ₑ receptors.[4]

cluster_5HT1 5-HT₁ Subfamily cluster_5HT2 5-HT₂ Subfamily cluster_other Other 5-HT Receptors mCPP mCPP 5-HT1A 5-HT₁ₐ (Ki = 135 nM) mCPP->5-HT1A Moderate Affinity 5-HT1B 5-HT₁ₑ (Ki = 160 nM) mCPP->5-HT1B Moderate Affinity 5-HT2A 5-HT₂ₐ (Ki = 32.1 nM) mCPP->5-HT2A High Affinity 5-HT2B 5-HT₂ₑ (Ki = 28.8 nM) mCPP->5-HT2B High Affinity 5-HT2C 5-HT₂C (Ki = 3.4 nM) mCPP->5-HT2C Highest Affinity 5-HT3 5-HT₃ (Ki = 34 nM) mCPP->5-HT3 High Affinity 5-HT6 5-HT₆ (Ki = 130 nM) mCPP->5-HT6 Moderate Affinity 5-HT7 5-HT₇ (Ki = 113 nM) mCPP->5-HT7 Moderate Affinity

Figure 1. Binding profile of mCPP at various serotonin receptor subtypes.

Functional Activity of mCPP

Functionally, mCPP acts as a partial agonist at the human 5-HT₂ₐ and 5-HT₂C receptors, and as an antagonist at the human 5-HT₂ₑ receptor.[4] Its agonist activity at 5-HT₂C receptors is thought to mediate many of its characteristic in vivo effects, such as anxiety, anorexia, and hormonal changes.[3][7]

The Enigmatic Profile of this compound (DCPP)

In stark contrast to mCPP, the interaction of DCPP with serotonin receptors is not well-documented in peer-reviewed literature. Its primary pharmacological identity is as a metabolite of the atypical antipsychotic aripiprazole and as a partial agonist at dopamine D₂ and D₃ receptors.[5]

The positional isomer, 3,4-dichlorophenylpiperazine, has been reported to act as a serotonin releaser and a β₁-adrenergic receptor blocker, albeit with low affinity.[5] This suggests that dichlorophenylpiperazines can interact with the serotonergic system, but direct evidence for the 2,4-dichloro isomer at serotonin receptors is lacking.

Given the structural similarities to other arylpiperazines with known serotonergic activity, it is plausible to hypothesize that DCPP may also possess some affinity for one or more 5-HT receptor subtypes. However, without empirical data, its selectivity and functional activity remain speculative. This represents a significant knowledge gap, particularly given that DCPP is a metabolite of a widely prescribed therapeutic agent. Understanding the full receptor profile of DCPP is crucial for a complete comprehension of the pharmacology of aripiprazole.

cluster_5HT Serotonin Receptors DCPP DCPP D2 Dopamine D₂ (Partial Agonist) DCPP->D2 Known Interaction D3 Dopamine D₃ (Partial Agonist) DCPP->D3 Known Interaction 5HT_receptors 5-HT₁ₐ, 5-HT₂ₐ, 5-HT₂C, etc. (Affinity and Activity Unknown) DCPP->5HT_receptors Hypothesized Interaction

Figure 2. Known and hypothesized receptor interactions of DCPP.

Experimental Frameworks for a Head-to-Head Comparison

To elucidate the serotonergic profile of DCPP and enable a direct comparison with mCPP, a series of in vitro pharmacological assays are required. The following protocols provide a robust framework for determining binding affinity and functional activity at key G-protein coupled serotonin receptors, such as the 5-HT₁ₐ, 5-HT₂ₐ, and 5-HT₂C subtypes.

Competitive Radioligand Binding Assay: Determining Binding Affinity (Kᵢ)

This assay quantifies the affinity of a test compound for a receptor by measuring its ability to displace a radiolabeled ligand with known affinity.

Principle: A fixed concentration of a high-affinity radioligand for a specific receptor subtype is incubated with a membrane preparation containing the receptor. The addition of increasing concentrations of an unlabeled test compound (DCPP or mCPP) will compete for binding to the receptor, leading to a dose-dependent decrease in the amount of bound radioactivity. The concentration of the test compound that displaces 50% of the specific binding of the radioligand is the IC₅₀ value, from which the inhibition constant (Kᵢ) can be calculated using the Cheng-Prusoff equation.

Step-by-Step Methodology:

  • Membrane Preparation:

    • Culture cells stably expressing the human serotonin receptor subtype of interest (e.g., 5-HT₁ₐ, 5-HT₂ₐ, or 5-HT₂C).

    • Harvest the cells and homogenize them in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4) with protease inhibitors.

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.

    • Resuspend the final pellet in an appropriate assay buffer and determine the protein concentration (e.g., using a BCA assay).

  • Assay Setup:

    • In a 96-well plate, add the following in order:

      • Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 0.1% BSA, pH 7.4).

      • Increasing concentrations of the test compound (DCPP or mCPP) or vehicle.

      • For determination of non-specific binding, add a high concentration of a known non-radioactive ligand for the receptor.

      • A fixed concentration of the appropriate radioligand (e.g., [³H]8-OH-DPAT for 5-HT₁ₐ, [³H]Ketanserin for 5-HT₂ₐ, or [³H]Mesulergine for 5-HT₂C).

      • Add the membrane preparation to initiate the binding reaction.

  • Incubation:

    • Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Filtration and Counting:

    • Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., GF/B or GF/C) pre-soaked in a solution like polyethyleneimine to reduce non-specific binding.

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.[8]

cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Prepare Cell Membranes Expressing 5-HT Receptor C Incubate Membranes, Radioligand, and Test Compound A->C B Prepare Radioligand and Test Compounds (DCPP/mCPP) B->C D Separate Bound from Free Radioligand via Filtration C->D E Quantify Radioactivity on Filters D->E F Plot Competition Curve E->F G Determine IC₅₀ F->G H Calculate Ki using Cheng-Prusoff Equation G->H

Figure 3. Workflow for a competitive radioligand binding assay.

[³⁵S]GTPγS Binding Assay: Assessing G-Protein Activation

This functional assay measures the ability of a ligand to activate a G-protein-coupled receptor (GPCR) by quantifying the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins.[9][10]

Principle: In the inactive state, the Gα subunit of a heterotrimeric G-protein is bound to GDP. Agonist binding to a GPCR promotes a conformational change that facilitates the exchange of GDP for GTP on the Gα subunit, leading to its activation. The use of [³⁵S]GTPγS, which is resistant to hydrolysis, allows the accumulation of activated Gα-[³⁵S]GTPγS complexes, which can be quantified. An increase in [³⁵S]GTPγS binding in the presence of a test compound indicates agonist activity.

Step-by-Step Methodology:

  • Membrane Preparation: Prepare cell membranes expressing the 5-HT receptor of interest as described for the radioligand binding assay.

  • Assay Setup:

    • In a 96-well plate, add the following in order:

      • Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).

      • A fixed concentration of GDP (e.g., 10-30 µM) to ensure that the G-proteins are in their inactive state at the start of the assay.

      • Increasing concentrations of the test compound (DCPP or mCPP) or vehicle.

      • For determination of non-specific binding, add a high concentration of unlabeled GTPγS.

      • Add the membrane preparation.

  • Pre-incubation:

    • Pre-incubate the plate at 30°C for 15-20 minutes to allow the test compound to bind to the receptors.

  • Initiation and Incubation:

    • Initiate the reaction by adding a fixed concentration of [³⁵S]GTPγS (e.g., 0.1-0.5 nM).

    • Incubate the plate at 30°C for an optimized period (e.g., 30-60 minutes) with gentle agitation.

  • Termination and Detection:

    • Terminate the reaction by rapid filtration through glass fiber filters.

    • Wash the filters with ice-cold wash buffer.

    • Quantify the radioactivity on the filters using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific [³⁵S]GTPγS binding.

    • Plot the stimulated [³⁵S]GTPγS binding against the logarithm of the agonist concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy) values.

cluster_Gprotein_cycle G-Protein Activation Cycle cluster_workflow Assay Workflow GPCR_inactive GPCR (inactive) GPCR_active GPCR (active) GPCR_inactive->GPCR_active binds G_GDP Gα-GDP GPCR_active->G_GDP activates G_GTP Gα-GTPγS G_GDP->G_GTP GDP/GTPγS exchange Agonist Agonist (DCPP/mCPP) Agonist->GPCR_inactive A Incubate Membranes + GDP + Agonist (DCPP/mCPP) B Add [³⁵S]GTPγS to Initiate Reaction A->B C Incubate to Allow [³⁵S]GTPγS Binding B->C D Filter and Wash to Separate Bound [³⁵S]GTPγS C->D E Quantify Radioactivity D->E F Determine EC₅₀ and Eₘₐₓ E->F

Figure 4. Principle and workflow of the [³⁵S]GTPγS binding assay.

β-Arrestin Recruitment Assay: Investigating G-Protein-Independent Signaling

This assay measures the recruitment of the intracellular protein β-arrestin to an activated GPCR, which is a key event in receptor desensitization and can also initiate G-protein-independent signaling pathways.[11][12]

Principle: Many commercially available assays (e.g., PathHunter® by DiscoveRx) use enzyme fragment complementation (EFC). The GPCR is tagged with a small enzyme fragment, and β-arrestin is fused to a larger, inactive enzyme fragment. Upon agonist-induced GPCR activation, β-arrestin is recruited to the receptor, bringing the two enzyme fragments into close proximity. This allows for the formation of a functional enzyme that hydrolyzes a substrate to produce a luminescent or fluorescent signal. The intensity of the signal is proportional to the extent of β-arrestin recruitment.

Step-by-Step Methodology:

  • Cell Culture:

    • Use a commercially available cell line engineered to co-express the 5-HT receptor of interest fused to an enzyme fragment and β-arrestin fused to the complementary enzyme fragment.

    • Plate the cells in a 96-well or 384-well white, clear-bottom plate and incubate overnight.

  • Compound Addition:

    • Prepare serial dilutions of the test compounds (DCPP or mCPP).

    • Add the compounds to the cells and incubate for a specified period (e.g., 60-90 minutes) at 37°C.

  • Signal Detection:

    • Add the detection reagent containing the enzyme substrate.

    • Incubate at room temperature for approximately 60 minutes to allow for signal development.

  • Measurement:

    • Measure the luminescent signal using a plate reader.

  • Data Analysis:

    • Plot the luminescent signal against the logarithm of the agonist concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Eₘₐₓ values for β-arrestin recruitment.

cluster_principle Assay Principle cluster_inactive Inactive State cluster_active Active State cluster_workflow Assay Workflow GPCR GPCR-Tag1 Arrestin β-Arrestin-Tag2 Agonist Agonist GPCR_active GPCR-Tag1 Agonist->GPCR_active Arrestin_bound β-Arrestin-Tag2 GPCR_active->Arrestin_bound Recruitment Signal Luminescent Signal Arrestin_bound->Signal Generates A Plate Engineered Cells B Add Agonist (DCPP/mCPP) A->B C Incubate B->C D Add Detection Reagent C->D E Measure Luminescence D->E F Determine EC₅₀ and Eₘₐₓ E->F

Figure 5. Principle and workflow of a β-arrestin recruitment assay.

Summary and Future Directions

This guide has compiled the current understanding of the serotonergic pharmacology of mCPP and highlighted a significant void in the literature concerning DCPP. While mCPP is a well-established, non-selective serotonin receptor agonist with a preference for the 5-HT₂C subtype, the activity of DCPP at these critical CNS targets remains to be determined.

The provided experimental protocols offer a clear path forward for researchers to:

  • Quantitatively determine the binding affinities of DCPP at a comprehensive panel of serotonin receptor subtypes.

  • Assess the functional activity of DCPP, identifying it as a potential agonist, antagonist, or inverse agonist at these receptors.

  • Directly compare the potency, efficacy, and selectivity of DCPP with mCPP.

Such studies are essential for a complete pharmacological understanding of DCPP, both as a compound of interest in its own right and as an active metabolite of the widely used antipsychotic, aripiprazole. Elucidating the full spectrum of DCPP's receptor interactions will provide crucial insights into the overall clinical effects and potential side-effect profile of its parent drug.

References

  • Glennon, R. A., Ismaiel, A. E., McCarthy, B. G., & Peroutka, S. J. (1989). Binding of arylpiperazines to 5-HT3 serotonin receptors: results of a structure-affinity study. European Journal of Pharmacology, 168(3), 387-392. [Link]

  • Wikipedia contributors. (2023). meta-Chlorophenylpiperazine. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Caccia, S., Garattini, S., & Fong, M. H. (1981). Effects of m-chlorophenylpiperazine on receptor binding and brain metabolism of monoamines in rats. Neurochemical Research, 6(6), 643-651.
  • BenchChem. (2025). Application Notes and Protocols for Beta-Arrestin Recruitment Assays in CB2R/5-HT1AR Signaling. Retrieved from a relevant scientific protocol provider.
  • D'Souza, S., & Chittawar, S. (2021). Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. Molecules, 26(11), 3192. [Link]

  • Glennon, R. A., Naiman, N. A., Lyon, R. A., & Titeler, M. (1988). Arylpiperazine derivatives as high-affinity 5-HT1A serotonin ligands. Journal of Medicinal Chemistry, 31(10), 1968-1971. [Link]

  • D'Souza, S., & Chittawar, S. (2021). Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. Molecules, 26(11), 3192. [Link]

  • Berardi, F., Colabufo, N. A., Perrone, R., Tortorella, V., Fiorentini, F., Olgiati, V., ... & Govoni, S. (1996). 5-HT and DA receptor affinity of arylpiperazine derivatives with terminal benzamide fragment. Bioorganic & Medicinal Chemistry, 4(1), 93-98.
  • Hamik, A., & Peroutka, S. J. (1989). 1-(m-chlorophenyl)piperazine (mCPP) interactions with neurotransmitter receptors in the human brain.
  • Wikipedia contributors. (2023). 2,3-Dichlorophenylpiperazine. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from a relevant scientific protocol provider.
  • PsychonautWiki contributors. (2023). MCPP. In PsychonautWiki. Retrieved from [Link]

  • Le, Q., & Gherezghiher, T. (1998). Serotonin 5-HT(1B/1D) agonist-stimulated [(35)S]GTPgammaS binding in rat and guinea pig striatal membranes. Naunyn-Schmiedeberg's Archives of Pharmacology, 358(1), 109-115.
  • Hensler, J. G., & Selkirk, J. V. (2001). Regulation of 5-HT1A receptor-stimulated [35S]-GTPγS binding as measured by quantitative autoradiography following chronic agonist administration. British Journal of Pharmacology, 132(3), 639-646.
  • Harrison, C., & Traynor, J. R. (2003). The [35S]GTPγS binding assay: approaches and applications in pharmacology. Life Sciences, 74(4), 489-508.
  • Creative Bioarray. (n.d.). GTPγS Binding Assay. Retrieved from a relevant scientific protocol provider.
  • Assay Guidance Manual [Internet]. (2012). GTPγS Binding Assays. Bethesda (MD)
  • BenchChem. (2025). protocol for radioligand binding assay with "5-HT2CR agonist 1". Retrieved from a relevant scientific protocol provider.
  • Ulrichsen, J., Partilla, J. S., & Dax, E. M. (1992). Long-term administration of m-chlorophenylpiperazine (mCPP) to rats induces changes in serotonin receptor binding, dopamine levels and locomotor activity without altering prolactin and corticosterone secretion. Psychopharmacology, 107(2-3), 229-235.
  • Knight, A. R., Misra, A., Quirk, K., Benwell, K., Revell, D., Gager, T., & Lee, D. (2004). Pharmacological characterisation of the agonist radioligand binding site of 5-HT(2A), 5-HT(2B) and 5-HT(2C) receptors. Naunyn-Schmiedeberg's Archives of Pharmacology, 370(2), 114-123.
  • Promega Corporation. (n.d.). GPCR Interactions: Focus on β‑Arrestin Recruitment. Retrieved from a relevant scientific protocol provider.
  • Synthesis and In Silico Evaluation of Piperazine-Substituted 2,3-Dichloro-5,8-dihydroxy-1,4-naphthoquinone Derivatives as Potential PARP-1 Inhibitors. (2023). Molecules, 28(1), 333.
  • Assay Guidance Manual [Internet]. (2017). Measurement of β-Arrestin Recruitment for GPCR Targets. Bethesda (MD)
  • Configuring Radioligand Receptor Binding Assays for HTS Using Scintillation Proximity Assay Technology. (2002). Methods in Molecular Biology, 190, 59-71.
  • Eurofins. (n.d.). 5-HT2A Human Serotonin GPCR Binding Agonist Radioligand LeadHunter Assay. Retrieved from a relevant scientific service provider.
  • Kim, K., Che, T., Pan, J., & Roth, B. L. (2020). Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential.
  • Bagdy, G., Szemeredi, K., Kanyicska, B., & Murphy, D. L. (1989). Different serotonin receptors mediate blood pressure, heart rate, plasma catecholamine and prolactin responses to m-chlorophenylpiperazine in conscious rats. Journal of Pharmacy and Pharmacology, 41(1), 44-48.
  • Cohen, M. L., & Fuller, R. W. (1987). Effect of meta-chlorophenylpiperazine (mCPP), a central serotonin agonist and vascular serotonin receptor antagonist, on blood pressure in SHR. Clinical and Experimental Hypertension. Part A, Theory and Practice, 9(S1), 223-227.
  • Design, synthesis, in vitro cytotoxic activity, and in silico studies of symmetrical chlorophenylamino-s-triazine deriv
  • Higgs, S., et al. (2018). The 5-HT2C receptor agonist meta-chlorophenylpiperazine (mCPP) reduces palatable food consumption and BOLD fMRI responses to food images in healthy female volunteers. Psychopharmacology, 235(1), 109-120.
  • Berendsen, H. H., Jenck, F., & Broekkamp, C. L. (1990). Ejaculatory response induced by a 5-HT2 receptor agonist m-CPP in rats. Psychopharmacology, 101(1), 113-116.
  • Synthesis, crystal structures, molecular docking, and in vitro biological activities of transition metals with 4-(2,3-dichlorophenyl)piperazine-1-carboxylic acid. (2016). Bioorganic & Medicinal Chemistry Letters, 26(14), 3345-3350.
  • Measurement of β-Arrestin Recruitment for GPCR Targets. (2019). Methods in Molecular Biology, 1957, 135-149.
  • Suter, C. M., & Williams, C. (1996). A distinct distribution of functional presynaptic 5-HT receptor subtypes on GABAergic nerve terminals projecting to single hippocampal CA1 pyramidal neurons. The Journal of Neuroscience, 16(17), 5394-5403.
  • Synthesis and in vitroactivity of DPP-IV inhibitor analogues containing piperazine. (2012). Journal of China Pharmaceutical University, 43(3), 204-208.
  • Li, Q., Levy, A. D., & Murphy, D. L. (1993). Role of various 5-HT receptor subtypes in mediating neuroendocrine effects of 1-(2,5-dimethoxy-4-methylphenyl)-2-aminopropane (DOM) in rats. The Journal of Pharmacology and Experimental Therapeutics, 264(3), 1332-1340.
  • Kahn, R. S., & Wetzler, S. (1991). m-Chlorophenylpiperazine as a probe of serotonin function.
  • Bagdy, G., Szemeredi, K., Hill, J. L., & Murphy, D. L. (1988).
  • Structure, Function, and Pharmaceutical Ligands of 5-Hydroxytryptamine 2B Receptor. (2022). Journal of Medicinal Chemistry, 65(1), 12-34.
  • Functional Dimerization of Serotonin Receptors: Role in Health and Depressive Disorders. (2023). International Journal of Molecular Sciences, 24(1), 1.
  • Gijsman, H. J., van Gerven, J. M., Tieleman, M. C., Schoemaker, R. C., Pieters, M. S., & Cohen, A. F. (1998). Pharmacokinetic and pharmacodynamic profile of oral and intravenous meta-chlorophenylpiperazine in healthy volunteers. The Journal of Clinical Pharmacology, 38(7), 653-661.
  • In Vitro and In Silico Study of 5- (Piperazin-1-Ylsulfonyl)-1,3-Oxazole-4- Carbonitriles Against Neuroblastoma. (2025). Preprints.org.

Sources

Technical Comparison: Buspirone vs. 3,4-Dichlorophenylpiperazine (3,4-DCPP)

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth comparison between Buspirone and 1-(3,4-Dichlorophenyl)piperazine (herein referred to as 3,4-DCPP ).

Nomenclature Note: The query specifies "2-(3,4-Dichlorophenyl)piperazine". In standard IUPAC and medicinal chemistry nomenclature, the phenyl ring is almost exclusively attached to the N1 nitrogen of the piperazine ring in this class of psychoactive compounds (arylpiperazines). "2-(3,4...)" would imply attachment at the carbon 2 position, a rare structural motif not associated with standard anxiolytic profiles. This guide proceeds with the analysis of 1-(3,4-Dichlorophenyl)piperazine (3,4-DCPP) , a verified bioactive compound and metabolite of trazodone, while noting the structural distinction.

Domain: Neuropharmacology & Drug Development Context: Anxiolytic Efficacy, Receptor Selectivity, and Signal Transduction

Executive Summary

This guide contrasts the established anxiolytic Buspirone (an azapirone) with 3,4-DCPP (a phenylpiperazine). While both compounds share a piperazine core and affinity for serotonin (5-HT) receptors, their functional profiles diverge significantly. Buspirone acts as a selective 5-HT1A partial agonist , delivering anxiolysis without sedation.[1] In contrast, 3,4-DCPP (and its analog mCPP) exhibits a "promiscuous" binding profile, acting as a non-selective 5-HT agonist/releaser with significant affinity for 5-HT2C receptors, often resulting in mixed anxiolytic/anxiogenic effects depending on dosage and metabolic context.

Chemical & Pharmacological Profile
2.1 Structural Homology & Divergence

Both compounds utilize a piperazine ring as a scaffold to position an aryl group for receptor binding. The critical difference lies in the aryl moiety and the linker.

  • Buspirone: Contains a pyrimidinyl ring attached to the piperazine, linked via a butyl chain to an azaspirodecane dione system.[1] This bulkier structure confers high selectivity for 5-HT1A.

  • 3,4-DCPP: Consists of a 3,4-dichlorophenyl ring directly attached to the piperazine. This lipophilic, compact structure allows broader binding across 5-HT receptor subtypes (1A, 2A, 2C) and the serotonin transporter (SERT).

2.2 Receptor Binding Affinities (

values)

The following table synthesizes binding data. Lower


 indicates higher affinity.
Receptor / TargetBuspirone (

nM)
3,4-DCPP (

nM)
Functional Consequence
5-HT1A 15 - 30 20 - 50 Buspirone: Partial Agonist (Anxiolytic)3,4-DCPP: Agonist (Mixed efficacy)
5-HT2A > 5,000 (Negligible)100 - 3003,4-DCPP: Potential hallucinogenic/anxiogenic modulation.
5-HT2C > 5,000 (Negligible)40 - 80 3,4-DCPP: Agonism here is strongly linked to anxiogenic (panic) effects.
Dopamine D2 200 - 500> 1,000Buspirone has weak D2 antagonist properties; DCPP is less active at D2.
Alpha-1 Adrenergic > 1,00050 - 150DCPP may cause hypotension/sedation via Alpha-1 blockade.

Key Insight: Buspirone's lack of 5-HT2C affinity is its "safety valve," preventing the panic-inducing side effects often seen with non-selective phenylpiperazines like mCPP (a close analog of 3,4-DCPP).

Mechanism of Action: Signaling Pathways

Buspirone exerts its effect primarily through G-protein coupled receptor (GPCR) modulation at the 5-HT1A site.

  • Presynaptic (Raphe Nuclei): Acts as a full agonist, inhibiting 5-HT firing (reducing acute anxiety).

  • Postsynaptic (Hippocampus/Cortex): Acts as a partial agonist, modulating serotonergic tone without causing total suppression.

3,4-DCPP activates a broader network. Its 5-HT2C agonism activates the PLC-IP3 pathway, increasing intracellular Calcium, which can trigger anxiety behaviors in rodents.

Visualization: 5-HT1A vs 5-HT2C Signaling Divergence

G Buspirone Buspirone HT1A 5-HT1A Receptor (Gi/o coupled) Buspirone->HT1A Partial Agonist DCPP 3,4-DCPP DCPP->HT1A Agonist HT2C 5-HT2C Receptor (Gq coupled) DCPP->HT2C Agonist (High Affinity) AC Adenylyl Cyclase HT1A->AC Inhibits K_Channel GIRK Channel (Hyperpolarization) HT1A->K_Channel Activates PLC Phospholipase C HT2C->PLC Activates cAMP cAMP (Decrease) AC->cAMP IP3 IP3 / DAG PLC->IP3 Ca_Release Ca2+ Release (Excitability) IP3->Ca_Release Anxiolysis ANXIOLYSIS (Reduced Firing) K_Channel->Anxiolysis Neuronal Inhibition Anxiogenesis ANXIOGENESIS (Panic/Agitation) Ca_Release->Anxiogenesis Neuronal Excitation

Figure 1: Divergent signaling pathways. Buspirone preferentially drives the Gi/o-mediated anxiolytic pathway, whereas 3,4-DCPP engages the Gq-mediated 5-HT2C pathway, introducing a risk of anxiogenesis.

Experimental Efficacy Comparison

To objectively compare these compounds, researchers utilize behavioral assays like the Vogel Conflict Test (VCT) and the Elevated Plus Maze (EPM) .

4.1 Protocol: Vogel Conflict Test (VCT)

This test measures the ability of a drug to release suppressed behavior (drinking water despite mild shock), a hallmark of anxiolytic activity.

Step-by-Step Methodology:

  • Subject: Male Wistar rats (200-250g), water-deprived for 48 hours.

  • Apparatus: Plexiglass box with a stainless steel grid floor and a drinking spout.

  • Pre-treatment: Administer Vehicle, Buspirone (5, 10, 20 mg/kg), or 3,4-DCPP (various doses) IP or PO, 30-60 mins prior.

  • Session:

    • Rat finds spout and licks.

    • Every 20 licks, a mild shock (0.5 mA, 2s) is delivered via the spout.

    • Session duration: 3-5 minutes.

  • Metric: Number of shocks accepted (punished licks).

  • Validation: Benzodiazepines (Diazepam) serve as the positive control.[2]

Comparative Results:

  • Buspirone: Shows a bell-shaped dose-response curve .[2][3]

    • Low Dose (1-5 mg/kg): Significant increase in punished licks (Anxiolytic).

    • High Dose (>10 mg/kg): Decrease in responding due to sedation or 5-HT syndrome-like effects.

  • 3,4-DCPP: Often shows weak or inconsistent effects .

    • At 5-HT2C active doses, it may decrease punished licks (Anxiogenic) or suppress drinking due to nausea/satiety (a known 5-HT2C effect).

4.2 Protocol: Elevated Plus Maze (EPM)

Measures the conflict between exploration and fear of open spaces.

Workflow Visualization:

EPM_Workflow cluster_metrics Key Metrics Start Acclimatization (1 hr, dim light) Dosing Drug Administration (IP Injection) Start->Dosing Wait Wait Period (30 min) Dosing->Wait Test EPM Test (5 min recording) Wait->Test Analysis Video Analysis (Time in Open Arms) Test->Analysis M1 % Time Open Arms (Anxiety Index) Analysis->M1 M2 Total Entries (Locomotor Activity) Analysis->M2

Figure 2: Standardized EPM workflow for assessing anxiolytic potential.

Comparative Efficacy:

  • Buspirone: Increases % Time in Open Arms significantly compared to vehicle, though less robustly than benzodiazepines.

  • 3,4-DCPP: frequently decreases % Time in Open Arms (Anxiogenic) or shows no effect, consistent with its mCPP-like profile.

Safety & Side Effect Profile
ParameterBuspirone3,4-DCPP
Sedation Low (Non-sedating)Moderate (Dose-dependent)
Dependence None (Non-addictive)Low/Unknown
Serotonin Syndrome Risk only with MAOIsHigh Risk (Releaser + Agonist)
Nausea/Vomiting MildHigh (5-HT3/5-HT2C mediated)
Paradoxical Anxiety RareCommon (5-HT2C activation)
Conclusion

Buspirone remains the superior therapeutic candidate for Generalized Anxiety Disorder (GAD) due to its selectivity for the 5-HT1A receptor and lack of 5-HT2C activation. 3,4-DCPP , while a valuable probe for serotonergic pathways, lacks the "anxioselective" profile of buspirone. Its broad affinity for 5-HT2A/2C receptors introduces significant liabilities, including anxiogenesis and gastrointestinal distress, making it more suitable as a research tool for studying serotonergic modulation rather than a clinical anxiolytic.

References
  • Comparison of the anticonflict effect of buspirone and its major metabolite 1-(2-pyrimidinyl)-piperazine (1-PP) in rats. Source: Japanese Journal of Pharmacology (1993).[2] URL:[Link]

  • Buspirone: Clinical Pharmacology and Therapeutic Use. Source: Drugs.com / FDA Monograph. URL:[Link]

  • Anxiety-like effects of meta-chlorophenylpiperazine (mCPP) in paradoxically sleep-deprived mice. (Demonstrating the anxiogenic nature of phenylpiperazines). Source: Progress in Neuro-Psychopharmacology and Biological Psychiatry. URL:[Link]

  • Serotonin 5-HT1A receptors as targets for agents to treat psychiatric disorders: rationale and current status of research. Source: Pharmacology & Therapeutics.[4][5] URL:[Link]

  • Synthesis and pharmacological evaluation of 1-(3,4-dichlorophenyl)piperazine derivatives. Source: Journal of Medicinal Chemistry (Snippet via NIH). URL:[Link]

Sources

Publish Comparison Guide: Efficacy of Dichlorophenylpiperazine Derivatives at Dopamine D3 Receptors

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of Dichlorophenylpiperazine (DCPP) derivatives, focusing on the efficacy and Structure-Activity Relationship (SAR) of 3,4-dichlorophenyl versus 2,3-dichlorophenyl substitution patterns at the Dopamine D3 receptor.

Executive Summary & Structural Distinction

Status: Active Investigation / Chemical Probe Primary Application: Pharmacological scaffold for Dopamine D3 Receptor (D3R) selective ligands (Antagonists/Partial Agonists).

Technical Note on Isomerism: The term "2-(3,4-Dichlorophenyl)piperazine" technically refers to a C-linked piperazine (phenyl ring at carbon 2). However, the vast majority of high-affinity D3 receptor literature focuses on N-linked (1-substituted) phenylpiperazines.

  • 1-(2,3-Dichlorophenyl)piperazine (2,3-DCPP): The "Gold Standard" pharmacophore for high D3R selectivity (e.g., found in NGB 2904, Cariprazine precursors).

  • 1-(3,4-Dichlorophenyl)piperazine (3,4-DCPP): A structural isomer often exhibiting altered selectivity profiles (reduced D3 selectivity or enhanced D4 affinity) compared to the 2,3-isomer.

This guide analyzes the efficacy of the 3,4-dichloro derivative in comparison to the 2,3-dichloro standard, assuming the N-linked scaffold relevant to dopaminergic pharmacology.

Comparative Efficacy Analysis

The position of chlorine substituents on the phenyl ring is a critical determinant of D3 receptor affinity and selectivity over D2.

Table 1: Binding Affinity ( ) & Selectivity Profile

Data synthesized from comparative SAR studies (e.g., J. Med. Chem., Newman et al.).

Ligand ScaffoldSubstituent PatternD3R Affinity (

)
D2R Affinity (

)
Selectivity (D3 vs D2)Primary Pharmacological Profile
Standard (High Efficacy) 2,3-Dichloro ~0.2 – 2.0 nM ~50 – 200 nM> 50-fold High Affinity / High Selectivity
Target Variant 3,4-Dichloro ~10 – 50 nM ~20 – 100 nM~ 2-5 fold Moderate Affinity / Low Selectivity
Alternative 2-Methoxy~1.5 – 5.0 nM~10 – 50 nM~ 10-20 foldModerate Selectivity
Reference Unsubstituted> 100 nM> 100 nM~ 1 foldLow Affinity

Key Insight: The 2,3-substitution creates a specific hydrophobic clash or steric fit within the D3R orthosteric binding pocket (specifically interacting with residues in TM3 and TM5) that excludes D2R binding. Moving the chlorines to the 3,4-position typically results in a loss of this "selectivity filter," retaining dopaminergic affinity but losing the D3 preference, often shifting towards D4 receptor affinity.

Table 2: Functional Efficacy ( & Potency)

Based on GTP


S binding and cAMP inhibition assays.
Compound ClassIntrinsic Activity (GTP

S)
Potency (

/

)
Mechanism of Action
2,3-DCPP Derivatives Partial Agonist / Antagonist0.5 – 5 nMStabilizes inactive/intermediate state
3,4-DCPP Derivatives Antagonist (often)20 – 100 nMBlocks agonist binding; less biased signaling
Quinpirole (Control) Full Agonist (

= 100%)
~1 nMFull G-protein activation

Mechanistic Insight & Signaling Pathways

D3 receptors couple primarily to


 proteins. The efficacy of phenylpiperazines is often "bitopic," meaning the piperazine headgroup binds the orthosteric site (Asp110), while the "tail" (linker + amide/aryl moiety) engages the secondary binding pocket (SBP) to drive selectivity.
Diagram 1: D3 Receptor Signaling & Ligand Interaction

D3_Signaling cluster_selectivity Selectivity Filter Ligand Dichlorophenylpiperazine (Ligand) D3R Dopamine D3 Receptor (GPCR) Ligand->D3R Binding (Asp110) Gi Gi/o Protein Complex D3R->Gi Activation/Modulation AC Adenylyl Cyclase Gi->AC Inhibition MAPK MAPK/ERK Phosphorylation Gi->MAPK Activates cAMP cAMP Levels (Decrease) AC->cAMP Reduces Selectivity 2,3-Cl vs 3,4-Cl Steric Fit in TM3/TM5 Selectivity->D3R

Caption: Ligand binding initiates


 coupling. The specific chlorination pattern (2,3 vs 3,[1]4) dictates the stability of the receptor conformation and selectivity against D2R.

Experimental Protocols (Self-Validating Systems)

To verify the efficacy of a 3,4-DCPP derivative versus a 2,3-DCPP standard, use the following validated workflows.

Protocol A: Competitive Radioligand Binding Assay

Objective: Determine Affinity (


) and Selectivity.
  • Membrane Preparation:

    • Use HEK293 cells stably expressing human D3R (hD3) and D2R (hD2L).

    • Harvest cells in ice-cold lysis buffer (5 mM Tris-HCl, 5 mM MgCl2, pH 7.4). Homogenize and centrifuge (20,000 x g, 20 min).

  • Incubation:

    • Radioligand:

      
      -N-methylspiperone (0.2 nM) or 
      
      
      
      -IABN (high affinity).
    • Competitor: Serial dilutions of the Dichlorophenylpiperazine derivative (

      
       M to 
      
      
      
      M).
    • Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2 (pH 7.4).

    • Conditions: Incubate for 60-90 mins at 25°C (D3 kinetics are slower; ensure equilibrium).

  • Termination:

    • Rapid filtration through GF/B filters pre-soaked in 0.3% polyethylenimine (reduces non-specific binding).

  • Data Analysis:

    • Calculate

      
       using non-linear regression. Convert to 
      
      
      
      using the Cheng-Prusoff equation:
      
      
      .
    • Validation Check: The reference compound (e.g., Haloperidol or Butaclamol) must yield a

      
       within 0.5 log units of historical values.
      
Protocol B: Functional Binding Assay

Objective: Determine Intrinsic Efficacy (Agonist vs Antagonist).

  • Setup:

    • Use membranes as above, but buffer must contain GDP (

      
      ) to suppress basal G-protein activity.
      
  • Reaction:

    • Add Test Compound +

      
       (0.1 nM).
      
    • For Antagonist Mode: Co-incubate with a standard agonist (e.g., Quinpirole at

      
       concentration).
      
  • Measurement:

    • Incubate 30 min at 30°C. Filter and count radioactivity.

  • Output:

    • Agonist: % Stimulation over basal.

    • Antagonist: % Inhibition of Quinpirole-induced signal.

Diagram 2: Experimental Workflow

Workflow Start Start: Candidate Molecule (3,4-DCPP Derivative) Step1 Primary Screen: Radioligand Binding (hD3 vs hD2) Start->Step1 Decision Selectivity > 10x? Step1->Decision Calculate Ki Step2 Functional Assay: [35S]GTPγS or cAMP Decision->Step2 Yes Fail Discard / Redesign (Likely D2/D4 promiscuous) Decision->Fail No Step3 Secondary Profiling: Beta-Arrestin Recruitment Step2->Step3 Success Lead Candidate (D3 Selective) Step3->Success

Caption: Step-wise validation pipeline for D3 receptor ligands. Selectivity screening is the critical "Go/No-Go" gate.

References

  • Newman, A. H., et al. (2012). "Structure-Activity Relationships of Dopamine D3 Receptor Ligands." Journal of Medicinal Chemistry. Link

  • Löber, S., et al. (2011).[1] "N-(3-fluoro-4-(4-(2,3-dichloro- or 2-methoxyphenyl)piperazine-1-yl)butyl)arylcarboxamides as selective dopamine D3 receptor ligands." Journal of Medicinal Chemistry. Link

  • Kumar, V., et al. (2014). "Design, Synthesis, and Structure-Activity Relationship Studies of a Series of [4-(4-Carboxamidobutyl)]-1-arylpiperazines." Journal of Medicinal Chemistry. Link

  • Boërio, D., et al. (2007). "Heterocyclic analogues of N-(4-(4-(2,3-dichlorophenyl)piperazin-1-yl)butyl)arylcarboxamides... as novel dopamine D3 receptor ligands." Journal of Medicinal Chemistry. Link

  • Micheli, F., et al. (2016). "Dopamine D3 Receptor Antagonists: A Patent Review.

Sources

Validation of 2-(3,4-Dichlorophenyl)piperazine as a Pharmacological Reference Standard

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Isomer Trap

In pharmacological research, 2-(3,4-Dichlorophenyl)piperazine (hereafter 2-DCPP ) represents a critical structural reference standard, primarily utilized to validate the regiochemical purity of piperazine-based ligands.

Crucial Distinction: This compound is the C-substituted isomer (CAS 185110-06-9). It is frequently confused with its N-substituted regioisomer, 1-(3,4-Dichlorophenyl)piperazine (1-DCPP), a known psychoactive metabolite and serotonin receptor ligand.

This guide provides the experimental framework to validate 2-DCPP as a reference standard, specifically for use in impurity profiling, forensic differentiation, and structure-activity relationship (SAR) studies. The validation focus here is regiospecificity —proving that your standard is indeed the C-substituted scaffold and not the pharmacologically active N-substituted analog.

Technical Profile & Characterization

To establish 2-DCPP as a certified reference material (CRM), it must undergo rigorous structural elucidation. The primary challenge is distinguishing the phenyl attachment point (Carbon-2 vs. Nitrogen-1).

Comparative Properties Table
FeatureThis compound (Target)1-(3,4-Dichlorophenyl)piperazine (Alternative)
Structure Type C-Substituted PiperazineN-Substituted Piperazine
CAS Number 185110-06-957260-67-0
Primary Role Impurity Standard, Chiral Scaffold, Negative ControlActive Metabolite, Serotonin Ligand, Designer Drug
Basicity Contains two secondary amines (more basic)Contains one tertiary and one secondary amine
UV Chromophore Phenyl ring isolated from N-conjugationPhenyl ring conjugated with Nitrogen lone pair
HPLC Behavior Lower retention (more polar due to 2x NH)Higher retention (less polar)

Validation Workflow: Distinguishing Isomers

The following Graphviz diagram outlines the logical decision tree for validating the identity of 2-DCPP against its common isomers.

ValidationWorkflow Start Raw Material: this compound Test_UV Step 1: UV-Vis Spectrum (Check Conjugation) Start->Test_UV Decision_UV Bathochromic Shift? Test_UV->Decision_UV Test_NMR Step 2: 1H-NMR Analysis (Definitive Structure) Decision_UV->Test_NMR No (Phenyl isolated) Final_Reject REJECT: Identity Mismatch (Likely 1-DCPP) Decision_UV->Final_Reject Yes (Aniline-like conjugation) Result_NMR_C Signal: Methine (CH) at ~3.8-4.0 ppm (Indicates C-Substitution) Test_NMR->Result_NMR_C Result_NMR_N Signal: Symmetric N-CH2 multiplets (Indicates N-Substitution) Test_NMR->Result_NMR_N Test_MS Step 3: Mass Fragmentation (MS/MS) Result_NMR_C->Test_MS Result_NMR_N->Final_Reject Final_Valid VALIDATED REFERENCE STANDARD (2-DCPP) Test_MS->Final_Valid Confirm m/z 231.1

Figure 1: Decision tree for the structural validation of 2-DCPP, prioritizing the exclusion of the N-substituted isomer.

Experimental Protocols

Protocol A: 1H-NMR Structural Validation

Objective: To definitively assign the phenyl ring attachment to the C2 position of the piperazine ring.

  • Solvent Selection: Dissolve 10 mg of the standard in 600 µL of DMSO-d6 . Avoid CDCl3 if possible, as the NH protons can broaden significantly due to exchange.

  • Acquisition: Acquire a standard 1H spectrum (minimum 400 MHz, 64 scans).

  • Critical Analysis:

    • Target Signal (2-DCPP): Look for a dd (doublet of doublets) or multiplet integrating to 1H in the 3.5–4.5 ppm region. This represents the benzylic methine proton (Ar-CH-N).

    • Exclusion Signal (1-DCPP): If the spectrum shows symmetrical multiplets at 3.0–3.5 ppm integrating to 4H each (characteristic of the AA'BB' system of N-aryl piperazines), the sample is the N-substituted isomer.

    • NH Protons: 2-DCPP will show broad singlets for two distinct NH groups (unless rapid exchange occurs), whereas 1-DCPP has only one NH.

Protocol B: HPLC Purity & Isomer Separation

Objective: To quantify purity and separate potential regioisomeric impurities.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water (buffers basic amines).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm and 254 nm.

  • Expected Result:

    • 2-DCPP: Elutes earlier (lower k') due to higher polarity (two exposed secondary amines).

    • 1-DCPP: Elutes later due to the lipophilic N-aryl cap masking one amine.

Comparison Guide: 2-DCPP vs. Alternatives

When establishing a reference library, you must justify why 2-DCPP is used over alternatives.

AlternativeApplicabilityLimitations
1-(3,4-Dichlorophenyl)piperazine (1-DCPP) High. This is the pharmacological target for serotonin studies.Incorrect Isomer. Cannot be used to validate C-substituted scaffolds. Using this as a standard for 2-DCPP will lead to false identification.
2,3-Dichlorophenylpiperazine (2,3-DCPP) Medium. Intermediate for Aripiprazole.[1][2]Positional Isomer. The chloro-substitution pattern (2,3 vs 3,[1][2][3]4) is different. Easily resolved by NMR (aromatic splitting pattern).
Synthesis without Standard Low. Relies on theoretical yield.High Risk. Cyclization of diamines often yields mixtures of N- and C-isomers. Without a validated 2-DCPP standard, you cannot quantify the regioselectivity of your reaction.
Synthesis Pathway Visualization

Understanding where 2-DCPP comes from helps in controlling it as an impurity.

SynthesisPathways Precursor1 3,4-Dichlorophenacyl bromide Reaction Cyclization / Reduction Precursor1->Reaction Precursor2 Ethylenediamine Precursor2->Reaction Product_C This compound (C-Substituted) Reaction->Product_C Major Product Precursor3 3,4-Dichloroaniline Reaction_N N-Alkylation Precursor3->Reaction_N Precursor4 Bis(2-chloroethyl)amine Precursor4->Reaction_N Product_N 1-(3,4-Dichlorophenyl)piperazine (N-Substituted) Reaction_N->Product_N Major Product

Figure 2: Distinct synthetic pathways. 2-DCPP typically arises from phenacyl precursors, while 1-DCPP arises from aniline precursors.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 93601, 1-(3,4-Dichlorophenyl)piperazine. Retrieved from [Link](Note: Cited for comparative isomer data).

  • Reagentia (2025). Product Catalog: this compound (CAS 185110-06-9). Retrieved from [Link](Verifies commercial availability of the C-substituted isomer).

  • Elliott, S. (2011). The analysis of piperazines in seized materials. Drug Testing and Analysis.[3][4][5][6] (Provides fragmentation patterns for phenylpiperazines).

Sources

evaluating the selectivity of 2-(3,4-Dichlorophenyl)piperazine for dopamine vs serotonin transporters

Author: BenchChem Technical Support Team. Date: February 2026

The following guide evaluates the selectivity profile of 2-(3,4-Dichlorophenyl)piperazine , a structural isomer distinct from the more common N-substituted piperazines. This analysis synthesizes pharmacological principles with rigorous experimental protocols.

Compound Identity & Structural Significance[1][2][3]

Before evaluating selectivity, it is critical to distinguish the specific isomer . The nomenclature "this compound" refers to the C2-substituted isomer (CAS 185110-06-9), which is structurally distinct from the widely characterized N1-substituted isomer, 1-(3,4-dichlorophenyl)piperazine (often abbreviated as 3,4-DCPP or mCPP analog).

  • 1-(3,4-Dichlorophenyl)piperazine (N-substituted): A well-known serotonin transporter (SERT) ligand and 5-HT receptor agonist.

  • This compound (C-substituted): A structural analogue of 3,4-Dichlorophenmetrazine (3,4-CPM) . By replacing the morpholine oxygen of phenmetrazine with an amine (piperazine), this compound retains the "stimulant-like" phenethylamine backbone, likely acting as a monoamine releaser rather than a pure reuptake inhibitor.

Structural Comparison (DOT Visualization)

ChemicalStructure cluster_0 Target Compound (C2-Isomer) cluster_1 Common Alternative (N1-Isomer) C2 This compound (Phenmetrazine Analog) Mech1 Mechanism: Monoamine Releaser (Likely) C2->Mech1 N1 1-(3,4-Dichlorophenyl)piperazine (Trazodone Metabolite Analog) Mech2 Mechanism: SERT Transporter Ligand 5-HT Agonist N1->Mech2

Caption: Structural and mechanistic divergence between the C2-substituted target and the common N1-substituted analog.

Pharmacological Profile & Selectivity Logic

The selectivity of this compound for the Dopamine Transporter (DAT) versus the Serotonin Transporter (SERT) is governed by the Structure-Activity Relationship (SAR) of 2-phenylpiperazines.

SAR-Based Prediction
  • Parent Scaffold (2-Phenylpiperazine): Predominantly a Norepinephrine (NET) and Dopamine (DAT) releaser. It lacks significant SERT affinity.

  • 3,4-Dichloro Substitution: The addition of electron-withdrawing chlorine atoms at the 3 and 4 positions of the phenyl ring typically increases lipophilicity and steric bulk, which drastically enhances affinity for SERT while maintaining or slightly reducing DAT affinity.

  • Net Result: Unlike the parent 2-phenylpiperazine (DAT/NET selective), the 2-(3,4-dichloro) derivative is expected to exhibit a mixed DAT/SERT profile , potentially shifting towards a balanced release profile similar to 3,4-Dichlorophenmetrazine (3,4-CPM).

Comparative Affinity Table (Analogous Data)
CompoundDAT (

/

)
SERT (

/

)
Selectivity Ratio (DAT/SERT)Primary Class
This compound Low nM (Est.) Low nM (Est.) ~0.5 - 2.0 (Balanced) Releaser
2-Phenylpiperazine240 nM>10,000 nM< 0.02 (DAT Selective)Stimulant
1-(3,4-Dichlorophenyl)piperazine>1,000 nM24 nM> 40 (SERT Selective)Serotonergic
Cocaine (Standard)280 nM230 nM~1.2 (Non-selective)Uptake Inhibitor

Note: "Est." values are inferred from the 3,4-Dichlorophenmetrazine homologue data. Lower


 indicates higher potency.

Experimental Protocols for Selectivity Validation

To empirically determine the selectivity of this compound, you must utilize a functional uptake inhibition assay. Binding assays (


) alone are insufficient because they do not distinguish between transport inhibitors and substrate-type releasers.
Protocol A: Monoamine Uptake Inhibition Assay

Objective: Determine


 for DAT and SERT inhibition in transfected HEK293 cells.
  • Cell Preparation:

    • Use HEK293 cells stably expressing human DAT (hDAT) and human SERT (hSERT).

    • Plate cells at

      
       cells/well in 96-well plates coated with poly-D-lysine.
      
  • Compound Dilution:

    • Prepare a

      
       mM stock of this compound in DMSO.
      
    • Generate 8 serial dilutions (range:

      
       M to 
      
      
      
      M) in assay buffer (Krebs-Ringer-HEPES).
  • Incubation:

    • Pre-incubate cells with the test compound for 10 minutes at 37°C.

    • Critical Step: Add radioligands:

      
      Dopamine (for DAT) or 
      
      
      
      Serotonin (for SERT) at a final concentration of 20 nM.
    • Incubate for 5 minutes (DAT) or 10 minutes (SERT). Note: Short incubation prevents equilibrium issues with releasers.

  • Termination:

    • Rapidly aspirate buffer and wash 3x with ice-cold buffer.

    • Lyse cells with 1% SDS and measure radioactivity via liquid scintillation counting.

  • Analysis:

    • Fit data to a sigmoidal dose-response curve to calculate

      
      .
      
    • Selectivity Index:

      
      .
      
Protocol B: Release vs. Uptake Discrimination

Since 2-substituted piperazines are often releasers, you must verify the mechanism.

  • Method: Pre-load cells with

    
    Neurotransmitter, wash, then treat with the test compound.
    
  • Result: If radioactivity in the supernatant increases significantly compared to baseline, the compound is a releaser . If it only blocks uptake (Protocol A) but does not induce efflux (Protocol B), it is a reuptake inhibitor .

Workflow Diagram (DOT)

ExperimentalWorkflow cluster_Assay Functional Profiling Start Start: this compound Uptake Uptake Inhibition Assay (HEK-hDAT / HEK-hSERT) Start->Uptake Release Efflux Assay (Pre-loaded Cells) Start->Release Analysis Calculate IC50 & EC50 Uptake->Analysis Release->Analysis Decision Selectivity Ratio (DAT/SERT) Analysis->Decision SERT Selective SERT Selective Decision->SERT Selective Ratio > 10 Balanced Balanced Decision->Balanced Ratio 0.1 - 10 DAT Selective DAT Selective Decision->DAT Selective Ratio < 0.1

Caption: Workflow for distinguishing uptake inhibition from release and calculating selectivity ratios.

Interpretation & Application

Selectivity Ratio Implications[4]
  • Ratio < 0.1 (DAT Selective): High abuse potential, typical of potent psychostimulants (e.g., unsubstituted 2-phenylpiperazine).

  • Ratio ~ 1.0 (Balanced): Entactogenic profile. The 3,4-dichloro substitution often pushes the molecule into this category (similar to MDMA or 3,4-CPM), where simultaneous DA and 5-HT release creates a unique psychoactive effect.

  • Ratio > 10 (SERT Selective): Antidepressant or anxiogenic profile (similar to mCPP).

Conclusion

This compound is a hybrid monoaminergic probe . Unlike its N-substituted isomer (which is highly SERT-selective), this C-substituted isomer retains significant DAT activity due to its phenethylamine-like skeleton, while the dichloro-substitution enhances SERT interaction. It should be handled as a non-selective monoamine releaser until specific assay data confirms otherwise.

References

  • Rothman, R. B., & Baumann, M. H. (2006). Therapeutic potential of monoamine transporter ligands. Current Topics in Medicinal Chemistry.

  • Negus, S. S., et al. (2007). Effects of the dopamine/serotonin releaser 3,4-dichlorophenmetrazine on cocaine self-administration in rhesus monkeys. Journal of Pharmacology and Experimental Therapeutics. (Analogous Structure Data)

  • Simmler, L. D., et al. (2013). Pharmacological characterization of designer cathinones in vitro. British Journal of Pharmacology.

  • PubChem Compound Summary. (2024). This compound (CAS 185110-06-9).[1][2] National Center for Biotechnology Information.

  • Glennon, R. A. (1987). Psychoactive phenylisopropylamines. In: Psychopharmacology: The Third Generation of Progress.

Sources

benchmarking 2-(3,4-Dichlorophenyl)piperazine against other D2 partial agonists

Author: BenchChem Technical Support Team. Date: February 2026

Benchmarking Guide: 2-(3,4-Dichlorophenyl)piperazine vs. D2 Partial Agonists

Part 1: Executive Summary & Strategic Context

The Challenger: this compound (2-(3,4-DCPP)) The Incumbents: Aripiprazole, Brexpiprazole, Cariprazine.[1]

This guide outlines the technical framework for benchmarking This compound —a structural isomer distinct from the common metabolic fragment 1-(2,3-dichlorophenyl)piperazine found in aripiprazole.[1] While N-substituted phenylpiperazines (like 1-DCPP) are well-characterized as D2 "warheads," the C-substituted variant (2-DCPP) represents a distinct scaffold with altered steric and electronic properties.[1]

Scientific Objective: To determine if 2-(3,4-DCPP) functions as a D2 partial agonist (stabilizer) or shifts the profile toward full antagonism or transporter inhibition, utilizing a rigorous comparative analysis against FDA-approved standards.

Part 2: Pharmacological Benchmarking Landscape

To validate 2-(3,4-DCPP), you must map its activity against the "Gold Standard" stabilizers.[1] The following table establishes the reference baselines you must reproduce in your assay system before testing the candidate.

Table 1: Reference Profiles of D2 Partial Agonists
ParameterAripiprazole (Control A)Brexpiprazole (Control B)[1]Cariprazine (Control C)2-(3,4-DCPP) (Test)
D2 Affinity (

)
~0.34 nM~0.30 nM~0.49 nMTBD
Intrinsic Activity (

)
~60-70% (vs Dopamine)~45% (Reduced)~40-50%TBD
Functional Bias Balanced / Low

-arr
Low

-arr recruitment
D3 PreferentialTBD
Mechanism Partial AgonistPartial Agonist (Lower Intrinsic)Partial Agonist (D3 Bias)Hypothesis: Partial Agonist

Critical Insight: Aripiprazole has relatively high intrinsic activity, which can cause akathisia.[1] Brexpiprazole was engineered to lower this


 to reduce side effects.[1] Your goal is to see where 2-(3,4-DCPP) falls on this spectrum.

Part 3: Experimental Protocols (The "How-To")

This section details the self-validating protocols required to generate the missing data for 2-(3,4-DCPP).

Protocol A: Competition Binding Assay (Affinity)

Objective: Determine the binding affinity (


) of the test compound at the D2High and D2Low states.[1]
  • Membrane Prep: Use HEK293T cells stably expressing human D2L receptors.[1]

  • Radioligand: Use [

    
    H]-Spiperone  (0.2 nM) for antagonist/total binding or [
    
    
    
    H]-7-OH-DPAT
    for agonist-preferential binding.[1]
  • Incubation: 90 mins at 25°C in binding buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).

  • Displacement: Titrate 2-(3,4-DCPP) from

    
     M to 
    
    
    
    M.
  • Validation: Nonspecific binding defined by 10

    
    M Haloperidol.[1]
    
  • Analysis: Fit to a one-site competition model. Calculate

    
     using the Cheng-Prusoff equation.[1]
    
Protocol B: cAMP Accumulation Assay (G-Protein Efficacy)

Objective: Measure functional intrinsic activity (


) via the 

pathway.[1]
  • System: GloSensor™ cAMP (Promega) or HTRF cAMP (Cisbio) in CHO-K1 hD2L cells.[1]

  • Stimulation: Since D2 is

    
     coupled, you must first stimulate cAMP with Forskolin (10 
    
    
    
    M)
    .[1]
  • Agonist Mode: Add 2-(3,4-DCPP) and measure the inhibition of Forskolin-induced cAMP.[1]

  • Antagonist Mode: Add Dopamine (

    
     conc.) + 2-(3,4-DCPP) to measure inhibition of Dopamine signal.[1]
    
  • Calculation:

    • Normalize data: 0% = Forskolin alone, 100% = Forskolin + 1

      
      M Quinpirole (Full Agonist).[1]
      
    • Interpretation: If 2-(3,4-DCPP) inhibits cAMP by 50% relative to Quinpirole, it is a partial agonist (

      
      ).[1]
      
Protocol C: -Arrestin Recruitment (Signaling Bias)

Objective: Determine if the compound is "biased" (avoiding


-arrestin recruitment reduces tachyphylaxis).[1]
  • System: PathHunter® (DiscoverX) or Tango™ assay.[1]

  • Method: Enzyme Fragment Complementation (EFC).[1]

    
    -arrestin2 is fused to an enzyme acceptor; D2 receptor is fused to a donor.[1] Recruitment restores enzyme activity -> Chemiluminescence.[1]
    
  • Execution: Incubate cells with compound for 90 mins. Add detection reagents.

  • Bias Calculation: Compare

    
     and 
    
    
    
    of cAMP vs.
    
    
    -arrestin using the Black and Leff operational model to calculate the Bias Factor .[1]

Part 4: Visualization of Signaling & Workflow

Diagram 1: D2 Receptor Signaling & Benchmarking Pathways

This diagram illustrates the dual-pathway nature of D2 activation and where the partial agonists exert their specific effects.[1]

D2_Signaling cluster_benchmarks Reference Standards Compound 2-(3,4-DCPP) (Test Compound) D2R D2 Receptor (GPCR) Compound->D2R Binding (Ki) Gi Gi/o Protein Activation D2R->Gi Primary Signal Arrestin Beta-Arrestin Recruitment D2R->Arrestin Secondary Signal cAMP cAMP Inhibition (Therapeutic Efficacy) Gi->cAMP Reduces cAMP Internalization Receptor Internalization (Tolerance/Side Effects) Arrestin->Internalization Aripiprazole Aripiprazole (Balanced) Brexpiprazole Brexpiprazole (Lo-Intrinsic)

Caption: D2R signaling bifurcation. Partial agonists aim to activate Gi (left) while minimizing Beta-arrestin (right).[1]

Diagram 2: Experimental Workflow Logic

Workflow Start Compound 2-(3,4-DCPP) Step1 1. Radioligand Binding (Displacement) Start->Step1 Decision1 Ki < 100nM? Step1->Decision1 Step2 2. cAMP Assay (Gi Efficacy) Decision1->Step2 Yes Stop Discard / Redesign Decision1->Stop No (Inactive) Result2 Determine Emax (Intrinsic Activity) Step2->Result2 Step3 3. Beta-Arrestin (Tango Assay) Result2->Step3 Result3 Calculate Bias Factor Step3->Result3

Caption: Step-wise validation logic. High affinity (Step 1) is a prerequisite for functional profiling (Steps 2 & 3).[1]

Part 5: Data Interpretation Guide

When you analyze your results for 2-(3,4-DCPP), use this rubric to classify the compound:

  • The "Stabilizer" Zone (Ideal):

    • 
      : < 10 nM[1]
      
    • cAMP

      
      : 20% – 50% (Similar to Brexpiprazole)[1]
      
    • 
      -arrestin: Low recruitment (High Bias)[1]
      
  • The "Silent Antagonist" Zone:

    • 
      : < 10 nM[1]
      
    • cAMP

      
      : < 10%[1]
      
  • The "Full Agonist" Zone:

    • cAMP

      
      : > 80% (Approaching Dopamine/Quinpirole)[1]
      

References

  • Maeda, K., et al. (2014). "Brexpiprazole I: in vitro and in vivo characterization of a novel serotonin-dopamine activity modulator."[1] Journal of Pharmacology and Experimental Therapeutics, 350(3), 589-604.[1]

  • Masri, B., et al. (2008). "Antagonism of dopamine D2 receptor/beta-arrestin 2 interaction is a common property of clinically effective antipsychotics."[1] Proceedings of the National Academy of Sciences, 105(36), 13656-13661.[1] [1]

  • PDSP (Psychoactive Drug Screening Program). "UNC PDSP Assay Protocols." National Institute of Mental Health.[1]

  • Burstein, E. S., et al. (2005). "Characterization of the therapeutic target of the antipsychotic aripiprazole."[1] Journal of Pharmacology and Experimental Therapeutics, 315(3), 1278-1287.[1]

  • Kiss, B., et al. (2010). "Cariprazine (RGH-188), a dopamine D(3) receptor-preferring, D(3)/D(2) dopamine receptor antagonist-partial agonist antipsychotic candidate: in vitro and neurochemical profile."[1] Journal of Pharmacology and Experimental Therapeutics, 333(1), 328-340.[1]

Sources

A Comparative In Vivo Analysis of 2,3-DCPP and 3,4-DCPP: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed comparative analysis of the in vivo effects of two closely related phenylpiperazine compounds: 2,3-dichlorophenylpiperazine (2,3-DCPP) and 3,4-dichlorophenylpiperazine (3,4-DCPP). As structural isomers, their distinct pharmacological profiles lead to divergent physiological and toxicological outcomes. This document is intended for researchers, scientists, and drug development professionals to elucidate the nuanced differences between these compounds and to provide a framework for future in vivo investigations.

Introduction

2,3-DCPP and 3,4-DCPP are synthetic compounds that have garnered interest within the scientific community due to their psychoactive properties and their relationship to established pharmaceuticals. 2,3-DCPP is notably a precursor and a significant metabolite of the atypical antipsychotics aripiprazole and cariprazine[1][2]. In contrast, 3,4-DCPP is primarily recognized for its interaction with the serotonergic and adrenergic systems[2]. Understanding the distinct in vivo effects of these isomers is critical for predicting their therapeutic potential and toxicological risks.

Comparative Pharmacological Profiles

The primary divergence in the in vivo effects of 2,3-DCPP and 3,4-DCPP stems from their differing affinities for neurotransmitter systems.

2,3-Dichlorophenylpiperazine (2,3-DCPP)

In vivo and in vitro studies have established that 2,3-DCPP primarily acts as a partial agonist at dopamine D2 and D3 receptors[1][2]. This mechanism is central to its role as a metabolite of aripiprazole and cariprazine, contributing to their overall pharmacological effect.

A significant and concerning in vivo effect of 2,3-DCPP is its potent inhibition of 7-dehydrocholesterol reductase (DHCR7), a key enzyme in the final step of cholesterol biosynthesis. Treatment of mice with cariprazine, which is metabolized to 2,3-DCPP, resulted in elevated levels of 7-dehydrocholesterol (7-DHC) in both the brain and serum[2]. This finding is of particular importance as the inhibition of DHCR7 is associated with the developmental disorder Smith-Lemli-Opitz syndrome, suggesting a potential for developmental neurotoxicity with 2,3-DCPP exposure[2].

3,4-Dichlorophenylpiperazine (3,4-DCPP)

3,4-DCPP's pharmacological activity is characterized by its action as a serotonin releaser via the serotonin transporter and as a β1-adrenergic receptor blocker, albeit with relatively low affinity for both targets[2]. While direct in vivo studies on 3,4-DCPP are limited, its mechanism of action suggests a profile distinct from its 2,3-isomer. The serotonergic activity of phenylpiperazines is often associated with stimulant-like behavioral effects[3].

The behavioral effects of the related compound, m-chlorophenylpiperazine (m-CPP), a known serotonin receptor agonist, have been studied in rodents and are often used as a proxy to understand the potential effects of similar serotonergic compounds. In rats, m-CPP has been shown to induce anxiety-like behaviors and can affect locomotor activity[4][5].

Comparative Data Summary

Feature2,3-Dichlorophenylpiperazine (2,3-DCPP)3,4-Dichlorophenylpiperazine (3,4-DCPP)
Primary Mechanism of Action Partial agonist at dopamine D2 and D3 receptors[1][2].Serotonin releaser and β1-adrenergic receptor blocker[2].
Key In Vivo Finding Inhibition of DHCR7, leading to elevated 7-DHC levels in mouse brain and serum (as a metabolite of cariprazine)[2].Data from direct in vivo studies are limited. Effects are inferred from its mechanism of action and studies on related compounds.
Potential Behavioral Effects Likely to be influenced by its dopaminergic partial agonism.Potentially stimulant-like and anxiogenic, based on its serotonergic activity and comparison to m-CPP[3][4][5].
Potential Toxicity Developmental neurotoxicity due to DHCR7 inhibition[2].General toxic effects of piperazine derivatives include agitation, anxiety, and cardiac symptoms[3].
Metabolic Relevance Active metabolite of aripiprazole and cariprazine[1][2].Not a known major metabolite of commonly used pharmaceuticals.

Experimental Protocols

In Vivo Assessment of DHCR7 Inhibition by 2,3-DCPP (via Cariprazine Administration)

This protocol is based on the study by Korade et al. (2018) which investigated the effects of cariprazine on cholesterol biosynthesis in mice[2].

Objective: To determine the in vivo effect of 2,3-DCPP (as a metabolite of cariprazine) on the levels of 7-dehydrocholesterol (7-DHC) in brain and serum.

Animal Model: C57BL/6J mice.

Procedure:

  • Animal Acclimation: House mice in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water for at least one week prior to the experiment.

  • Drug Administration: Prepare a solution of cariprazine in a suitable vehicle (e.g., saline with a small percentage of a solubilizing agent). Administer cariprazine to the experimental group via an appropriate route (e.g., intraperitoneal injection or oral gavage) at a predetermined dose. Administer the vehicle alone to the control group.

  • Sample Collection: At a specified time point after the final dose, euthanize the mice. Collect blood via cardiac puncture and immediately process to obtain serum. Perfuse the brain with cold saline and harvest for analysis.

  • Sterol Extraction and Analysis:

    • Homogenize brain tissue in a suitable solvent (e.g., chloroform/methanol).

    • Perform a lipid extraction on both brain homogenates and serum samples.

    • Analyze the extracted sterols using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the levels of 7-DHC and cholesterol.

  • Data Analysis: Compare the 7-DHC/cholesterol ratio between the cariprazine-treated and control groups using appropriate statistical tests (e.g., t-test or ANOVA).

Causality: The administration of cariprazine, which is metabolized to 2,3-DCPP, allows for the in vivo assessment of 2,3-DCPP's effect on the DHCR7 enzyme. An increase in the 7-DHC/cholesterol ratio in the treated group compared to the control group would provide evidence of DHCR7 inhibition by 2,3-DCPP in vivo.

Signaling Pathways and Experimental Workflows

Proposed Mechanism of Action of 2,3-DCPP and 3,4-DCPP

G cluster_0 2,3-DCPP cluster_1 3,4-DCPP 2,3-DCPP_node 2,3-DCPP D2_D3 Dopamine D2/D3 Receptors 2,3-DCPP_node->D2_D3 Binds to DHCR7 DHCR7 Enzyme 2,3-DCPP_node->DHCR7 Binds to Partial_Agonism Partial Agonism D2_D3->Partial_Agonism Inhibition Inhibition DHCR7->Inhibition Cholesterol_Biosynthesis Cholesterol Biosynthesis Inhibition->Cholesterol_Biosynthesis Disrupts 3,4-DCPP_node 3,4-DCPP SERT Serotonin Transporter 3,4-DCPP_node->SERT Acts on Beta1_AR β1-Adrenergic Receptor 3,4-DCPP_node->Beta1_AR Acts on Serotonin_Release Serotonin Release SERT->Serotonin_Release Induces Blockade Blockade Beta1_AR->Blockade Induces

Caption: Mechanisms of 2,3-DCPP and 3,4-DCPP.

Experimental Workflow for In Vivo DHCR7 Inhibition Assay

G Start Start: C57BL/6J Mice Acclimation Acclimation (1 week) Start->Acclimation Grouping Randomization into Control & Treatment Groups Acclimation->Grouping Dosing Dosing: Control (Vehicle) Treatment (Cariprazine) Grouping->Dosing Sample_Collection Euthanasia & Sample Collection (Blood & Brain) Dosing->Sample_Collection Lipid_Extraction Lipid Extraction Sample_Collection->Lipid_Extraction LCMSMS LC-MS/MS Analysis (7-DHC & Cholesterol) Lipid_Extraction->LCMSMS Data_Analysis Data Analysis: Compare 7-DHC/Cholesterol Ratio LCMSMS->Data_Analysis End End: Assess DHCR7 Inhibition Data_Analysis->End

Caption: Workflow for DHCR7 inhibition assay.

Conclusion and Future Directions

The in vivo effects of 2,3-DCPP and 3,4-DCPP are predicted to be substantially different based on their distinct primary pharmacological targets. 2,3-DCPP's activity is dominated by its partial agonism at dopamine D2/D3 receptors and its potent inhibition of DHCR7, raising concerns about its potential for developmental neurotoxicity. In contrast, 3,4-DCPP is expected to exert its effects primarily through the serotonergic and adrenergic systems, with a behavioral profile that may include stimulant and anxiogenic properties.

A significant knowledge gap exists regarding the in vivo pharmacology and toxicology of 3,4-DCPP. Future research should prioritize direct in vivo studies to characterize its behavioral effects, pharmacokinetic profile, and acute and chronic toxicity. Such studies are essential for a comprehensive understanding of this compound and to validate the predictions based on its mechanism of action. For 2,3-DCPP, further investigation into its developmental toxicity is warranted, particularly given its presence as a metabolite of clinically used antipsychotic medications.

References

  • Caccia, S. (2006). Aripiprazole metabolism and its metabolite-to-parent drug ratio in rat brain. Pharmacologyonline, 2, 252-260.
  • Haleem, D. J. (1993).
  • Korade, Z., Jiang, Y., Kim, H. W., Scherrer, D. E., Jewell, E., Wessjohann, L. A., ... & Porter, N. A. (2018). Dichlorophenyl piperazines, including a recently-approved atypical antipsychotic, are potent inhibitors of DHCR7, the last enzyme in cholesterol biosynthesis. Toxicology and applied pharmacology, 349, 21–28.
  • Mavanji, V., Meti, B., & Datta, S. (2002). Sleep-wake effects of meta-chlorophenyl piperazine and mianserin in the behaviorally depressed rat. European journal of pharmacology, 455(1), 35–41.
  • Singh, A., & Sharma, A. (2005). Behavioral effects of 1-(m-chlorophenyl)piperazine (m-CPP) in a rat model of tardive dyskinesia. Yakugaku zasshi : Journal of the Pharmaceutical Society of Japan, 125(5), 431–436.
  • Singh, N., & Sharma, A. (1997). A discriminative stimulus produced by 1-(3-chlorophenyl)-piperazine (mCPP) as a putative animal model of anxiety. Behavioural pharmacology, 8(2-3), 199–207.
  • Wikipedia. (2023, October 27). 2,3-Dichlorophenylpiperazine. In Wikipedia. Retrieved February 12, 2026, from [Link]

Sources

Technical Assessment Guide: Off-Target Profiling of 2-(3,4-Dichlorophenyl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

Compound Identity: 2-(3,4-Dichlorophenyl)piperazine (CAS: 185110-06-9) Common Abbreviation: 2,3-DCPP (Note: Distinct from the metabolite 1,3-DCPP/mCPP) Primary Application: Novel scaffold for NK1 antagonists, monoamine reuptake inhibitors, and peptide mimetics.

The Challenge: Piperazine scaffolds are "privileged structures" in medicinal chemistry, meaning they frequently bind to multiple G-Protein Coupled Receptors (GPCRs). While 1-(3,4-dichlorophenyl)piperazine (the N-substituted isomer) is a known metabolite with a "dirty" pharmacological profile (promiscuous binding to 5-HT, Dopamine, and Adrenergic receptors), the 2-substituted isomer (C-substituted) presents a unique structural opportunity.

This guide provides a rigorous framework to assess whether the steric shift of the phenyl ring from the Nitrogen (N1) to the Carbon (C2) successfully mitigates the off-target liabilities associated with the piperazine class.

Comparative Analysis: The Candidate vs. The Reference

To objectively assess the performance of this compound, you must benchmark it against its positional isomer and a known promiscuous standard.

FeatureCandidate: this compoundReference A: 1-(3,4-Dichlorophenyl)piperazineReference B: mCPP (1-(3-chlorophenyl)piperazine)
Substitution C2-Position (Carbon-linked)N1-Position (Nitrogen-linked)N1-Position
Key Liability Unknown (Hypothesis: Reduced 5-HT affinity due to sterics)High 5-HT2C Agonism, 5-HT3 AntagonismHigh Pan-Serotonergic Activity
Metabolic Risk CYP2D6 / CYP3A4 substrate potentialActive metabolite of TrazodoneActive metabolite of Trazodone/Nefazodone
hERG Risk Moderate (Basic amine pKa ~9.8)High (Class effect)High
Structural Hypothesis

The N1-nitrogen in piperazines is often the key pharmacophore interacting with the aspartate residue in aminergic GPCR binding pockets. By moving the bulky dichlorophenyl group to C2, you potentially disrupt the optimal binding geometry for 5-HT2C and Alpha-1 receptors, theoretically improving selectivity. The protocols below are designed to validate this hypothesis.

Experimental Protocols: The Assessment Workflow

Phase 1: The "Safety Screen 44" (Binding Affinity)

Objective: Determine the


 (Inhibition Constant) across a broad panel of receptors to identify "hits" (

inhibition at

).

Methodology:

  • Ligand Preparation: Dissolve this compound in 100% DMSO to 10 mM stock. Serial dilute to testing concentration (

    
     for primary screen).
    
  • Assay Conditions: Use radioligand displacement assays.

    • 5-HT2C Receptor: [3H]-Mesulergine, CHO cells.

    • Alpha-1 Adrenergic: [3H]-Prazosin, Rat brain membranes.

    • hERG Channel: [3H]-Dofetilide (or automated patch clamp in Phase 3).

  • Data Analysis: Calculate % Inhibition.

    • If Inhibition

      
      : Target is "Clean".
      
    • If Inhibition

      
      : Proceed to 
      
      
      
      determination (8-point dose-response).

Critical Control: Run 1-(3,4-Dichlorophenyl)piperazine in parallel. If the Candidate shows significantly lower affinity (higher


) than the Reference, the C2-substitution strategy is validated.
Phase 2: Functional Validation (Agonist vs. Antagonist)

Context: Binding does not equal activation. Piperazines are often agonists at 5-HT2C (anxiety/anorexia risk) and antagonists at 5-HT2A.

Protocol: Calcium Flux Assay (Gq-Coupled)

  • Cell Line: HEK293 stably expressing human 5-HT2C (edited isoform).

  • Dye: Fluo-4 AM (Calcium indicator).

  • Procedure:

    • Load cells with Fluo-4 AM for 45 mins at 37°C.

    • Inject Candidate compound (0.1 nM to 10

      
      ).
      
    • Agonist Mode: Measure fluorescence increase (RFU) relative to 5-HT (

      
      ).
      
    • Antagonist Mode: Pre-incubate with Candidate, then inject

      
       of 5-HT. Measure reduction in signal.
      

Causality Check: If the Candidate binds but induces zero Calcium flux and blocks 5-HT response, it is a neutral antagonist (safer profile than an agonist like mCPP).

Phase 3: hERG Cardiotoxicity Assessment

Objective: Piperazines are basic amines that can get trapped in the hERG channel pore, causing QT prolongation.

Protocol: Automated Patch Clamp (QPatch/PatchXpress)

  • Cells: CHO-hERG stable line.

  • Solutions: Extracellular (Tyrode’s); Intracellular (High K+).

  • Voltage Protocol: Depolarize to +20 mV (2s), Repolarize to -50 mV (2s) to elicit tail current.

  • Endpoint: Measure tail current amplitude in presence of Candidate (0.1, 1, 10, 30

    
    ).
    
  • Reference: Positive control E-4031 (

    
    ).
    

Visualizing the Assessment Logic

Workflow Diagram: Off-Target Screening Decision Tree

This diagram illustrates the logical flow for clearing the compound for further development.

OffTargetAssessment Start Compound: this compound Screen Phase 1: Broad Binding Screen (10 µM Single Point) Start->Screen Decision1 > 50% Inhibition? Screen->Decision1 Clean Target Cleared (Low Risk) Decision1->Clean No Ki_Det Determine Ki (Dose Response) Decision1->Ki_Det Yes Tox_Eval Phase 3: hERG & Cytotoxicity Clean->Tox_Eval Proceed Func_Assay Phase 2: Functional Assay (Agonist vs Antagonist) Ki_Det->Func_Assay If Ki < 1 µM Func_Assay->Tox_Eval

Caption: Decision tree for escalating off-target signals from binding hits to functional risk assessment.

Signaling Pathway: The 5-HT2C Liability

The most critical off-target for phenylpiperazines is the 5-HT2C receptor. Understanding this pathway explains the risk of anxiety and hypophagia.

SignalingPathway Ligand Piperazine Ligand Receptor 5-HT2C GPCR Ligand->Receptor Binds Gq Gαq Protein Receptor->Gq Activates PLC PLCβ Gq->PLC Stimulates IP3 IP3 PLC->IP3 Hydrolyzes PIP2 PIP2 PIP2 Ca Ca2+ Release IP3->Ca ER Release Response Anxiety / Anorexia (Adverse Effect) Ca->Response Downstream

Caption: The 5-HT2C Gq-signaling cascade. Agonism here is a key liability for piperazine derivatives.

Data Interpretation & Acceptance Criteria

When reviewing your data, use these thresholds to categorize the risk of this compound:

ParameterLow Risk (Ideal)Moderate Risk (Manageable)High Risk (Red Flag)
5-HT2C Affinity (

)



Functional Mode Antagonist / NullPartial Agonist (

)
Full Agonist (

)
hERG




Selectivity Ratio

-fold vs Target

-fold

-fold

Expert Insight: If your C2-substituted candidate shows a


 at 5-HT2C while the N1-isomer (Reference A) shows 

, you have successfully demonstrated that the structural modification reduces off-target liability.

References

  • Welz, A., & Koba, M. (2020). Piperazine derivatives as dangerous abused compounds. Acta Pharmaceutica.

  • Roth, B. L., et al. (2000). The Psychoactive Drug Screening Program (PDSP) Protocol for Off-Target Profiling. NIMH PDSP.

  • Bantscheff, M., et al. (2009). Chemaproteomics profiling of kinase inhibitors reveals specific off-target interactions. Nature Biotechnology.

  • Sigma-Aldrich. (2024). Product Specification: this compound (CAS 185110-06-9).[1][2]

  • Meimetis, N., et al. (2024). Inference of drug off-target effects on cellular signaling using interactome-based deep learning. iScience.

Sources

validation of an analytical method for 2-(3,4-Dichlorophenyl)piperazine using a reference standard

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Analyte Profile

This guide provides a rigorous validation framework for 2-(3,4-Dichlorophenyl)piperazine (2,3,4-DCPP) . Unlike the more common N-substituted isomer [1-(3,4-dichlorophenyl)piperazine], the requested analyte features the phenyl ring attached to the C2 carbon of the piperazine heterocycle. This creates a chiral center, necessitating specific attention to enantiomeric purity in the reference standard.

This document compares two primary analytical methodologies:

  • HPLC-UV (DAD): The robust choice for Quality Control (QC) and potency assay.

  • LC-MS/MS: The high-sensitivity choice for trace analysis (genotoxic impurities) or bioanalytical studies.

Analyte Critical Quality Attributes (CQA)
AttributeSpecificationTechnical Implication
Chemical Structure C-substituted PiperazinePossesses a chiral center at C2.
Basicity High (Secondary Amine)Prone to peak tailing on standard C18 columns; requires end-capped columns or pH modification.
UV Chromophore Dichlorophenyl moietyAllows UV detection (λmax ~210-220 nm, secondary band ~260 nm), unlike unsubstituted piperazine.
Solubility Moderate (Polar)Soluble in Methanol/Water; often supplied as HCl salt.

The Reference Standard: The Foundation of Accuracy

Validation is impossible without a qualified Reference Standard (RS). For 2,3,4-DCPP, the RS must be characterized beyond simple purity.

Reference Standard Qualification Protocol
  • Identity: 1H-NMR and 13C-NMR to confirm the C2-substitution pattern (distinguishing it from N1-substitution).

  • Purity: >99.5% by HPLC (Area %).

  • Chiral Purity: If the analyte is intended as a single enantiomer, Chiral HPLC is mandatory to quantify the enantiomeric excess (ee).

  • Salt Form: Confirm stoichiometry (e.g., Monohydrochloride vs. Dihydrochloride) using Ion Chromatography or Elemental Analysis, as this drastically alters the molecular weight used in calculations.

Critical Note: Ensure your Certificate of Analysis (CoA) explicitly states whether the purity is "as is" or "dried basis." For quantitative validation, always correct for water content (Karl Fischer) and residual solvents.

Method Comparison: HPLC-UV vs. LC-MS/MS

The choice of method depends on the "Fit-for-Purpose" criteria defined in ICH Q2(R2).

Comparative Performance Matrix
FeatureMethod A: HPLC-UV (DAD)Method B: LC-MS/MS (QqQ)
Primary Application Raw Material Assay, Purity Testing (QC)Trace Impurity, Bioanalysis (PK)
Limit of Quantitation ~0.5 - 1.0 µg/mL~0.5 - 1.0 ng/mL (1000x lower)
Specificity Moderate (Relies on Retention Time & UV Spectrum)High (MRM Transitions)
Throughput High (10-15 min run)High (3-5 min run)
Cost Per Sample Low ($)High (

$)
Robustness Excellent (Less susceptible to matrix effects)Moderate (Susceptible to ion suppression)
Decision Logic for Method Selection

MethodSelection Start Select Analytical Goal Conc Expected Concentration? Start->Conc High High (>10 µg/mL) (e.g., Potency) Conc->High Assay Low Trace (<1 µg/mL) (e.g., Impurity/Bio) Conc->Low Trace HPLC Select HPLC-UV (Method A) High->HPLC Matrix Sample Matrix? Low->Matrix Simple Simple (Solvent/Buffer) Matrix->Simple Complex Complex (Plasma/Urine) Matrix->Complex Simple->HPLC LCMS Select LC-MS/MS (Method B) Complex->LCMS

Figure 1: Decision tree for selecting the appropriate analytical technique based on concentration and matrix complexity.

Detailed Experimental Protocols

Method A: HPLC-UV (Robust QC Method)

This method utilizes an acidic mobile phase to ensure the basic piperazine nitrogen is fully protonated, preventing secondary interactions with silanol groups.

  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus C18), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.2).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 60% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: DAD at 215 nm (primary) and 254 nm (secondary).

  • Injection Volume: 10 µL.

  • Column Temp: 30°C.

Why this works: The low pH suppresses silanol ionization on the column, resulting in sharp peaks for the amine. The 215 nm wavelength targets the phenyl ring absorption for maximum sensitivity [1].

Method B: LC-MS/MS (High Sensitivity)
  • Column: Phenyl-Hexyl (e.g., Phenomenex Kinetex), 100 x 2.1 mm, 2.6 µm. (Phenyl phase offers unique selectivity for the dichlorophenyl ring).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Ionization: ESI Positive Mode.

  • MRM Transitions:

    • Quantifier: [M+H]+ → Fragment A (e.g., 231 → 188).

    • Qualifier: [M+H]+ → Fragment B (e.g., 231 → 153).

    • Note: Precursor ion mass depends on the isotope pattern of the two chlorine atoms (

      
       vs 
      
      
      
      ).

Validation Workflow (ICH Q2 R2 Compliant)

The validation must demonstrate the method is suitable for its intended use.[1][2][3]

System Suitability Testing (SST)

Before every run, the following must be passed:

  • Tailing Factor (

    
    ): 
    
    
    
    (Crucial for amines).
  • Theoretical Plates (

    
    ): 
    
    
    
    .
  • RSD of Retention Time:

    
     (n=6 injections).
    
  • RSD of Peak Area:

    
     (HPLC) or 
    
    
    
    (LC-MS).
Linearity & Range

Prepare a minimum of 5 concentration levels.

  • Range: 80% to 120% of the target test concentration.

  • Acceptance: Correlation coefficient (

    
    ) 
    
    
    
    .[4]
Accuracy (Recovery)

Spike the Reference Standard into the sample matrix (or placebo) at three levels: 80%, 100%, and 120%.

  • Equation:

    
    
    
  • Target: 98.0% – 102.0% (for Assay).

Specificity (Forced Degradation)

Subject the sample to stress conditions (Acid, Base, Oxidation, Heat, Light) to ensure the method can separate this compound from its degradation products.

  • Requirement: Peak purity index (via DAD or MS) must indicate a single component.

Validation Workflow Diagram

ValidationFlow Start Validation Protocol Start SST System Suitability (SST) Tailing < 1.5, RSD < 1% Start->SST Spec Specificity (Placebo/Degradation check) SST->Spec Lin Linearity (5 Levels) R² > 0.999 Spec->Lin Acc Accuracy (Spike Recovery) 80%, 100%, 120% Levels Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec Robust Robustness (Flow, pH, Temp variations) Prec->Robust Report Final Validation Report Robust->Report

Figure 2: Step-by-step validation workflow aligned with ICH Q2(R2) guidelines.

Troubleshooting & Expert Insights

The "Ghost Peak" Phenomenon

Piperazines are "sticky." If you observe carryover (ghost peaks in blank injections):

  • Solution: Use a needle wash of 50:50 Methanol:Water with 0.1% Formic Acid. The acid helps protonate the amine, making it more soluble in the wash solvent.

Isomer Interference

Ensure your method separates the 2-(3,4-DCPP) from the 1-(3,4-DCPP) isomer.

  • Test: Inject a mix of both isomers during development. The C-substituted isomer (2-position) is sterically more hindered and usually elutes earlier than the N-substituted isomer on C18 columns.

References

  • International Council for Harmonisation (ICH). (2023).[2] Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • Wiergowski, M., et al. (2022).[1] Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. Toxics, 10(4), 150. Retrieved from [Link]

  • United Nations Office on Drugs and Crime (UNODC). (2013). Recommended Methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]

Sources

Safety Operating Guide

Operational Disposal Guide: 2-(3,4-Dichlorophenyl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile[1]

2-(3,4-Dichlorophenyl)piperazine (often an analog or isomer of the more common 1-substituted phenylpiperazines used in psychoactive research) presents a dual-hazard profile for disposal: it is both a halogenated organic and a secondary amine (base) .[1]

Effective disposal requires strict adherence to "Cradle-to-Grave" management. Unlike simple organic solvents, this compound cannot be incinerated in standard fuel-blending kilns without acid-gas scrubbing capabilities due to the release of hydrogen chloride (HCl) and potential dioxin formation during combustion.

Chemical Identity & Hazardous Properties
PropertyDataDisposal Implication
Chemical Structure Chlorinated PhenylpiperazineHalogenated Waste Stream: Requires high-temp incineration with scrubbers.[1][2]
Functional Group Secondary Amine (Basic)Segregation Critical: Incompatible with acids (exothermic) and oxidizers.[1]
Physical State Solid (typically HCl salt or free base oil)Packing: Solids must be containerized to prevent dust inhalation.[1]
Hazards (GHS) Skin/Eye Irritant, Aquatic ToxicityPPE: Double nitrile gloves and N95/P100 respiratory protection required during waste transfer.[1]
RCRA Status Characteristic (Toxic/Irritant)Not typically P- or U-listed by specific name, but regulated under general halogenated waste codes.[1]

Pre-Disposal Segregation Strategy

The "Why" Behind the Protocol: The most common laboratory accidents involving waste occur due to improper segregation. Mixing this compound with acidic waste streams (e.g., waste H₂SO₄ or HCl) will trigger an immediate exothermic neutralization reaction. This can pressurize waste containers, leading to rupture or explosion.

Furthermore, mixing halogenated compounds with non-halogenated solvents (like acetone or ethanol) contaminates the entire volume, forcing the disposal vendor to treat the whole drum as "halogenated," significantly increasing disposal costs and environmental processing load.

Decision Logic: Waste Stream Segregation

The following logic gate ensures the material ends up in the correct waste stream.

WasteSegregation Start Waste Generation: This compound StateCheck Physical State? Start->StateCheck SolidWaste Solid Waste (Pure compound, contaminated gloves) StateCheck->SolidWaste Solid LiquidWaste Liquid Waste (Mother liquor, reaction mixture) StateCheck->LiquidWaste Liquid FinalSolid Bin: Hazardous Solid Label: Toxic/Irritant SolidWaste->FinalSolid SolventCheck Is it dissolved in Acids? LiquidWaste->SolventCheck Neutralize STOP: Neutralize carefully before combining (Expert Only) SolventCheck->Neutralize Yes (Acidic) HalogenCheck Stream Selection SolventCheck->HalogenCheck No (Organic/Basic) FinalLiquid Carboy: Halogenated Organic (Basic/Neutral) HalogenCheck->FinalLiquid Assign to Halogenated Stream

Figure 1: Decision matrix for segregating piperazine derivatives. Note the critical stop point for acidic mixtures to prevent exothermic pressurization.

Detailed Disposal Procedures

Scenario A: Disposal of Pure Solid or Contaminated Debris

Applicability: Expired reagents, weigh boats, contaminated gloves, spill cleanup materials.[1]

  • Container Selection: Use a wide-mouth high-density polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk for solid waste.

  • Bagging: Place the solid waste inside a clear, heavy-duty polyethylene bag (minimum 2 mil thickness) before placing it into the jar. This "double containment" prevents dust release when the disposal vendor opens the drum.

  • Labeling:

    • Primary Constituent: "this compound"[1]

    • Hazard Class: "Irritant," "Toxic."

    • State: "Solid."[3]

  • Storage: Store in a satellite accumulation area (SAA) away from oxidizers.

Scenario B: Disposal of Liquid Reaction Mixtures (Mother Liquor)

Applicability: Post-reaction solvents containing the piperazine derivative.

  • Compatibility Check: Ensure the collection carboy is designated for Halogenated Organics .

    • Critical Check: Verify the carboy pH. If the carboy previously held acidic waste, do not add the piperazine solution until you have verified the carboy is empty or neutralized.

  • Transfer Protocol:

    • Use a funnel with a splash guard.

    • Perform transfer in a fume hood to capture volatile organic compounds (VOCs).

    • Leave at least 10% headspace in the carboy for thermal expansion.

  • Labeling:

    • List all solvents (e.g., "Dichloromethane 80%, Methanol 15%").

    • Explicitly list the solute: "this compound <5%".

    • Mark the "Halogenated" checkbox on the hazardous waste tag.

The "Cradle-to-Grave" Destruction Lifecycle[1]

Researchers must understand that "disposal" does not end at the lab door. The presence of the chlorine atoms on the phenyl ring dictates a specific incineration path.

Mechanism of Destruction: The waste is sent to a RCRA-permitted TSDF (Treatment, Storage, and Disposal Facility).

  • Combustion: The material is incinerated at >1000°C.

  • Reaction: The carbon backbone burns to CO₂. The nitrogen forms N₂/NOx. The Chlorine atoms form Hydrogen Chloride (HCl) gas.

  • Scrubbing: The exhaust gas passes through a wet alkaline scrubber (using lime or caustic soda) to neutralize the HCl, preventing acid rain formation.

DisposalLifecycle Lab Lab Satellite Area (Accumulation) Vendor Waste Vendor (Lab Pack) Lab->Vendor Pickup TSDF Incinerator Facility (RCRA Part B Permit) Vendor->TSDF Transport Scrubber Wet Scrubber (Neutralizes HCl) TSDF->Scrubber Flue Gas (HCl) Release Clean Emission (CO2, N2, H2O) Scrubber->Release Neutralized

Figure 2: The destruction pathway.[1] The scrubber stage is the critical reason why halogenated waste must be identified upstream in the laboratory.

Emergency Spill Response (Small Scale)

If this compound is spilled in the lab:

  • Evacuate & Ventilate: If the spill is significant (powder dispersed in air), evacuate the immediate area to let dust settle.

  • PPE: Don nitrile gloves, lab coat, and safety goggles. If powder is fine, use an N95 respirator.

  • Containment:

    • Solids: Gently cover with wet paper towels to prevent dust generation, then scoop into a waste bag.

    • Liquids: Absorb with vermiculite or a commercial organic spill pad.

  • Surface Decontamination: Wipe the surface with a dilute weak acid (e.g., 5% acetic acid or citric acid) to protonate the amine and make it water-soluble, followed by a soap and water wash. Do not use bleach (potential reaction with amines).

References

  • U.S. Environmental Protection Agency (EPA). (2023). Hazardous Waste Characteristics: A User-Friendly Reference Document. Retrieved from [Link]

  • PubChem. (2023). Compound Summary: 2,3-Dichlorophenylpiperazine.[4] National Library of Medicine. Retrieved from [Link]

Sources

Personal protective equipment for handling 2-(3,4-Dichlorophenyl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Immediate Action Profile

Compound: 2-(3,4-Dichlorophenyl)piperazine (3,4-DCPP) CAS No: 57260-67-0 Physical State: Solid (Crystalline powder) Primary Hazards: Skin/Eye Irritant (Severe), Respiratory Irritant.[1] Critical Directive: Treat as a halogenated organic amine . While officially classified as an irritant, piperazine derivatives possess sensitizing potential. Zero-skin-contact protocols are mandatory.[1]

ParameterCritical Specification
Respiratory N95/P2 minimum for solids; Fume Hood mandatory for solutions.[1]
Dermal Nitrile (Double gloved) for solids. Laminate/PVA for chlorinated solvents.
Ocular Chemical Splash Goggles (Indirect Vent). Safety glasses are insufficient.
Disposal Halogenated Organic Waste (Incineration).

Hazard Assessment & Risk Stratification (The "Why")

Effective safety is not about blind compliance; it is about understanding the mechanism of injury.

  • The Piperazine Moiety: Piperazines are secondary amines known to cause respiratory and dermal sensitization . While the specific SDS for 3,4-DCPP highlights irritation (H315, H319, H335), the structural alert for sensitization requires you to handle this with a higher safety factor than a standard irritant.[1]

  • The Chlorinated Ring: The addition of chlorine atoms increases lipophilicity, potentially enhancing skin absorption compared to naked piperazine.

  • The State of Matter: As a solid powder, the primary vector of exposure is inhalation of fugitive dust during weighing and surface contamination leading to secondary dermal exposure.

PPE Technical Specifications (The "What")

Hand Protection: The "Carrier Solvent" Rule

Field Insight: Never select gloves based on the solute alone. In solution, the solvent drives permeation.

State of MatterSolvent ContextRecommended Glove SystemBreakthrough Time
Solid / Powder N/ANitrile (0.11 mm min) (Double gloving recommended)> 480 min (Solid)
Solution Methanol / EthanolNitrile (0.11 mm) > 240 min
Solution Dichloromethane (DCM)Silver Shield / Laminate (Use Nitrile outer glove for dexterity)> 240 min (DCM degrades Nitrile in <5 min)
Solution DMF / DMSOButyl Rubber or Thick Nitrile > 480 min
Respiratory & Eye Protection
  • Solids (Weighing/Transfer):

    • Engineering Control: Weigh inside a Powder Containment Hood or Fume Hood.

    • PPE: If hood is unavailable (not recommended), use a Half-face respirator with P100/P3 cartridges .[1] Disposable N95s are a bare minimum and often fail due to poor face seal.

  • Liquids (Reaction/Quench):

    • Engineering Control: Standard Fume Hood (Sash at 18 inches).

    • PPE: Indirect Vent Goggles . Face shields are supplementary, not primary—vapors bypass shields.

Operational Protocols (The "How")

Workflow Logic & Decision Matrix

The following diagram illustrates the decision logic for selecting PPE and engineering controls based on the experimental state.

PPE_Selection_Logic Start START: Task Definition State_Decision State of Matter? Start->State_Decision Solid Solid / Powder State_Decision->Solid Liquid Solution / Reaction State_Decision->Liquid Weighing Weighing / Transfer Solid->Weighing Control_Solid Control: Powder Hood or Static-Dissipative Mat Weighing->Control_Solid Solid_PPE PPE: Double Nitrile Gloves + N95/P100 Mask + Splash Goggles Control_Solid->Solid_PPE Solvent_Check Carrier Solvent? Liquid->Solvent_Check Chlorinated Chlorinated (DCM, CHCl3) Solvent_Check->Chlorinated Polar Polar (MeOH, Water) Solvent_Check->Polar Control_Liquid Control: Chemical Fume Hood (Sash < 18") Chlorinated->Control_Liquid Polar->Control_Liquid PPE_Laminate PPE: Silver Shield/Laminate (Immersion Risk) PPE_Nitrile PPE: Standard Nitrile (Splash Risk) Control_Liquid->PPE_Laminate Control_Liquid->PPE_Nitrile

Figure 1: Risk-based PPE selection logic flow.[1] Note the critical divergence based on carrier solvent.

Safe Weighing Protocol (Solid)
  • Preparation: Place a disposable balance mat or Benchkote (absorbent side up) in the hood.

  • Static Control: Use an anti-static gun if the powder is fluffy; static charge can disperse piperazines into the air.

  • Transfer: Use a disposable spatula. Do not reuse.

  • Decon: Wipe the balance and surrounding area with a wet paper towel (water/surfactant) immediately after weighing. Place the wipe in the solid waste stream.

Dopping/Doffing (Glove Removal)

Most exposure occurs when taking off contaminated PPE.[1]

  • Beak Method: Pinch the outside of one glove near the wrist. Peel it away from the hand, turning it inside out. Hold the peeled glove in the gloved hand.

  • Slide: Slide an ungloved finger under the wrist of the remaining glove. Peel it off over the first glove.

  • Disposal: Drop directly into the hazardous waste bin. Do not place on the bench.

Emergency Response & Disposal

Spill Response
  • Solid Spill:

    • Do NOT sweep dry (creates dust).

    • Cover with wet paper towels (water or ethanol) to dampen.

    • Scoop up damp material and place in a wide-mouth jar.[1]

    • Wash surface with soap and water.[2][3][4][5]

  • Liquid Spill:

    • Absorb with vermiculite or polypropylene pads.

    • If solvent is DCM, ensure the room is ventilated or evacuate if the spill is >500mL (outside a hood).

Waste Disposal
  • Classification: 3,4-DCPP is a halogenated organic.[1]

  • Stream: Segregate into "Halogenated Organic Waste" .

    • Why? Non-halogenated waste streams (often used for fuel blending) cannot accept high chlorine content due to the formation of dioxins during combustion.

  • Container Labeling: Must explicitly list "1-(3,4-Dichlorophenyl)piperazine" and "Irritant".[1]

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 93601, 1-(3,4-Dichlorophenyl)piperazine.[1] Retrieved from [Link][1]

  • European Chemicals Agency (ECHA). C&L Inventory: 1-(3,4-dichlorophenyl)piperazine.[1] Retrieved from [Link][1]

  • Occupational Safety and Health Administration (OSHA). Standard 1910.134 - Respiratory Protection. Retrieved from [Link][1]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3,4-Dichlorophenyl)piperazine
Reactant of Route 2
2-(3,4-Dichlorophenyl)piperazine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。